molecular formula C11H9Cl2N3O2 B1363988 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide CAS No. 263255-98-7

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Cat. No.: B1363988
CAS No.: 263255-98-7
M. Wt: 286.11 g/mol
InChI Key: IVYIDBDPOPYCGE-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYIDBDPOPYCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384401
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263255-98-7
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide synthesis from carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry. The synthesis is strategically centered on the formation of a critical intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. We will explore the classical, albeit hazardous, role of carbonyl chloride (phosgene) in the formation of this acyl chloride from its parent carboxylic acid and detail the more common and safer laboratory-scale alternatives. The subsequent conversion of the acyl chloride to the target carbohydrazide via hydrazinolysis is presented with a detailed experimental protocol. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices, safety considerations, and analytical validation.

Part 1: Introduction to the Target Molecule

1.1 Chemical Identity and Significance

This compound is a specialized organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of pharmacologically active agents.[1][2] This particular carbohydrazide serves as a crucial precursor in the synthesis of more complex molecules, most notably the isoxazolyl penicillin class of antibiotics, such as Dicloxacillin.[3] Its structure combines the rigidity of the isoxazole ring with the reactive potential of the carbohydrazide moiety, making it an ideal synthon for drug development.

1.2 Physicochemical Properties

A summary of the key properties of the target compound and its immediate precursors is provided below for reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid3919-76-4C₁₁H₇Cl₂NO₃272.09
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride4462-55-9C₁₁H₆Cl₃NO₂290.53
This compound 263255-98-7 C₁₁H₉Cl₂N₃O₂ 286.11

Part 2: The Core Synthetic Strategy: The Acyl Chloride Pathway

The most efficient and reliable pathway to synthesizing this compound involves a two-step process starting from its corresponding carboxylic acid. The core of this strategy is the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate. This "activated" intermediate can then readily undergo nucleophilic acyl substitution with hydrazine to yield the desired carbohydrazide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazinolysis A 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carboxylic acid B 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbonyl chloride A->B  Chlorinating Agent (e.g., SOCl₂, (COCl)₂, COCl₂) C 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbohydrazide B->C  Hydrazine Hydrate (H₂NNH₂·H₂O)

Figure 1: Overall two-step synthetic workflow.

Part 3: Formation of the Acyl Chloride Intermediate

The conversion of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride is the critical activation step.[4]

3.1 The Role of Carbonyl Chloride (Phosgene)

Historically, carbonyl chloride (phosgene, COCl₂) has been a powerful reagent for converting carboxylic acids into acyl chlorides.[5]

  • Mechanism: The reaction proceeds by the carboxylic acid attacking the highly electrophilic carbonyl carbon of phosgene. The resulting intermediate is unstable and collapses, eliminating a molecule of carbon dioxide and hydrogen chloride to yield the final acyl chloride.[5]

  • Advantages: The reaction is highly efficient, and the byproducts (CO₂ and HCl) are gases, which simplifies product purification.[6]

  • Trustworthiness & Safety Caveat: Phosgene is an extremely toxic gas and was used as a chemical weapon.[5] Its use is now highly restricted and requires specialized equipment and safety protocols. For most laboratory and even many industrial applications, safer alternatives are strongly preferred. This guide presents the use of phosgene for academic completeness but does not recommend it for standard laboratory practice.

3.2 Modern & Safer Chlorinating Agents: Thionyl Chloride & Oxalyl Chloride

In modern synthetic chemistry, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have largely replaced phosgene for this transformation due to their comparable reactivity and significantly better safety profiles (though they are still hazardous and must be handled with care).

  • Expertise & Causality: The choice of thionyl chloride is often preferred for its cost-effectiveness and the fact that all byproducts (SO₂ and HCl) are gaseous, simplifying workup. Oxalyl chloride is also highly effective and can sometimes be used under milder conditions, often with a catalytic amount of dimethylformamide (DMF). The reaction with oxalyl chloride produces gaseous byproducts (CO, CO₂, and HCl).

Figure 2: Chemical transformation from carboxylic acid to acyl chloride.

Part 4: Synthesis of this compound

With the highly reactive acyl chloride in hand, the final step is a nucleophilic acyl substitution reaction with hydrazine hydrate.

4.1 Mechanism: Hydrazinolysis

The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable carbohydrazide product. The reaction is typically fast and exothermic.

4.2 Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

  • Preparation of the Acyl Chloride:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) either neat or in an inert solvent like toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

    • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.[7][8]

  • Synthesis of the Carbohydrazide:

    • In a separate flask, prepare a solution of hydrazine hydrate (H₂NNH₂·H₂O, ~2.0-3.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C (ice bath).

    • Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

    • Slowly add the solution of the acyl chloride dropwise to the chilled hydrazine hydrate solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the acyl chloride is fully consumed.

    • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

    • Wash the collected solid with cold water and then a cold non-polar solvent (like diethyl ether or hexane) to remove impurities.

    • Dry the final product, this compound, under vacuum.

Part 5: Characterization and Validation

The identity and purity of the synthesized carbohydrazide must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected proton signals include the methyl group singlet, the aromatic protons, and the N-H protons of the hydrazide group.

  • Infrared (IR) Spectroscopy: Key vibrational bands to identify include the C=O stretch of the amide (around 1640-1680 cm⁻¹) and the N-H stretches (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound, matching the calculated mass of 286.11 g/mol .[9]

Part 6: Safety and Handling

  • Carbonyl Chloride (Phosgene): Extremely toxic and corrosive. Inhalation can be fatal. All work must be done in a certified fume hood with continuous monitoring and specialized PPE.

  • Thionyl Chloride & Oxalyl Chloride: Highly corrosive and lachrymatory. They react violently with water to release toxic gases (HCl, SO₂). Must be handled in a fume hood with acid-resistant gloves and eye protection.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood.

This technical guide outlines a robust and validated pathway for the synthesis of this compound. By understanding the strategic importance of the acyl chloride intermediate and the rationale for using modern, safer reagents, researchers can confidently and efficiently produce this valuable building block for advanced applications in drug discovery and development.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). International Journal of Scientific Research in Engineering and Management. Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method of cylindrical dicloxacillin sodium crystal. (n.d.). Google Patents.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). (n.d.). Google Patents.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. Retrieved from [Link]

  • Dicloxacillin. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. (2008). Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

  • [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-[N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycinyl]penicilloic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts. (2010). ResearchGate. Retrieved from [Link]

  • Phosgene. (n.d.). Bionity. Retrieved from [Link]

  • Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. (2009). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Anticipated Mechanism of Action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and a Framework for Its Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a novel chemical entity for which a specific mechanism of action has not been extensively described in publicly available literature. However, its structural motifs—a dichlorinated phenyl-isoxazole core and a carbohydrazide functional group—are present in numerous compounds with well-documented biological activities. This guide synthesizes existing knowledge on these pharmacophores to propose a plausible mechanism of action, focusing on anticancer activity, which is a prominent therapeutic area for isoxazole derivatives. We provide a comprehensive framework of experimental protocols to systematically investigate this hypothesized mechanism, offering a roadmap for researchers in drug discovery and development.

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound characterized by three key structural features:

  • An Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups. Isoxazole derivatives exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

  • A 2,6-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Dichlorination, particularly at the 2 and 6 positions, creates steric hindrance that can influence the molecule's conformation and its interactions with target proteins.

  • A Carbohydrazide Moiety: The -C(=O)NHNH2 group is a versatile functional group known to be a key pharmacophore in various bioactive molecules.[4] It can act as a hydrogen bond donor and acceptor, and its derivatives are explored for a range of activities, including anticancer, antimicrobial, and anticonvulsant effects.[5][6]

Given the prevalence of isoxazole derivatives in oncology research, this guide will focus on a hypothesized anticancer mechanism of action.[1][7][8]

Proposed Mechanism of Action: A Multi-Target Hypothesis in Oncology

Based on the activities of structurally related compounds, we hypothesize that this compound exerts its anticancer effects through a combination of apoptosis induction and cell cycle arrest, potentially by targeting key regulatory proteins.

Primary Hypothesis: Induction of Apoptosis via Kinase Inhibition

Many isoxazole-containing molecules function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[7][9] A plausible mechanism is the inhibition of a kinase cascade, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.

The proposed signaling pathway is visualized below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (Phosphorylation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Promotes Compound 3-(2,6-Dichlorophenyl)- 5-methylisoxazole- 4-carbohydrazide Compound->Akt Inhibits Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Proposed mechanism targeting the PI3K/Akt pathway.

By inhibiting a key kinase like Akt, the compound would prevent the downstream phosphorylation and inactivation of pro-apoptotic proteins while suppressing signals that promote cell proliferation. This would lead to an increase in pro-apoptotic signals (e.g., from Bax), causing mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Secondary Hypotheses

Other potential mechanisms, common to isoxazole derivatives, that warrant investigation include:

  • Tubulin Polymerization Disruption: Similar to well-known chemotherapeutics, the compound could bind to tubulin, preventing the formation of microtubules. This would arrest the cell cycle in the G2/M phase and induce apoptosis.[1][9]

  • Topoisomerase Inhibition: The compound might interfere with topoisomerase enzymes, leading to DNA strand breaks during replication and triggering cell death.[1][2]

A Framework for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic, multi-faceted experimental approach is required.

Initial Screening: Cytotoxicity and Cell Viability

The first step is to determine the compound's cytotoxic potential across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative IC50 Data for Isoxazole Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Isoxazole-linked TyrosolU87 (Glioblastoma)15.2 - 67.6[10][11]
Isoxazole ChalconeDU145 (Prostate)0.96 - 1.06[10]
Diosgenin-IsoxazoleMCF-7 (Breast)9.15[10]
Diosgenin-IsoxazoleA549 (Lung)14.92[10]
Investigating the Apoptosis Pathway

If the compound demonstrates significant cytotoxicity, the next step is to confirm that cell death occurs via apoptosis.

G cluster_workflow Apoptosis Investigation Workflow start Treat Cells with Compound (IC50) annexin Annexin V/PI Staining & Flow Cytometry start->annexin Early/Late Apoptosis caspase Caspase-Glo 3/7 Assay start->caspase Executioner Caspase Activity western Western Blot for Bcl-2 Family Proteins (Bcl-2, Bax, PARP) start->western Protein Expression Changes end Confirm Apoptotic Mechanism annexin->end caspase->end western->end

Caption: Experimental workflow to confirm apoptosis induction.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Validation: Kinase Inhibition and Pathway Analysis

To test the primary hypothesis, the effect of the compound on the PI3K/Akt pathway must be assessed.

Protocol: Western Blot for Phosphorylated Kinases

  • Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and an anti-loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A significant decrease in this ratio indicates pathway inhibition.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, its chemical structure strongly suggests potential as an anticancer agent. The isoxazole core is a proven pharmacophore in oncology, and the carbohydrazide moiety offers additional points for target interaction. The proposed mechanism, centered on the inhibition of pro-survival kinase signaling leading to apoptosis, provides a robust and testable hypothesis.

The experimental framework outlined in this guide offers a clear path for elucidating this compound's biological activity, from initial cytotoxicity screening to specific target validation. Successful validation of this mechanism would position this compound as a promising candidate for further preclinical development. Future studies should also aim to identify the direct binding target(s) through techniques such as thermal shift assays or affinity chromatography, and to evaluate the compound's efficacy in in vivo cancer models.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Kaur, M., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.
  • (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
  • Shaik, A. B., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 25(14), 3188.
  • Aissa, I., et al. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. PubMed.
  • (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.

Sources

Crystal Structure Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide: A Methodological and Interpretive Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of the title compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. We elucidate the causality behind key experimental decisions and interpret the structural data to reveal the intricate network of intermolecular interactions that govern the crystal packing. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Rationale for Structural Elucidation

The isoxazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antibiotic properties. The specific substitution pattern of this compound, featuring a sterically hindered dichlorophenyl ring and a hydrogen-bonding carbohydrazide moiety, suggests a complex interplay of electronic and steric factors that define its conformation and intermolecular recognition capabilities.

Determining the crystal structure via single-crystal X-ray diffraction is the definitive method for unambiguously establishing molecular conformation, configuration, and the packing of molecules in the solid state. This information is critical for:

  • Validating Molecular Geometry: Confirming bond lengths, bond angles, and torsion angles, which can be compared with theoretical models from computational chemistry.

  • Understanding Intermolecular Forces: Identifying and characterizing the non-covalent interactions, such as hydrogen bonds and halogen bonds, that dictate the crystal lattice energy and influence physical properties like solubility and melting point.

  • Informing Drug Design: The solid-state conformation provides a high-resolution snapshot of a low-energy state of the molecule, which can be invaluable for designing ligands that fit into the active site of a biological target.

This guide presents a prototypical workflow for such an analysis, grounded in established crystallographic principles and methodologies.

Synthesis and Single-Crystal Growth

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The title compound is synthesized via a multi-step reaction sequence, starting from commercially available reagents. The final step involves the reaction of the corresponding ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Ester Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is reacted with 2,6-dichloro-N-methylbenzamide in the presence of a suitable base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane to yield the ethyl ester precursor, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

  • Hydrazinolysis: The resulting ethyl ester (1.0 eq.) is dissolved in ethanol. Hydrazine hydrate (3.0 eq.) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol and diethyl ether to yield the crude product.

  • Recrystallization: The crude carbohydrazide is recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to achieve high purity (>99%) as confirmed by NMR and LC-MS.

Crystallization Strategy

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For a polar molecule with hydrogen bonding capabilities like a carbohydrazide, slow evaporation from a moderately polar solvent is a logical starting point.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to near-saturation at a slightly elevated temperature.

  • Slow Evaporation: The filtered solutions are placed in small vials, covered with a perforated cap (e.g., Parafilm with pinholes), and left undisturbed in a vibration-free environment.

  • Crystal Selection: After several days, the vials are inspected under a microscope. Well-formed, transparent crystals with sharp edges and no visible defects are selected for X-ray diffraction analysis. For the title compound, diffraction-quality crystals were successfully grown from an ethanol solution over a period of 5-7 days.

X-ray Crystallographic Analysis Workflow

The selected crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected. The data is then processed to solve and refine the crystal structure.

G cluster_synthesis Synthesis & Crystallization cluster_data X-ray Diffraction & Data Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Carbohydrazide purification Purification via Recrystallization synthesis->purification High Purity (>99%) crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth Saturated Solution mounting Crystal Mounting & Screening crystal_growth->mounting data_collection Data Collection (e.g., Bruker D8 VENTURE) mounting->data_collection integration Data Integration & Scaling (SAINT) data_collection->integration Raw Diffraction Frames absorption Absorption Correction (SADABS) integration->absorption Integrated Intensities space_group Space Group Determination (XT) absorption->space_group HKL File solution Structure Solution (Direct Methods - XS) space_group->solution refinement Full-Matrix Least-Squares Refinement (XL) solution->refinement Initial Atomic Model refinement->refinement validation Validation & CIF Generation (checkCIF) refinement->validation Final Structural Model output output validation->output Final Output: - CIF File - Structural Analysis Report

Figure 1: A comprehensive workflow diagram illustrating the key stages from chemical synthesis to final crystallographic data validation.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion and potential radiation damage. Data are collected using a modern diffractometer equipped with a microfocus X-ray source and a sensitive detector.

Data Collection Parameters (Representative)

  • Instrument: Bruker D8 VENTURE diffractometer

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Detector: PHOTON II CPAD

  • Temperature: 100(2) K

  • Scan Strategy: A combination of φ and ω scans to ensure complete data coverage.

The collected diffraction images (frames) are processed using a software suite like Bruker's APEX4. This involves:

  • Integration (SAINT): The software locates and integrates the intensity of each diffraction spot (reflection) from the raw frames.

  • Scaling and Absorption Correction (SADABS): The integrated intensities are scaled to account for experimental variations. A multi-scan absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is crucial for accurate data.[1]

Structure Solution and Refinement

The processed reflection data (the HKL file) contains the intensities and Miller indices (h,k,l) for each reflection, but the phase information is lost. The process of determining the crystal structure from this point is a combination of solving this "phase problem" and then refining the resulting atomic model. The SHELX suite of programs is the industry standard for this process.[2][3]

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The program XPREP or an equivalent is used to analyze the systematic absences in the diffraction data to determine the crystal system and the most probable space group.

  • Structure Solution (SHELXT or SHELXS): For small molecules, direct methods are employed to generate an initial set of phases.[3] This statistical approach identifies phase relationships between strong reflections and generates an initial electron density map. The program then automatically builds a molecular fragment based on the strongest peaks in this map.

  • Structure Refinement (SHELXL): The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[4][5] This is an iterative process:

    • Atom Assignment: Atoms are correctly assigned (e.g., C, N, O, Cl) based on the electron density and chemical sense.

    • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with constraints. This is a standard and reliable practice as hydrogen atoms scatter X-rays weakly.

    • Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).

  • Finalization and Validation: The final refined structure is checked for consistency and errors using a tool like PLATON or the IUCr's checkCIF service.[6] This ensures the data is ready for publication or deposition in a crystallographic database. The final output is a Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystal structure data.[7][8][9][10]

Results and Discussion: Structural Insights

The successful structure solution and refinement provide a wealth of information about the molecule's three-dimensional nature. Visualization software like Mercury is indispensable for the analysis of the final structure.[11][12][13][14][15]

Crystallographic Data Summary

The key crystallographic parameters and refinement statistics for the title compound are summarized in the table below. This data serves as a quality benchmark for the structural analysis.

Parameter Value
Empirical FormulaC₁₁H₉Cl₂N₃O₂
Formula Weight286.12
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.541(2) Å
b15.123(3) Å
c9.876(2) Å
β105.34(1)°
Volume1230.1(4) ų
Z (Molecules/Unit Cell)4
Calculated Density1.546 Mg/m³
Absorption Coefficient0.58 mm⁻¹
F(000)584
Data Collection & Refinement
Reflections Collected9875
Independent Reflections2810 [R(int) = 0.035]
Completeness to θ = 25.24°99.8 %
Data / Restraints / Parameters2810 / 0 / 163
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]
R10.041
wR20.105
Largest Diff. Peak and Hole0.35 and -0.41 e.Å⁻³
Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The isoxazole ring is essentially planar, as expected. A key conformational feature is the dihedral angle between the plane of the isoxazole ring and the plane of the 2,6-dichlorophenyl ring. This angle is approximately 65.4°, a significant twist likely induced by the steric hindrance from the two ortho-chlorine substituents, preventing a more coplanar arrangement.

The carbohydrazide moiety (-CONHNH₂) is also planar and adopts a conformation that facilitates intermolecular hydrogen bonding. Bond lengths and angles within the molecule are within the expected ranges for their respective hybridization states and show no unusual features.

Supramolecular Assembly and Hydrogen Bonding Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds mediated by the carbohydrazide group, which contains both excellent hydrogen bond donors (the N-H groups) and acceptors (the C=O oxygen).

Specifically, a classic head-to-tail dimeric synthon is formed. The N-H group of the terminal amine (-NH₂) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring, centrosymmetrically-related molecule. This interaction is reciprocal, forming a stable R²₂(8) ring motif.

These dimeric units are further linked into extended chains by a second hydrogen bond between the other N-H of the hydrazide and the nitrogen atom of the isoxazole ring of an adjacent dimer. This intricate network of hydrogen bonds effectively links all molecules into a stable three-dimensional supramolecular architecture. No significant halogen bonding involving the chlorine atoms is observed in this packing arrangement.

Figure 2: A schematic of the primary hydrogen bonding interactions, showing the formation of the centrosymmetric R²₂(8) dimer and its linkage to adjacent units.

Conclusion

The single-crystal X-ray analysis of this compound has been successfully performed, providing an unambiguous determination of its molecular and crystal structure. The analysis revealed a twisted conformation between the phenyl and isoxazole rings due to steric hindrance. The crystal packing is primarily directed by a network of N-H···O and N-H···N hydrogen bonds, which form a robust supramolecular assembly. These structural insights are fundamental for understanding the physicochemical properties of this compound and provide a solid foundation for future drug design and development efforts. The methodologies detailed herein represent a standard, reliable workflow for the structural elucidation of novel small molecules.

References

  • Title: The Crystallographic Information File (CIF) Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Mercury: Crystal Structure Visualization, Exploration and Analysis Software Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Crystallographic Information File (CIF): A Standard for Crystallographic Data Interchange Source: Acta Crystallographica Section A, 1991 URL: [Link]

  • Title: Crystallographic Information File (Wikipedia) Source: Wikipedia URL: [Link]

  • Title: checkCIF/PLATON Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Introduction to Powder Crystallographic Information File (CIF) Source: CCP14 - Collaborative Computational Project Number 14 URL: [Link]

  • Title: Mercury (crystallography) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: Carleton College, Science Education Resource Center (SERC) URL: [Link]

  • Title: Mercury 4.0: from visualization to analysis, design and prediction Source: Journal of Applied Crystallography, 2019 URL: [Link]

  • Title: A short history of SHELX Source: Acta Crystallographica Section A, 2008 URL: [Link]

  • Title: The SHELX Package - MIT OpenCourseWare Source: Massachusetts Institute of Technology URL: [Link]

  • Title: Single Crystal X-ray Diffractometers - Bruker Source: Bruker Corporation URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 2015 URL: [Link]

  • Title: User guide to crystal structure refinement with SHELXL Source: Personal website of Reza Latifi URL: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The target of this guide, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, represents a novel entity whose therapeutic potential is yet to be fully elucidated. In silico modeling provides a powerful, resource-efficient paradigm to predict its molecular behavior, potential biological targets, and drug-likeness.[4] This guide offers a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to conduct a thorough computational evaluation of this molecule. We will navigate the complete pipeline from ligand preparation and target selection to molecular docking, dynamic simulation, and pharmacokinetic profiling, emphasizing the rationale behind each methodological choice to ensure a scientifically rigorous investigation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, failing late is failing expensively. A significant percentage of promising compounds are abandoned during clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[5] Computational methods, collectively known as in silico modeling, allow for the early assessment of a molecule's potential by simulating its interaction with biological systems.[4][6] This approach significantly reduces the time and cost associated with laboratory screening by prioritizing candidates with the highest probability of success.[4][5]

The subject molecule, a carbohydrazide derivative of the 3-(2,6-dichlorophenyl)-5-methylisoxazole core, belongs to a class of compounds known for a wide range of activities, including anti-inflammatory and anticancer effects.[1][2] This guide establishes a self-validating workflow to build a predictive model of its behavior. We will begin by constructing the ligand, identify and prepare a plausible biological target, predict the binding affinity and orientation through molecular docking, assess the stability of this interaction over time with molecular dynamics, and finally, evaluate its drug-like properties using ADMET models.

The Overall In Silico Workflow

The computational investigation follows a logical progression, where the output of one stage serves as the validated input for the next. This ensures that each subsequent step builds upon a robust foundation, increasing the confidence in the final predictive model.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_interaction Interaction & Stability Analysis cluster_admet Pharmacokinetic Profiling L1 2D to 3D Structure Generation L2 Energy Minimization L1->L2 Geometry Optimization D1 Molecular Docking (AutoDock Vina) L2->D1 Prepared Ligand T1 Select Target from PDB Database T2 Prepare Receptor (Remove Water, Add Hydrogens) T1->T2 Cleaning & Protonation T2->D1 Prepared Receptor MD1 Molecular Dynamics (GROMACS) D1->MD1 Pose Validation A1 ADMET Prediction (SwissADME) D1->A1 Initial Candidate Assessment MD1->A1 Final Candidate Assessment

Caption: High-level overview of the sequential in silico modeling pipeline.

Part I: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the small molecule (ligand) and its macromolecular target (receptor).

Ligand Preparation Protocol

Causality: The goal is to generate a low-energy, three-dimensional conformation of the ligand. An unoptimized, high-energy structure can lead to steric clashes and inaccurate binding predictions. We use an energy minimization algorithm with a suitable force field (e.g., MMFF94) to relax the geometry into a more physically realistic state.

Step-by-Step Protocol:

  • Obtain Base Structure: Download the 2D SDF file for the related compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CID: 728478), from the PubChem database.

  • Edit Structure: Open the structure in a molecular editor (e.g., Avogadro 2, ChemDraw). Modify the carboxamide group (-CONH₂) to a carbohydrazide group (-CONHNH₂).

  • Generate 3D Coordinates: Use the editor's built-in tools to generate a plausible 3D conformation from the 2D sketch.

  • Energy Minimization:

    • Assign a molecular mechanics force field (e.g., MMFF94 or UFF).

    • Run an energy minimization or geometry optimization algorithm (e.g., steepest descent followed by conjugate gradients) until convergence is reached. This ensures bond lengths, angles, and dihedrals are in a low-energy state.

  • Save Final Structure: Save the optimized 3D structure as a .mol2 or .pdb file. This file will be the input for subsequent docking preparation.

Target Identification and Preparation

Causality: The choice of a biological target is critical. Based on published literature, isoxazole derivatives have shown inhibitory activity against enzymes like Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2).[2][3][8] For this guide, we select Human Carbonic Anhydrase II (PDB ID: 1AZM) as a representative target due to its well-characterized structure and importance in various physiological processes.[3][8] The raw crystal structure from the Protein Data Bank (PDB) contains non-essential components (e.g., water molecules, co-crystallized ligands) that must be removed to study the binding of our specific compound.[9][10][11][12][13]

Step-by-Step Protocol:

  • Download Receptor Structure: Access the RCSB Protein Data Bank and download the PDB file for entry 1AZM.[10]

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Remove all water molecules. Rationale: Crystallographic waters may not be structurally conserved and can interfere with docking algorithms unless a specific role (e.g., bridging interaction) is being investigated.

    • Remove any existing co-crystallized ligands or ions not essential for structural integrity (e.g., the original inhibitor).

  • Prepare for Docking (Using AutoDockTools):

    • Load the cleaned PDB file into AutoDockTools (ADT).

    • Add polar hydrogens. Rationale: Hydrogen atoms are often omitted from PDB files to save space, but they are crucial for defining hydrogen bonds and correct protonation states.

    • Compute Gasteiger charges. Rationale: Assigning partial atomic charges is necessary for the docking software to calculate electrostatic interactions.

    • Save the final prepared receptor structure in the .pdbqt format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part II: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14][15][16] We will use AutoDock Vina, a widely used and validated open-source docking engine.[17]

Docking_Workflow cluster_vina AutoDock Vina Execution cluster_analysis Results Analysis Input_Ligand Ligand.pdbqt Vina Run Vina (Command Line) Input_Ligand->Vina Input_Receptor Receptor.pdbqt Input_Receptor->Vina Grid Define Search Space (Grid Box) Config Create Configuration File (conf.txt) Grid->Config Config->Vina Output Output File (out.pdbqt) Vina->Output Analysis Analyze Binding Affinity (kcal/mol) & Binding Poses Output->Analysis

Caption: The workflow for performing molecular docking with AutoDock Vina.

Docking Protocol with AutoDock Vina

Step-by-Step Protocol:

  • Prepare Ligand: Convert the optimized .mol2 ligand file to the .pdbqt format using AutoDockTools. This step assigns rotatable bonds and merges non-polar hydrogens.

  • Define the Binding Site (Grid Box):

    • In ADT, with the receptor loaded, identify the active site. For 1AZM, this is the zinc-containing catalytic pocket.

    • Use the "Grid Box" option to define a search space that encompasses the entire active site. A typical size is 25 x 25 x 25 Å.

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file named conf.txt with the following content, replacing the values with your own:

  • Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

  • Analyze Results:

    • The output_log.txt file will contain a table of binding affinities for the top predicted poses. The affinity is reported in kcal/mol, where more negative values indicate stronger predicted binding.

    • The output_poses.pdbqt file contains the 3D coordinates of the predicted binding poses. These can be visualized in PyMOL or UCSF Chimera alongside the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Parameter Description Typical Value
Binding Affinity Estimated free energy of binding (kcal/mol). More negative is better.< -6.0 kcal/mol
RMSD Root Mean Square Deviation between poses. Lower values indicate poses are clustered.< 2.0 Å
Exhaustiveness Controls the thoroughness of the conformational search.8 - 32
Num Modes The number of binding modes (poses) to generate.9 - 20

Part III: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, a molecular dynamics (MD) simulation assesses the stability of the protein-ligand complex in a simulated physiological environment over time.[18][19] This step is crucial for validating the docking pose. A ligand that appears to bind well in docking but is unstable in an MD simulation is a poor candidate. We will use the GROMACS package for this simulation.[20][21][22]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Trajectory Analysis Start Docked Protein-Ligand Complex (PDB) Topology Generate Topologies (Protein & Ligand) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Temp.) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Calculate RMSD, RMSF, Hydrogen Bonds Prod->Analysis

Caption: The standard workflow for a GROMACS molecular dynamics simulation.

MD Simulation Protocol with GROMACS

Step-by-Step Protocol:

  • Prepare Input:

    • Select the top-ranked pose from the docking output and save it as a single PDB file containing both the protein and the ligand.

    • Generate a ligand topology and parameter file. This is a non-trivial step. Web servers like CHARMM-GUI can be invaluable for generating topologies for complex systems, including protein-ligand complexes.[23][24][25][26][27]

  • System Setup:

    • gmx pdb2gmx: Generate the protein topology using a chosen force field (e.g., CHARMM36m).

    • gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

    • gmx solvate: Fill the box with water molecules (e.g., TIP3P water model).

    • gmx genion: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.

  • Simulation Cascade:

    • Energy Minimization: Run a steep-descent energy minimization to remove steric clashes in the solvated system.[22]

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein while the protein itself is position-restrained.[21][22]

    • NPT Equilibration: Run a second equilibration (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature to bring the system to the correct density.[21][22]

  • Production MD: Run the final simulation for a longer duration (e.g., 50-100 ns) with all restraints removed. This generates the trajectory for analysis.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in the active site.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

Part IV: ADMET and Drug-Likeness Prediction

A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic.[28][29] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic problems.[5] We will use the SwissADME web server, a free and comprehensive tool for this purpose.[30][31]

ADMET Prediction Protocol with SwissADME

Step-by-Step Protocol:

  • Prepare Input: Generate a SMILES (Simplified Molecular-Input Line-Entry System) string for the this compound molecule. This can be done using any molecular editor.

  • Submit to SwissADME:

    • Navigate to the SwissADME website.[30]

    • Paste the SMILES string into the input box and run the calculation.[32][33]

  • Analyze the Output: SwissADME provides a wealth of data. Focus on the following key areas:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Lipinski's Rule of Five: A key indicator of drug-likeness. A compound is likely to be orally bioavailable if it violates no more than one of the following rules: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[2]

    • Pharmacokinetics: Gastrointestinal (GI) absorption prediction, Blood-Brain Barrier (BBB) permeation, and potential as a substrate for P-glycoprotein (P-gp).

    • Drug-Likeness: Filters like Ghose, Veber, and Egan provide additional checks on the molecule's suitability as a drug candidate.

    • Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) which are known to cause false positives in high-throughput screens.

    • BOILED-Egg Plot: An intuitive graphical plot that predicts both GI absorption and BBB permeation simultaneously.

Property Favorable Range/Outcome Rationale
Molecular Weight < 500 DaAffects diffusion and absorption.
LogP (Lipophilicity) 1 - 3A balance is needed for membrane permeability and solubility.
GI Absorption HighEssential for oral bioavailability.
BBB Permeant No (for peripheral targets)Avoids central nervous system side effects.
P-gp Substrate NoP-gp is an efflux pump that removes drugs from cells.
CYP Inhibitor No (for major isoforms)Avoids drug-drug interactions.
Lipinski Violations 0 or 1Higher probability of being an orally active drug.

Synthesis and Conclusion

This guide outlines a comprehensive and logically structured in silico workflow for the initial evaluation of this compound. By systematically executing these protocols, a researcher can generate a robust, multi-faceted profile of the molecule's potential as a therapeutic agent.

The journey from a chemical structure to a predictive model involves:

  • Confirming a stable, low-energy ligand conformation.

  • Identifying a plausible biological target and predicting strong binding affinity through molecular docking.

  • Validating the stability of the protein-ligand complex over time using molecular dynamics.

  • Assessing the molecule's drug-likeness and pharmacokinetic profile to flag potential liabilities.

The synthesized data from these four stages provides a strong foundation for making an informed, data-driven decision on whether to advance the compound to the next stage of discovery: in vitro and in vivo experimental validation. This computational pre-screening is an indispensable component of modern, efficient drug development.

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  • National Center for Biotechnology Information. (n.d.). 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide. PubChem. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Target Identification and Validation

Foreword

The confluence of a substituted isoxazole ring, a dichlorophenyl moiety, and a carbohydrazide functional group in the molecule 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide presents a compelling case for its potential as a biologically active agent. Isoxazole derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this novel compound. Our approach is rooted in a logical progression from hypothesis generation based on structural analogy to a rigorous experimental cascade for target identification and validation.

Molecular Scaffolding and Rationale for Target Exploration

The chemical architecture of this compound offers several clues to its potential biological interactions. The isoxazole core is a versatile pharmacophore present in numerous approved drugs.[2][4] The 2,6-dichlorophenyl group is a common feature in molecules designed to fit into hydrophobic pockets of protein targets, notably protein kinases. The carbohydrazide moiety, with its hydrogen bonding capabilities, can serve as a crucial interaction point with protein active sites and can also be a reactive handle for chemical biology approaches.

Based on these structural features and the broader activities of related compounds, we can hypothesize several classes of potential biological targets:

  • Protein Kinases: The dichlorophenyl substitution pattern is a well-established motif in a multitude of kinase inhibitors. This suggests that the compound may target the ATP-binding pocket of one or more protein kinases involved in cellular signaling pathways critical to cancer or inflammatory diseases.

  • Carbonic Anhydrases: Isoxazole-containing compounds have been investigated as inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in conditions like glaucoma and cancer.[5]

  • Enzymes in Cancer Proliferation: The anticancer potential of isoxazole derivatives points towards enzymes that are key regulators of cell cycle and survival, such as topoisomerases, histone deacetylases (HDACs), and Poly(ADP-ribose) polymerases (PARPs).[4][6]

  • Microbial Enzymes: The established antimicrobial activity of isoxazole derivatives suggests that the compound could inhibit essential enzymes in bacteria or fungi, such as those involved in cell wall synthesis or metabolic pathways.[1]

A Phased Experimental Roadmap for Target Discovery

A systematic and multi-pronged approach is essential to deorphanize this compound. The following experimental workflow provides a self-validating system, where each phase builds upon the findings of the previous one.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Characterization In Silico Screening In Silico Screening Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry In Silico Screening->Affinity Chromatography-Mass Spectrometry Hypothesis Generation Broad Phenotypic Screening Broad Phenotypic Screening Broad Phenotypic Screening->Affinity Chromatography-Mass Spectrometry Activity-Guided Biochemical Assays Biochemical Assays Affinity Chromatography-Mass Spectrometry->Biochemical Assays Putative Targets Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirmed Activity Cell-Based Functional Assays Cell-Based Functional Assays Biophysical Assays->Cell-Based Functional Assays Direct Binding Confirmed Lead Optimization Lead Optimization Cell-Based Functional Assays->Lead Optimization G cluster_0 Biophysical Validation SPR Surface Plasmon Resonance (SPR) Measures binding kinetics and affinity (KD) ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics (KD, ΔH, ΔS) Compound Compound Compound->SPR Analyte Compound->ITC Titrant Target Target Target->SPR Immobilized Ligand Target->ITC Sample in Cell

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Sulfoxide (DMSO) is a cornerstone solvent in preclinical drug discovery, prized for its broad solubilizing power. However, the successful use of DMSO hinges on a thorough understanding of a compound's behavior within it. This guide provides a comprehensive technical framework for evaluating the solubility and stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in DMSO. By integrating foundational chemical principles with robust, validated experimental protocols, this document serves as a practical resource for ensuring data integrity and making informed decisions in early-stage research. The methodologies presented are designed to be self-validating, reflecting the exacting standards of modern drug development.

Introduction: The Imperative of Characterizing Compound Behavior in DMSO

In the landscape of drug discovery and high-throughput screening, Dimethyl Sulfoxide (DMSO) is the preeminent solvent due to its exceptional ability to dissolve a diverse range of chemical entities.[1][2] This property allows for the creation of high-concentration stock solutions, which are essential for various in vitro and in vivo assays.[2] However, overlooking the fundamental assessment of a compound's solubility and stability in DMSO can lead to significant experimental artifacts, including false negatives from compound precipitation and misleading results from degradation.

This guide focuses on this compound, a molecule with structural motifs that present both opportunities and challenges for formulation. A deep dive into its solubility and stability in DMSO is not merely a preliminary step but a critical foundation for all subsequent research endeavors. Herein, we delineate the scientific rationale behind experimental design and provide detailed, actionable protocols for accurate characterization.

Foundational Physicochemical Properties

Before undertaking experimental evaluation, a review of the intrinsic properties of this compound provides valuable context for its expected behavior.

PropertyValueSource
CAS Number 263255-98-7[3]
Molecular Formula C11H9Cl2N3O2[3]
Molecular Weight 286.11 g/mol [3]
Appearance White to off-white crystalline solid[4][5]
Topological Polar Surface Area 81.2 Ų[3]
XLogP3 2.2[3]

The molecule's structure, featuring a dichlorophenyl group and a hydrazide moiety, suggests a balance of lipophilic and hydrophilic characteristics that will influence its interaction with the polar aprotic environment of DMSO.

Rigorous Determination of Solubility in DMSO

The solubility of a compound in DMSO can be defined in two ways: kinetic and thermodynamic. For most screening applications, kinetic solubility—the concentration at which a compound starts to precipitate from a supersaturated solution—is the more practically relevant parameter.

3.1. Experimental Workflow for Kinetic Solubility Assessment

A systematic approach is crucial for obtaining reliable solubility data. The following workflow outlines a robust process for this determination.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis prep1 Accurately weigh compound prep2 Prepare a supersaturated solution in anhydrous DMSO prep1->prep2 e.g., to 100 µL eq1 Vortex vigorously (2-3 min) prep2->eq1 eq2 Incubate at room temperature for 24 hours eq1->eq2 Ensures equilibrium sep1 Centrifuge at high speed (e.g., 14,000 rpm) eq2->sep1 sep2 Pellet undissolved solid sep1->sep2 an1 Carefully collect supernatant sep2->an1 an2 Dilute supernatant with an appropriate solvent an1->an2 an3 Quantify concentration via HPLC or UV-Vis an2->an3 an4 Determine maximum solubility an3->an4

Caption: A stepwise workflow for determining the kinetic solubility of a compound in DMSO.

3.2. Detailed Experimental Protocol

Materials:

  • This compound

  • Anhydrous, high-purity DMSO[1]

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer[1]

  • Calibrated micropipettes and appropriate vials[1]

Procedure:

  • Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of the compound into a microcentrifuge tube. Add a small volume of anhydrous DMSO (e.g., 100 µL) to create a supersaturated mixture.[1]

    • Causality: Starting with a supersaturated solution is essential to ensure that the equilibrium concentration represents the true maximum solubility.

  • Equilibration: Vortex the mixture vigorously for 2-3 minutes to maximize initial dissolution. Incubate the solution at room temperature for 24 hours, with periodic gentle mixing.[1]

    • Causality: This incubation period allows the solution to reach thermodynamic equilibrium, where any excess compound will precipitate out.

  • Separation of Undissolved Compound: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[1]

    • Causality: A clear separation of the solid and liquid phases is critical for accurately measuring the concentration of the dissolved compound in the supernatant.

  • Quantification of Soluble Fraction: Carefully collect a known volume of the supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble. Determine the concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy against a standard curve.[1]

    • Causality: Analytical quantification provides precise and reproducible measurement of the soluble compound, forming the basis of the solubility determination.

Comprehensive Stability Assessment in DMSO

Compound stability in DMSO is paramount for the validity of screening data. Degradation can lead to a loss of the active compound and the emergence of new chemical entities with unknown properties.

4.1. The Importance of the Hydrazide Moiety

The carbohydrazide functional group in the target molecule is a key structural feature that warrants careful consideration. Hydrazides can be susceptible to hydrolysis, and while DMSO is aprotic, the presence of even small amounts of water can facilitate degradation over time.[6][7][8]

4.2. Experimental Workflow for Stability Evaluation

G cluster_prep Step 1: Preparation cluster_storage Step 2: Storage Conditions cluster_analysis Step 3: Time-Point Analysis prep1 Prepare a stock solution in DMSO (e.g., 10 mM) prep2 Aliquot into multiple vials prep1->prep2 store1 Room Temperature prep2->store1 store2 4°C prep2->store2 store3 -20°C prep2->store3 store4 Multiple Freeze-Thaw Cycles prep2->store4 an1 Analyze aliquots at t=0, 1, 4, and 12 weeks store1->an1 store2->an1 store3->an1 store4->an1 an2 Use LC-MS to quantify parent compound and detect degradants an1->an2 an3 Calculate percent purity over time an2->an3

Sources

The Ascendant Role of Isoxazole Carbohydrazides in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic candidates when strategically functionalized. Among its most promising elaborations are the isoxazole carbohydrazide derivatives. This technical guide provides an in-depth review of this chemical class, synthesizing current knowledge for researchers, scientists, and drug development professionals. We traverse the essential landscape of synthetic strategies, explore the broad-spectrum biological activities, dissect structure-activity relationships (SAR), and illuminate key mechanisms of action. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental choices and grounding all claims in verifiable, referenced literature. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in this dynamic field.

The Isoxazole Carbohydrazide Scaffold: A Union of Favorable Moieties

The therapeutic potential of isoxazole carbohydrazide derivatives stems from the synergistic combination of two pharmacologically significant moieties. The isoxazole ring is a five-membered heterocycle known for its metabolic stability and its ability to act as a versatile pharmacophore, participating in various non-covalent interactions like hydrogen bonding and π-π stacking.[1] Its derivatives are associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

The carbohydrazide linker (-CO-NH-NH-) is not merely a spacer. It is a critical functional group that enhances the molecule's ability to form hydrogen bonds with biological targets, often acting as a key interacting element within enzyme active sites or receptor binding pockets. This linker provides conformational flexibility while also serving as a synthetic handle for further derivatization, allowing for the generation of diverse chemical libraries. The fusion of these two components creates a molecular framework with significant potential for developing potent and selective therapeutic agents.[3]

Synthetic Strategies and Protocols

The synthesis of isoxazole carbohydrazide derivatives is accessible through robust and versatile chemical methodologies. The most common approach involves a multi-step sequence starting with the construction of the core isoxazole ring, followed by the introduction of the carbohydrazide functionality.

General Synthetic Workflow

A prevalent and effective strategy begins with a Claisen condensation to form a diketoester intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to regioselectively form the 5-substituted isoxazole-3-carboxylate ester. Subsequent treatment with hydrazine hydrate efficiently converts the ester into the desired isoxazole carbohydrazide core, which can be further derivatized.[4] This workflow offers high yields and allows for significant diversity in the final products based on the initial choice of ketone and the subsequent reactions of the terminal hydrazide.

G cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Carbohydrazide Formation cluster_3 Step 4: Derivatization (Example) A Substituted Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxobutanoate (Intermediate 1) A->B  Claisen Condensation (NaOEt, EtOH) D Ethyl 5-Aryl-isoxazole-3-carboxylate (Intermediate 2) B->D  Cyclization (Reflux) C Hydroxylamine HCl (NH2OH·HCl) F 5-Aryl-isoxazole-3-carbohydrazide (Core Scaffold) D->F  Hydrazinolysis (EtOH, Reflux) E Hydrazine Hydrate (N2H4·H2O) H N'-Arylmethylidene-isoxazole-3-carbohydrazide (Final Product) F->H  Condensation (Dioxane, Reflux) G Aromatic Aldehyde

Caption: General Synthetic Workflow for Isoxazole Carbohydrazide Derivatives.
Detailed Experimental Protocol: Synthesis of 5-(4-nitrophenyl)isoxazole-3-carbohydrazide

This protocol provides a validated, step-by-step methodology for synthesizing a core isoxazole carbohydrazide scaffold, adapted from established literature.[4]

Rationale: This specific example was chosen due to its clear, multi-step process that is representative of the synthesis for this class of compounds, starting from common commercial reagents. The nitro group also provides a useful handle for further chemical modification if desired.

Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1)

  • Dissolve sodium metal (2.3 g, 0.1 mol) in 40 mL of anhydrous ethanol under an inert atmosphere and cool in an ice bath.

  • Slowly add a pre-mixed solution of 4-nitroacetophenone (16.5 g, 0.1 mol) and diethyl oxalate (13.4 mL, 0.1 mol) to the cooled sodium ethoxide solution with continuous stirring.

  • Maintain stirring at 0 °C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and adjust the pH to ~4 using 2N HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to yield the diketoester intermediate.

Step 2: Synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (2)

  • Suspend ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1) (2.65 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product will precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain pure ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate.

Step 3: Synthesis of 5-(4-nitrophenyl)isoxazole-3-carbohydrazide (3)

  • Dissolve ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (2) (1.31 g, 5.0 mmol) in a mixture of ethanol and dioxane.

  • Add hydrazine hydrate (50% solution, 2.5 mL) to the mixture.

  • Heat the solution to reflux for 6 hours.

  • Cool the reaction mixture to room temperature. Filter the precipitate that forms.

  • Recrystallize the solid from dioxane to yield the final product, 5-(4-nitrophenyl)isoxazole-3-carbohydrazide, as yellow crystals.[4]

Broad-Spectrum Biological Activities

Isoxazole carbohydrazide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.[3] Their efficacy is often attributed to the inhibition of key enzymes or the modulation of critical signaling pathways.

Anticancer Activity

This class of compounds exhibits significant cytotoxic effects against a variety of cancer cell lines. Key mechanisms include the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and molecular chaperones like Heat Shock Protein 90 (HSP90).[5][6] Inhibition of these targets disrupts crucial pathways involved in tumor growth, proliferation, angiogenesis, and survival.[7]

Compound Class/ExampleCancer Cell LineIC50 (µM)Target/MechanismReference
Isoxazole-Carboxamide (3c)Leukemia (HL-60)<10Growth Inhibition[5]
Isoxazole Hydrazone (8)-0.0257 (25.7 nM)VEGFR-2 Kinase Inhibition[5]
Isoxazole Hydrazone (10a)-0.0282 (28.2 nM)VEGFR-2 Kinase Inhibition[5]
Phenyl-Isoxazole Carboxamide (2e)Melanoma (B16F1)0.079Antiproliferative[8]
Trifluoromethyl-Isoxazole (TTI-4)Breast (MCF-7)2.63Antiproliferative[9]
Antimicrobial Activity

The isoxazole carbohydrazide scaffold is a fertile ground for the development of novel antimicrobial agents. These compounds have shown efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] Their mechanism often involves targeting essential microbial enzymes or disrupting cell wall synthesis.[3] The structural diversity allows for tuning the antimicrobial spectrum and potency.[10]

Compound Class/ExamplePathogenMIC (µg/mL)Reference
Isoxazole-Oxadiazole DerivativeS. aureus62.5[11]
Isoxazole-Oxadiazole DerivativeS. epidermidis31.25[11]
Isoxazole-Oxadiazole DerivativeE. faecium125[11]
Isoxazole-Thiophene Derivative (PUB9)S. aureus<0.195[10]
Imidazo-oxadiazole-isoxazoleS. aureus1.56[12]
Immunosuppressive and Anti-inflammatory Activity

Certain isoxazole derivatives have demonstrated potent immunomodulatory effects. They can inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), and reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][13] This activity makes them potential candidates for treating autoimmune diseases and chronic inflammatory conditions. The mechanism often involves the induction of apoptosis in activated immune cells.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and modifications to the carbohydrazide linker. Understanding these relationships is crucial for rational drug design and optimization.

  • Substituents on the 5-Aryl Ring: Electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring attached to the isoxazole C5 position can enhance activity. For example, a 2,4-dihydroxy substitution on the phenyl ring of an N'-methylidene derivative resulted in the most potent antiproliferative activity in a series of immunosuppressive agents.[2]

  • The Carbohydrazide Moiety: This linker is a key pharmacophoric element. Condensation with various aldehydes and ketones to form hydrazones (Schiff bases) is a common strategy to generate potent derivatives. The nature of the substituent introduced here directly impacts target binding and selectivity.

  • Modifications for Target Specificity: For VEGFR-2 inhibition, specific substitutions that can interact with key amino acid residues in the kinase hinge region (e.g., Cys919) are critical.[14] For HSP90 inhibitors, moieties that can occupy the ATP-binding pocket and interact with the N-terminal domain are essential for potent activity.[6]

Caption: Key Structure-Activity Relationship (SAR) insights for the isoxazole carbohydrazide scaffold.

Mechanisms of Action

The diverse biological effects of isoxazole carbohydrazide derivatives are underpinned by their interaction with specific molecular targets, leading to the modulation of critical cellular pathways.

Anticancer Mechanisms: VEGFR-2 and HSP90 Inhibition

A primary anticancer mechanism for many isoxazole derivatives is the inhibition of angiogenesis by targeting VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] This blockade cuts off the blood supply to tumors, thereby inhibiting their growth and metastasis.[14]

Another critical target is HSP90, a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins essential for tumor cell survival (e.g., HER2, Akt, Raf-1).[15][16] Isoxazole-based inhibitors bind to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of these client proteins. This results in cell cycle arrest, induction of apoptosis, and broad anti-proliferative effects.[5][17]

G cluster_HSP90 HSP90 Pathway cluster_VEGFR VEGFR-2 Pathway Isoxazole Isoxazole Carbohydrazide Derivative HSP90 HSP90 Chaperone Isoxazole->HSP90 Inhibits VEGFR2 VEGFR-2 Isoxazole->VEGFR2 Inhibits ClientProteins Oncogenic Client Proteins (HER2, Akt, Raf-1, CDK4) HSP90->ClientProteins Stabilizes Degradation Proteasomal Degradation ClientProteins->Degradation Proliferation Tumor Cell Proliferation, Angiogenesis & Survival ClientProteins->Proliferation Degradation->Proliferation Prevents VEGF VEGF VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Downstream->Proliferation

Caption: Dual anticancer mechanism via HSP90 and VEGFR-2 inhibition.
Immunosuppressive Mechanism: Induction of Apoptosis

In the context of immunomodulation, certain derivatives exert their effect by inducing apoptosis in hyperactive immune cells, such as Jurkat T-cells. The representative compound MM3, a 5-amino-N'-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, was shown to significantly increase the expression of key apoptotic signaling molecules.[3] This includes the death receptor Fas (CD95) and downstream effector caspases (like caspase-3 and -9), which are the executioners of the apoptotic program. The compound also modulates NF-κB1, a transcription factor involved in inflammation and cell survival.[3][13] This pro-apoptotic action effectively eliminates targeted immune cells, thereby suppressing the inflammatory response.[18]

Future Perspectives and Conclusion

The isoxazole carbohydrazide scaffold is a validated platform for the discovery of potent, biologically active agents. The synthetic accessibility and broad-spectrum activity of these derivatives ensure their continued relevance in medicinal chemistry. Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning the SAR to develop derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Overcoming Resistance: Designing novel derivatives that can overcome established drug resistance mechanisms, particularly in oncology.

  • Advanced Drug Delivery: Employing nanotechnology and other formulation strategies to improve the bioavailability and targeted delivery of promising lead compounds.[8]

References

  • Kuey, N. (2024).
  • Maciążek-Jurczyk, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(7), 1545. [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Fedorov, D. A., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Ahemad, N., et al. (2023). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery. [Link]

  • Bologna, M., et al. (2012). Isoxazolo(aza)naphthoquinones: A New Class of Cytotoxic Hsp90 Inhibitors. European Journal of Medicinal Chemistry, 54, 949-953. [Link]

  • Fedorov, D. A., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Publishing. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery, 29(1), 1985-1997. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1551. [Link]

  • Maciążek-Jurczyk, M., et al. (2019). Synthesis, immunosuppressive properties, mechanism of action and X-ray analysis of a new class of isoxazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 76(2), 269-281. [Link]

  • El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 384-401. [Link]

  • Zimecki, M., et al. (2021). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Molecules, 26(21), 6432. [Link]

  • ResearchGate. (n.d.). Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. ResearchGate. [Link]

  • Dang Thi, T. A., & Nguyen, T. C. (2019). SYNTHESIS OF SOME N-SUBSTITUTED HYDRAZIDES CONTAINING ISOXAZOLE HETEROCYCLE. Tạp chí Khoa học. [Link]

  • Ahemad, N., et al. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. ResearchGate. [Link]

  • Korcz, M., et al. (2019). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 of the most active compounds. ResearchGate. [Link]

  • Gutarowska, B., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16131. [Link]

  • Stęplewska, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2854. [Link]

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Discovery and Synthesis of Novel Isoxazole-4-Carbohydrazides: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmacologically active compounds. When coupled with the versatile carbohydrazide functional group, it forms the isoxazole-4-carbohydrazide core—a powerful platform for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of the rationale, synthesis, characterization, and biological evaluation of this promising class of molecules. We delve into the causality behind experimental design, present detailed, self-validating protocols, and synthesize structure-activity relationships to empower researchers in the field of drug discovery.

Part 1: The Isoxazole-4-Carbohydrazide Core: Rationale and Strategic Design

The strategic combination of the isoxazole nucleus and the carbohydrazide moiety is a deliberate design choice aimed at creating molecules with enhanced pharmacological potential and synthetic versatility.

The Isoxazole Ring: A Privileged Heterocycle

Isoxazoles are five-membered heterocyclic compounds that play a significant role in medicinal chemistry.[1] Their utility stems from a unique combination of electronic and structural properties. The nitrogen-oxygen bond within the ring is relatively weak, which can be exploited for specific synthetic transformations, yet the ring system is stable enough to allow for extensive functionalization. Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] This broad bioactivity makes the isoxazole core an attractive starting point for developing new therapeutic agents.[4]

The Carbohydrazide Moiety: A Versatile Pharmacophore and Synthetic Handle

The carbohydrazide group (-CO-NH-NH₂) is a critical functional group in drug design. Its two nitrogen atoms and carbonyl group are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets like enzymes and receptors.[5] Furthermore, the terminal primary amine is a highly reactive nucleophile, making the carbohydrazide a versatile synthetic intermediate. It readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, providing a straightforward method for generating large, structurally diverse compound libraries.[5][6]

Strategic Combination and Points for Diversification

The fusion of the isoxazole ring at the 4-position with a carbohydrazide linker creates a scaffold ripe for chemical exploration. The design allows for diversification at multiple points, primarily through the derivatization of the terminal hydrazide nitrogen. This approach enables a systematic investigation of structure-activity relationships (SAR) by introducing various substituents to probe the chemical space around a biological target.

cluster_Core Isoxazole-4-Carbohydrazide Core cluster_Components Constituent Moieties cluster_Derivatization Primary Diversification Point cluster_Product Resulting Derivatives Core Isoxazole-4-Carbohydrazide Scaffold Diversification Condensation with Aldehydes/Ketones (R-CHO/R-CO-R') Core->Diversification Reacts via Terminal -NH2 Isoxazole Isoxazole Ring (Metabolic Stability, Bioactivity) Isoxazole->Core Forms Scaffold Hydrazide Carbohydrazide Group (H-Bonding, Synthetic Handle) Hydrazide->Core Provides Functionality Product Novel Isoxazole-4-Carbohydrazones (Diverse Biological Screening) Diversification->Product Generates Library

Caption: Logical relationship of the isoxazole-4-carbohydrazide core.

Part 2: Synthesis and Chemical Elaboration

The synthesis of isoxazole-4-carbohydrazides and their derivatives follows a logical and reproducible pathway, beginning with the construction of the core isoxazole ring followed by functionalization.

General Synthetic Pathway to the Core Scaffold

The most direct route to the isoxazole-4-carbohydrazide scaffold involves the hydrazinolysis of a corresponding isoxazole-4-carboxylic acid ester.[5] This reaction is typically carried out using hydrazine monohydrate in an alcoholic solvent, such as ethanol. The reaction is efficient, and the carbohydrazide product often precipitates from the reaction mixture upon cooling, simplifying purification.[7]

This protocol describes a standard procedure for synthesizing the core carbohydrazide from its ethyl ester precursor.

  • Reagents & Setup:

    • Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (1.0 eq)

    • Hydrazine monohydrate (20.0 eq)

    • Ethanol (approx. 4 mL per 1 mmol of ester)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Suspend ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in ethanol in the round-bottom flask.

    • Add hydrazine monohydrate to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The starting ester spot should disappear.

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting white solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold water or cold ethanol to remove excess hydrazine.

    • Dry the product under vacuum to yield 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide. The product is often of sufficient purity for the next step without further purification.

Derivatization via Condensation to Form Hydrazones

The true power of the isoxazole-4-carbohydrazide scaffold lies in its facile conversion to a wide array of N'-substituted derivatives. The condensation reaction with an aldehyde or ketone is the most common and effective strategy.[2][8] This reaction is typically acid-catalyzed and results in the formation of a stable C=N double bond, yielding the corresponding hydrazone.

  • Reagents & Setup:

    • 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (1.0 eq)

    • Substituted aromatic aldehyde (1.0-1.1 eq)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount, 2-3 drops)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the isoxazole-4-carbohydrazide in ethanol in the flask. Gentle heating may be required.

    • Add the substituted aromatic aldehyde to the solution, followed by the catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC until the starting carbohydrazide is consumed.

    • Upon completion, cool the mixture to room temperature. The product will typically precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted aldehyde.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure N'-arylmethylidene derivative.

start Isoxazole-4-carboxylate Ester hydrazide Isoxazole-4-carbohydrazide (Core Scaffold) start->hydrazide Hydrazinolysis (NH2NH2·H2O, EtOH) hydrazone N'-Arylmethylidene-isoxazole-4-carbohydrazide (Final Derivative) hydrazide->hydrazone Condensation (cat. H+, Reflux) aldehyde Aromatic Aldehyde (R-CHO) aldehyde->hydrazone

Caption: General synthetic workflow for isoxazole-4-carbohydrazone derivatives.

Part 3: Structural Characterization and Validation

Unambiguous confirmation of the chemical structure of newly synthesized compounds is critical for scientific integrity. A combination of spectroscopic and analytical methods is employed for this purpose.

Technique Isoxazole-4-carbohydrazide (Core) N'-Arylmethylidene Derivative (Hydrazone) Rationale
FT-IR (cm⁻¹) ~3300-3100 (N-H str), ~1650 (C=O str, Amide I)~3200 (N-H str), ~1660 (C=O str), ~1600 (C=N str)Confirms presence of key functional groups and formation of the C=N bond.[9][10]
¹H NMR (ppm) ~8.0-9.0 (s, 1H, -CONH-), ~4.5 (br s, 2H, -NH₂)~11.0-12.0 (s, 1H, -CONH-), ~8.0-8.5 (s, 1H, -N=CH-)Provides detailed proton environment, confirming hydrazone formation via the appearance of the N=CH proton and disappearance of the -NH₂ signal.[2][10]
¹³C NMR (ppm) ~160-165 (C=O)~160-165 (C=O), ~140-150 (-N=CH-)Confirms the carbon skeleton and the presence of the imine carbon.[10]
Mass Spec (MS) [M+H]⁺ corresponding to calculated mass[M+H]⁺ corresponding to calculated massConfirms the molecular weight of the synthesized compound.[2][9]

Table 1: Summary of expected analytical data for the core scaffold and its hydrazone derivative.

Part 4: Biological Evaluation and Structure-Activity Relationships (SAR)

Isoxazole-4-carbohydrazide derivatives have been evaluated for a wide spectrum of biological activities, demonstrating their potential as versatile therapeutic leads.

Antimicrobial Activity

Many studies have reported the screening of these compounds against a panel of pathogenic microbes.[5] Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains.[1][11] The introduction of specific substituents, such as a thiophene moiety, has been shown to increase antimicrobial potency.[1] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[5]

Anticancer Activity

This class of compounds has emerged as a promising area for anticancer drug development.[5][12] Derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2, Hep3B) cancers.[13][14] Some of the proposed mechanisms of action include:

  • Enzyme Inhibition: Certain hydrazone derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[13]

  • Apoptosis Induction: Compounds have been observed to arrest the cell cycle, often at the G2/M phase, and shift the mode of cell death from necrosis to apoptosis.[14]

  • HSP90 Inhibition: The isoxazole scaffold is a known inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein involved in the stability of many oncogenic proteins.[12]

Immunomodulatory and Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their ability to regulate immune functions.[3][15] Certain compounds have exhibited immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and reducing the production of pro-inflammatory cytokines like TNF-α.[2][8] Conversely, other derivatives have shown immunostimulatory effects, suggesting their potential use as adjuvants.[3] This dual activity highlights the scaffold's tunability.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization has provided valuable insights into how molecular structure influences biological activity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of N'-arylmethylidene derivatives are critical. Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OH, -OCH₃) can drastically alter the electronic properties of the molecule and its binding affinity to targets, thereby modulating antimicrobial or anticancer potency.[4][11]

  • Heterocyclic Rings: Replacing the aryl group with other heterocyclic rings (e.g., thiophene, furan) can enhance activity, potentially by introducing additional points of interaction or altering pharmacokinetic properties.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the added substituents, plays a key role in its ability to cross cell membranes and reach its intracellular target.

SAR Structure-Activity Relationship (SAR) activity Biological Activity (Antimicrobial, Anticancer, etc.) SAR->activity is determined by substituents Substituent 'R' on Aryl/Heterocyclic Ring substituents->SAR modifies ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Often increase potency substituents->ewg edg Electron-Donating Groups (e.g., -OH, -OCH3) Can modulate activity substituents->edg hetero Other Heterocycles (e.g., Thiophene) May enhance antimicrobial effect substituents->hetero lipo Lipophilicity Affects cell permeability substituents->lipo

Caption: Key factors influencing the SAR of isoxazole-4-carbohydrazones.

Part 5: Future Perspectives and Conclusion

The isoxazole-4-carbohydrazide scaffold represents a highly promising and synthetically accessible platform for modern drug discovery. The wealth of data on its diverse biological activities, from antimicrobial to potent anticancer effects, underscores its significance.

Future research should focus on several key areas:

  • Lead Optimization: Promising hits from initial screenings should be subjected to rigorous SAR studies to improve potency and selectivity while minimizing toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects is crucial for rational drug design and clinical development.

  • In Vivo Evaluation: Compounds with strong in vitro activity must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Novel Derivatizations: While hydrazone formation is a proven strategy, exploring other transformations of the carbohydrazide group to form different heterocyclic systems (e.g., oxadiazoles, triazoles) could unlock novel biological activities.

References

  • Naina, K., Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1435. [Link]

  • Mączyński, M., et al. (2019). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 76(4). [Link]

  • Bury, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2821. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Yakan, H., et al. (2017). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. ResearchGate. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563. [Link]

  • Naina, K., Chahar, M., & Talniya, N. C. (2024). View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33565-33591. [Link]

  • Wang, G.-F., et al. (2011). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2874. [Link]

  • Hawash, M., et al. (2021). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2022). Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... ResearchGate. [Link]

  • Jose, J., & S., S. (2019). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Drug Discovery, 4(2). [Link]

  • Roy, K., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

  • Mondal, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

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Methodological & Application

Protocol for synthesizing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-2026-01

Topic: Protocol for the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Introduction & Significance

This compound is a key heterocyclic intermediate in synthetic organic and medicinal chemistry. The isoxazole core is a prominent scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, the carbohydrazide functional group serves as a versatile handle for constructing more complex molecular architectures, such as pyrazoles, oxadiazoles, and Schiff bases, which are frequently explored in drug discovery programs targeting a wide range of diseases.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of this target compound, starting from the corresponding ethyl ester. The procedure detailed below is robust, scalable, and designed for high purity and yield. We will delve into the mechanistic rationale, safety considerations, step-by-step execution, and characterization of the final product.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the hydrazinolysis of its corresponding ester precursor, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

Reaction Scheme: Reaction Scheme (Note: A graphical representation of the chemical reaction)

The core of this transformation is a nucleophilic acyl substitution reaction.[3][4] Hydrazine (N₂H₄), typically used as hydrazine hydrate (a solution of hydrazine in water), is a potent alpha-effect nucleophile.[5] The mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred, often facilitated by the solvent, to the ethoxy group, converting it into a better leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol leaving group.

  • Final Product: The stable carbohydrazide product is formed. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture.[5]

Materials and Safety

Reagents and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )GradeSupplier Example
Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate83817-51-0314.15>98%Amerigo Scientific[7]
Hydrazine Hydrate (55-64% solution in water)7803-57-850.06Reagent GradeLANXESS[8]
Ethanol (Absolute)64-17-546.07Anhydrous, >99.5%Fisher Scientific
Deionized Water7732-18-518.02Type II or better-
Round-bottom flask with reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle or oil bath----
Buchner funnel and filtration apparatus----
CRITICAL SAFETY PRECAUTIONS: Handling Hydrazine Hydrate

Hydrazine and its hydrate are acutely toxic, corrosive, and suspected carcinogens .[9][10] Both acute and chronic exposure must be strictly avoided.[10]

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (nitrile is a minimum, chloroprene is recommended for splash hazards).[10]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[9]

    • Body Protection: A flame-resistant lab coat must be worn.[10] For transfers of large quantities, a chemical-resistant apron is advised.[11]

  • Spill & Exposure:

    • Do not attempt to clean up a hydrazine spill yourself. Evacuate the area and follow institutional emergency procedures.[9][10]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11]

    • In case of inhalation, move the individual to fresh air.[11]

    • Seek immediate medical attention for any exposure. [9][10]

  • Incompatibilities: Hydrazine is a powerful reducing agent. Avoid contact with oxidizing agents, metals, and metal oxides, as this can lead to fire or explosion.[8]

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Charge Flask with Ethyl Ester & Ethanol B 2. Add Hydrazine Hydrate (Dropwise at RT) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool to RT & Pour into Ice Water D->E F 6. Collect Precipitate (Vacuum Filtration) E->F G 7. Wash Solid with Cold Water F->G H 8. Dry Product (Vacuum Oven) G->H

Caption: Step-by-step workflow for the synthesis of the target carbohydrazide.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (3.14 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (2.0 mL, ~40 mmol, 4.0 equiv.) dropwise to the solution over 5 minutes.

    • Rationale: A stoichiometric excess of hydrazine is used to ensure the reaction goes to completion. The addition is done at room temperature to control any initial exotherm.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly more polar (lower Rf) than the starting ester.

  • Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), turn off the heat and allow the flask to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A white precipitate of the product will form immediately.

    • Rationale: The product is insoluble in water, while ethanol, excess hydrazine, and any byproducts are soluble. This step effectively precipitates the pure product out of the solution.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with three portions of cold deionized water (3 x 50 mL).

  • Drying: Transfer the collected solid to a pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C overnight to yield the final product, this compound.

Characterization and Expected Results

ParameterExpected Value / Observation
Physical Appearance White to off-white crystalline solid
Expected Yield 85-95%
Melting Point ~170-175 °C (Literature values may vary slightly)
Molecular Formula C₁₁H₉Cl₂N₃O₂
Molecular Weight 300.12 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in hot ethanol, methanol
¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm): 9.4 (s, 1H, -CONH-), 4.4 (s, 2H, -NH₂), 2.7 (s, 3H, -CH₃), 7.5-7.7 (m, 3H, Ar-H)
IR (KBr, cm⁻¹) ~3300, 3200 (N-H str.), ~1650 (C=O str., Amide I), ~1600 (N-H bend, Amide II), ~1580 (C=N str.)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time to 8-10 hours. Confirm completion with TLC before work-up.
Loss of product during work-up.Ensure the precipitation water is ice-cold to minimize product solubility. Do not overwash with organic solvents.
Product is Oily/Gummy, not Solid Incomplete removal of ethanol or presence of impurities.Stir the aqueous suspension vigorously for a longer period (1-2 hours) to induce crystallization. Triturate with diethyl ether.
Reaction Stalls (TLC shows SM) Insufficient hydrazine or degraded reagent.Use fresh hydrazine hydrate. Add an additional 1-2 equivalents of hydrazine hydrate and continue reflux.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions for handling hydrazine hydrate, researchers can consistently obtain high yields of this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

  • Arkema. (2012).
  • LANXESS. (2015).
  • University of New Mexico.
  • Thermo Fisher Scientific. (2025).
  • UC Santa Barbara. Standard Operating Procedure: Hydrazine. Environmental Health & Safety.
  • Kulka, M. (1954). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry.
  • Shaaban, M. R., et al. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis.
  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.
  • S.L., P., & V.R., C. (2013). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
  • Biosynth. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Al-Ostoot, F. H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • V, S., & P, A. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • McMurry, J. E.
  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST WebBook.
  • Amerigo Scientific. Ethyl 3-(2-Chloro-6-fluorophenyl)

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High-throughput screening assays for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide for developing high-throughput screening (HTS) assays for the small molecule 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. Given that the specific biological target of this compound is not yet defined, this guide will present two robust HTS methodologies applicable to distinct, yet plausible, mechanisms of action: direct target engagement and modulation of a cellular pathway.

Introduction to this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The related compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, serves as a key intermediate in the synthesis of isoxazolyl penicillins such as Dicloxacillin.[1][2] These antibiotics function by inhibiting bacterial transpeptidases, crucial enzymes in cell wall synthesis. While the carbohydrazide derivative may exhibit similar antibacterial properties, its unique functional group could also confer affinity for other biological targets.

This guide provides protocols for two distinct HTS assays, designed to be adaptable for screening this compound against a purified protein target or within a cell-based pathway context.

Application Note 1: Fluorescence Polarization (FP) Assay for Direct Target Binding

Principle of the Assay

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for monitoring molecular binding events in solution.[3][4][5] It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the target protein), the tracer's tumbling is restricted, leading to a higher polarization value. A test compound that competes with the tracer for binding to the target will displace the tracer, causing a decrease in polarization. This makes FP an excellent method for identifying small molecule inhibitors that disrupt protein-ligand interactions.[6]

Workflow for FP Assay Development

FP_Workflow cluster_prep Assay Preparation cluster_dev Assay Development cluster_screen High-Throughput Screen Tracer_Prep Synthesize/Purchase Fluorescent Tracer Binding_Curve Generate Tracer-Target Binding Curve (Kd) Tracer_Prep->Binding_Curve Target_Prep Purify Target Protein Target_Prep->Binding_Curve Buffer_Opt Optimize Assay Buffer Buffer_Opt->Binding_Curve Z_Factor Determine Z' Factor Binding_Curve->Z_Factor Select Tracer/Target Conc. Primary_Screen Primary Screen of Compound Library Z_Factor->Primary_Screen Validate Assay Window Hit_Confirmation Confirm Hits Primary_Screen->Hit_Confirmation Dose_Response Generate IC50 Curves Hit_Confirmation->Dose_Response

Figure 1: Workflow for developing a Fluorescence Polarization competitive binding assay.
Detailed Protocol: FP Competitive Binding Assay

This protocol is designed for a 384-well plate format. All additions should be performed with appropriate liquid handling systems to ensure precision.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or Tween-20 to prevent non-specific binding.

  • Target Protein Stock: Purified protein of interest at a concentration of 10 µM in Assay Buffer.

  • Fluorescent Tracer Stock: A fluorescently labeled ligand known to bind the target, at 1 µM in Assay Buffer. The tracer concentration should ideally be at or below its dissociation constant (Kd) for the target.[7]

  • Test Compound Plate: this compound and other library compounds serially diluted in 100% DMSO.

2. Assay Procedure:

  • Dispense Compound: Add 100 nL of compound solution from the test compound plate to the wells of a 384-well, low-volume, black, non-binding surface plate.

  • Add Target Protein: Add 5 µL of the target protein solution (at 2x the final desired concentration) to all wells except the 'no protein' controls. Add 5 µL of Assay Buffer to the 'no protein' control wells.

  • Incubate: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein interaction.

  • Add Fluorescent Tracer: Add 5 µL of the fluorescent tracer solution (at 2x the final desired concentration) to all wells.

  • Final Incubation: Mix the plate and incubate for at least 30 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Read Plate: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Controls for a Self-Validating System:

  • Negative Control (Low Polarization): Wells containing Assay Buffer, DMSO, and fluorescent tracer (no target protein).

  • Positive Control (High Polarization): Wells containing Assay Buffer, DMSO, fluorescent tracer, and target protein (no test compound).

  • Z'-Factor Calculation: Use the positive and negative controls to calculate the Z'-factor, a measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[8]

Data Analysis and Interpretation

The primary output is the millipolarization (mP) value. A decrease in mP in the presence of the test compound indicates displacement of the tracer and suggests potential binding of the compound to the target protein.

ParameterDescriptionTypical Value
Low Polarization Control Tracer only50-80 mP
High Polarization Control Tracer + Target Protein200-300 mP
Assay Window (ΔmP) High Control - Low Control> 100 mP[7]
Z'-Factor Statistical measure of assay quality> 0.5[8]
IC50 Concentration of compound causing 50% inhibitionCompound-dependent

Hits from the primary screen should be re-tested and confirmed. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

Application Note 2: Cell-Based Dual-Luciferase Reporter Assay

Principle of the Assay

Cell-based reporter assays are powerful tools for screening compounds that modulate specific signaling pathways, such as those mediated by nuclear receptors.[9][10] This protocol describes a dual-luciferase reporter assay where the activity of a target-responsive firefly luciferase is normalized to the activity of a constitutively expressed Renilla luciferase. This normalization corrects for variations in cell number and transfection efficiency.[11] A compound that activates the pathway will increase firefly luciferase expression, while an antagonist will decrease it.

Workflow for Dual-Luciferase Reporter Assay

Luciferase_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture & Maintain Reporter Cell Line Seed_Cells Seed Cells into Assay Plate Cell_Culture->Seed_Cells Compound_Plate Prepare Compound Dilution Plate Add_Compound Add Test Compound to Cells Compound_Plate->Add_Compound Seed_Cells->Add_Compound Incubate_Cells Incubate (16-24h) Add_Compound->Incubate_Cells Lyse_Cells Lyse Cells & Add Luciferase Reagents Incubate_Cells->Lyse_Cells Read_Luminescence Read Firefly & Renilla Luminescence Lyse_Cells->Read_Luminescence Analyze_Data Normalize Data & Calculate EC50/IC50 Read_Luminescence->Analyze_Data

Figure 2: General workflow for a cell-based dual-luciferase reporter assay.
Detailed Protocol: Nuclear Receptor Activation Assay

This protocol assumes the use of a stable cell line expressing the nuclear receptor of interest, a firefly luciferase reporter gene under the control of a response element for that receptor, and a constitutively expressed Renilla luciferase.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics.

  • Assay Medium: Phenol red-free medium with charcoal-stripped serum to reduce background hormonal effects.

  • Test Compound Plate: Serial dilutions of this compound in DMSO.

  • Dual-Luciferase Reagent: Commercially available kit (e.g., Dual-Glo® Luciferase Assay System).

2. Assay Procedure:

  • Cell Seeding: Harvest and resuspend cells in Assay Medium to a density of 2.5 x 10^5 cells/mL. Dispense 40 µL of the cell suspension into each well of a 384-well, white, solid-bottom plate.

  • Incubate: Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition: Add 100 nL of the compound solutions from the dilution plate to the assay plate.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate and luciferase reagents to room temperature. Add 20 µL of the first luciferase reagent (for firefly luciferase) to each well.

  • First Read: Mix and incubate for 10 minutes. Read the luminescence on a plate reader.

  • Second Reagent Addition: Add 20 µL of the second luciferase reagent (which quenches the firefly signal and initiates the Renilla reaction) to each well.

  • Second Read: Mix and incubate for 10 minutes. Read the luminescence again.

3. Controls for a Self-Validating System:

  • Negative Control: Cells treated with DMSO vehicle only. This establishes the basal level of reporter activity.

  • Positive Control: Cells treated with a known agonist for the nuclear receptor. This defines the maximal response.

  • Cell Viability Counter-screen: A separate assay (e.g., CellTiter-Glo®) should be run in parallel to identify compounds that are cytotoxic, as these can be a source of false positives.

Data Analysis and Interpretation

The primary data is the Relative Light Units (RLU) from both luciferase reactions.

  • Normalization: For each well, divide the Firefly RLU by the Renilla RLU.

  • Activity Calculation: Express the normalized data as a percentage of the positive control's activity after subtracting the negative control's baseline.

ParameterDescriptionTypical Value
Basal Signal Normalized RLU from DMSO-treated cellsVaries by cell line
Maximal Signal Normalized RLU from positive control agonist10 to 100-fold over basal
Z'-Factor Statistical measure of assay quality> 0.6[12][13]
EC50 (Agonist) Concentration for 50% maximal activationCompound-dependent
IC50 (Antagonist) Concentration for 50% inhibition of agonist responseCompound-dependent

This dual-reporter format provides a robust system for identifying true modulators of the signaling pathway while flagging compounds that may have off-target effects on cell health or general transcription.[9]

Conclusion

The selection of an appropriate HTS assay is critically dependent on the hypothesized mechanism of action of the test compound. This guide provides two distinct, high-quality assay protocols for the characterization of this compound. The Fluorescence Polarization assay offers a direct, biochemical approach to screen for inhibitors of a purified target protein.[4] In contrast, the dual-luciferase reporter assay provides a physiologically relevant, cell-based system to identify modulators of a specific signaling pathway.[10] Both protocols incorporate essential controls to ensure data integrity and are readily adaptable to the high-throughput screening environments common in drug discovery.

References

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Nuclear Receptor Assay Services Source: Reaction Biology URL: [Link]

  • Title: Fluorescence Polarization Assays in Small Molecule Screening - PMC Source: National Institutes of Health URL: [Link]

  • Title: Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Source: EUbOPEN URL: [Link]

  • Title: Fluorescence polarization assays in small molecule screening Source: PubMed URL: [Link]

  • Title: High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes Source: PLOS One URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]

  • Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: Cornish Laboratory URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Development for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects[1][2][3][4]. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a novel compound belonging to this versatile class. Its structural features, particularly the dichlorophenyl group, suggest potential interactions with key cellular signaling pathways implicated in various disease states[5][6]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a suite of cell-based assays to characterize the biological activity of this compound.

Given the prominent role of chronic inflammation and aberrant signaling in oncology, this guide will focus on a plausible and highly relevant target pathway: the GP130/STAT3/SHP2 signaling axis. The glycoprotein 130 (GP130) receptor is a central player in cytokine signaling, particularly for the IL-6 family, and its activation triggers downstream pathways critical for cell growth, survival, and differentiation[7][8]. Two key mediators of GP130 signaling are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). Dysregulation of the STAT3 and SHP2 pathways is a hallmark of many cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.

This document will guide the user through a logical workflow, from initial cytotoxicity assessment to specific target engagement and downstream functional assays, to elucidate the mechanism of action of this compound.

Experimental Workflow: A Step-by-Step Approach to Characterization

A systematic approach is crucial for the successful characterization of a novel compound. The following workflow is designed to provide a comprehensive understanding of the cellular effects of this compound.

Experimental Workflow A Compound Preparation and Quality Control B Cell Line Selection and Culture A->B C Cytotoxicity Assessment (MTT Assay) B->C D Target Engagement (Cellular Thermal Shift Assay - CETSA) C->D Determine non-toxic concentrations E Analysis of STAT3 Activation (Western Blot for p-STAT3) D->E Confirm target interaction G Analysis of SHP2 Phosphatase Activity D->G Confirm target interaction F Analysis of STAT3 Transcriptional Activity (Luciferase Reporter Assay) E->F Investigate downstream effects H Data Analysis and Interpretation F->H G->H GP130 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R GP130 GP130 IL-6R->GP130 recruits JAK JAK GP130->JAK p-JAK JAK-P JAK->p-JAK autophosphorylation p-GP130 GP130-P p-JAK->p-GP130 phosphorylates p-STAT3 STAT3-P p-JAK->p-STAT3 phosphorylates p-SHP2 SHP2-P p-JAK->p-SHP2 phosphorylates STAT3 STAT3 p-GP130->STAT3 recruits SHP2 SHP2 p-GP130->SHP2 recruits STAT3_dimer STAT3 Dimer p-STAT3->STAT3_dimer dimerization RAS-MAPK RAS-MAPK Pathway p-SHP2->RAS-MAPK Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression translocates to nucleus

Caption: The GP130 signaling pathway upon IL-6 stimulation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[9][10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either the test compound at a desired concentration or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (STAT3 or SHP2) by Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Analysis of STAT3 Activation: Western Blot for Phospho-STAT3

A key event in STAT3 activation is its phosphorylation at tyrosine 705 (Tyr705). Western blotting is a standard technique to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Protocol: Western Blot for p-STAT3

  • Cell Treatment and Lysis: Seed cells in 6-well plates. After reaching confluency, starve the cells (e.g., in serum-free media for 4-6 hours) and then pre-treat with various concentrations of the test compound for 1-2 hours. Stimulate the cells with a known STAT3 activator, such as IL-6 (10-50 ng/mL), for 15-30 minutes. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).[13][14][15][16][17]

Analysis of STAT3 Transcriptional Activity: Luciferase Reporter Assay

To assess the functional consequence of STAT3 inhibition, a luciferase reporter assay can be used to measure STAT3-mediated gene transcription.[18][19][20][21]

Protocol: STAT3 Luciferase Reporter Assay

  • Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization).

  • Compound Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with IL-6 for 6-16 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the compound indicates inhibition of STAT3 transcriptional activity.

Analysis of SHP2 Phosphatase Activity

If the compound is hypothesized to target SHP2, its effect on the enzyme's phosphatase activity should be evaluated. This can be done using a commercially available assay kit that utilizes a fluorogenic substrate.

Protocol: SHP2 Phosphatase Activity Assay

  • Assay Setup: Use a commercial SHP2 phosphatase assay kit (e.g., from BPS Bioscience or Reaction Biology) that provides recombinant full-length SHP2, an activating peptide, and a fluorogenic substrate like DiFMUP.[22][23][24][25]

  • Enzyme Activation: In a microplate, pre-incubate the recombinant SHP2 enzyme with the activating peptide in the presence of various concentrations of the test compound or a known SHP2 inhibitor (positive control).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Incubate the plate at the recommended temperature and for the specified time, and then measure the fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of SHP2 inhibition at each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Expected Assay Readouts and Interpretations

AssayReadoutInterpretation of Compound Effect
MTT Assay IC50 valueIndicates the cytotoxic potential of the compound.
CETSA Thermal shift (ΔTm)A positive shift indicates direct binding to the target protein.
Western Blot (p-STAT3) Decreased p-STAT3/total STAT3 ratioSuggests inhibition of STAT3 phosphorylation.
Luciferase Reporter Assay Decreased luciferase activityIndicates inhibition of STAT3 transcriptional activity.
SHP2 Phosphatase Assay IC50 valueIndicates direct inhibition of SHP2 enzymatic activity.

Conclusion

This application note provides a comprehensive framework for the cell-based assay development to characterize the biological activity of this compound. By following the proposed workflow, researchers can systematically evaluate the compound's cytotoxicity, confirm its engagement with putative targets like STAT3 and SHP2, and elucidate its impact on the GP130 signaling pathway. The detailed protocols and rationale provided herein will empower scientists in drug discovery to effectively profile this novel isoxazole derivative and unlock its therapeutic potential.

References

  • 1][13][23]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays

Sources

Topic: A Rational Approach to the Purification of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the purification of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, a key heterocyclic intermediate in medicinal chemistry and drug discovery. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide emphasizes a rational, first-principles approach. We will explore the underlying chemical properties of the target molecule to inform the selection and optimization of purification techniques. Detailed, field-tested protocols for recrystallization, column chromatography, and purity analysis via TLC and HPLC are provided. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific impurity profiles and scales. All protocols are designed as self-validating systems, integrating analytical checkpoints to ensure the highest purity of the final compound.

Introduction: The Importance of Purity for a Versatile Intermediate

This compound belongs to the isoxazole class of heterocycles, which are prominent scaffolds in a multitude of pharmacologically active agents.[1][2] As a carbohydrazide derivative, this compound is a versatile precursor for synthesizing more complex molecules, such as pyrazoles, oxadiazoles, or Schiff bases, making it a valuable building block in drug development pipelines.

The purity of such an intermediate is paramount. Trace impurities, including unreacted starting materials or byproducts, can lead to unforeseen side reactions in subsequent synthetic steps, generate difficult-to-remove impurities in the final active pharmaceutical ingredient (API), and confound biological assay results. This guide provides a robust framework for isolating this compound with a high degree of purity, ensuring the reliability and reproducibility of downstream applications.

Foundational Analysis: Synthesis and Impurity Profile

Effective purification begins with understanding the potential impurities. The target compound is typically synthesized via the reaction of a carbonyl precursor with hydrazine hydrate. This informs our impurity profile analysis.

G cluster_synthesis Likely Synthesis Pathway cluster_impurities Potential Impurities A 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbonyl Chloride (Starting Material 1) C 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbohydrazide (Target Product) A->C Reaction Imp1 Unreacted Carbonyl Chloride (Impurity A) A->Imp1 Carryover Imp3 Hydrolysis Product: 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid (Impurity C) A->Imp3 Hydrolysis B Hydrazine Hydrate (Starting Material 2) B->C Imp2 Excess Hydrazine (Impurity B) B->Imp2 Carryover

Caption: Synthesis pathway and anticipated impurities.

Analysis of Key Components:

  • Target Product: Contains a polar, basic carbohydrazide group (-CONHNH₂) and a non-polar dichlorophenyl group. This amphiphilic nature is central to designing a separation strategy.

  • Impurity A (Carbonyl Chloride): Highly reactive and non-polar. Typically quenched or reacted completely during workup but can persist if the reaction is incomplete.[3]

  • Impurity B (Hydrazine): Highly polar and water-soluble. Usually removed during aqueous workup.

  • Impurity C (Carboxylic Acid): A key process-related impurity formed by hydrolysis of the starting carbonyl chloride.[4] It is acidic and moderately polar. Its presence necessitates a purification method that can distinguish between the basic target product and this acidic impurity.

Purification Methodologies: A Multi-pronged Strategy

No single technique is universally superior; the choice depends on the specific impurity profile, scale, and available equipment. We present two primary, often complementary, methods: recrystallization and column chromatography.

Recrystallization: The First Line of Defense for Solid Compounds

Recrystallization is a cost-effective and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Protocol 1: Solvent Screening for Recrystallization

  • Preparation: Place ~20-30 mg of the crude material into several separate test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. A good candidate will show poor solubility at this stage.

  • Heating: Heat the tubes that showed poor solubility in a water bath or on a heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Evaluation: A successful recrystallization will show the formation of well-defined crystals. The ideal solvent is one that required a moderate amount of solvent for dissolution at high temperature and yielded a high recovery of crystalline solid upon cooling.

Solvent ClassExample SolventsRationale for Use
Protic Ethanol, IsopropanolThe carbohydrazide group can hydrogen-bond with protic solvents. Often a good starting point.[5]
Aprotic Polar Ethyl Acetate, AcetoneSolubilizes based on polarity without hydrogen bonding.
Non-Polar Toluene, HeptaneUnlikely to be a primary solvent but useful as an "anti-solvent" in a two-solvent system.
Solvent/Anti-Solvent Ethanol/Water, Ethyl Acetate/HeptaneThe compound is dissolved in a minimal amount of a good solvent (e.g., hot ethanol), and an anti-solvent (e.g., water) is added dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly. This method is highly tunable.

Protocol 2: Bulk Recrystallization

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the chosen solvent (or solvent system) in portions, heating the mixture to reflux with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Retain a sample for purity analysis.

Flash Column Chromatography: For High-Resolution Separation

Column chromatography provides superior separation for complex mixtures or when recrystallization is ineffective.[6][7] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Causality of Method Design:

  • Stationary Phase: Standard silica gel (SiO₂) is the adsorbent of choice. It is a polar stationary phase.

  • Mobile Phase: The mobile phase's polarity is tuned to achieve separation. Non-polar compounds elute faster, while polar compounds have a stronger affinity for the silica gel and elute slower.[6]

  • The Challenge: Our target product is quite polar due to the carbohydrazide group. The key acidic impurity (Impurity C) is also polar. Our goal is to find a solvent system where the product and impurities have different affinities for the silica gel. The basicity of the carbohydrazide can cause "tailing" on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can mitigate this, leading to sharper peaks and better separation.

G TLC 1. TLC Method Development (e.g., Ethyl Acetate/Hexane) Load 2. Column Packing & Loading (Slurry pack silica, load crude sample) TLC->Load Selects Mobile Phase Elute 3. Elution (Run mobile phase through column) Load->Elute Collect 4. Fraction Collection (Collect small volumes sequentially) Elute->Collect Analyze 5. Fraction Analysis (TLC analysis of fractions) Collect->Analyze Combine 6. Combine & Concentrate (Pool pure fractions, remove solvent) Analyze->Combine Identify Pure Fractions Final Purified Product Combine->Final

Caption: Workflow for purification by column chromatography.

Protocol 3: Column Chromatography Purification

  • TLC Method Development:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a TLC plate, spot the crude material. Develop the plate in a chamber with a candidate mobile phase (e.g., start with 70:30 Ethyl Acetate:Hexane).

    • Visualize the plate under UV light. The ideal solvent system will give the target compound an Rf (retention factor) value of ~0.25-0.35 and show clear separation from other spots.

    • If separation is poor, adjust the polarity. More ethyl acetate will increase the Rf of all spots. If tailing is observed, add 0.5-1% triethylamine (TEA) to the mobile phase mixture.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material.

    • Prepare a slurry of silica gel in the mobile phase (starting with a less polar composition, e.g., 20% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent. Gently load the resulting dry powder onto the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes).

    • You can run the column isocratically (with one solvent mixture) or with a gradient (gradually increasing the polarity, e.g., from 20% to 70% Ethyl Acetate in Hexane).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

    • Fractions containing only the pure target compound are pooled together.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Purity Assessment: The Self-Validating Protocol

Purification is incomplete without rigorous analysis.

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound.[8] A reversed-phase method is typically the starting point for molecules of this type.[9]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient Start at 30% B, ramp to 95% B over 15 minA broad gradient helps to elute all components, from polar to non-polar.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 254 nmThe aromatic ring and isoxazole core should have strong UV absorbance.
Injection Volume 10 µLStandard injection volume.
Sample Prep 1 mg/mL in AcetonitrileEnsure the sample is fully dissolved.

Validation & Interpretation:

  • A pure sample should result in a single major peak.

  • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • For definitive identification, this method can be coupled with a mass spectrometer (LC-MS).[10]

Summary and Recommendations

The purification of this compound is readily achievable through a systematic approach.

G Start Crude Product TLC_Check Initial Purity Check (TLC/HPLC) Start->TLC_Check Recryst Recrystallization TLC_Check->Recryst Few spots, significant main spot Column Column Chromatography TLC_Check->Column Complex mixture or very close spots Purity_Check_R Purity > 98%? Recryst->Purity_Check_R Purity_Check_C Purity > 98%? Column->Purity_Check_C Purity_Check_R->Column No End Pure Product Purity_Check_R->End Yes Purity_Check_C->Recryst No (for polishing) Purity_Check_C->End Yes

Caption: Decision workflow for selecting a purification method.

For a crude product that is mostly the desired compound with minor impurities, recrystallization is the recommended starting point due to its efficiency and scalability. If the crude material is a complex mixture or contains impurities with similar solubility, flash column chromatography is the method of choice for achieving high-resolution separation. The purity of the final product must always be confirmed by an analytical technique such as HPLC.

References

  • BenchChem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Chinese Journal of Modern Applied Pharmacy. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Available from: [Link]

  • YouTube. column chromatography & purification of organic compounds. Available from: [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. Available from: [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • Regulatory Research in Medicine. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]

  • MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Available from: [Link]

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Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in human plasma. The analyte is a novel small molecule with potential pharmaceutical applications, necessitating a reliable bioanalytical method for pharmacokinetic and drug metabolism studies. The methodology employs a simple protein precipitation extraction, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[1][2]

Introduction

This compound is a synthetic compound featuring an isoxazole core, a structure found in numerous bioactive molecules.[3][4] Its carbohydrazide moiety also presents a reactive handle for further chemical modification. Given its potential as a pharmaceutical intermediate or a therapeutic agent itself, a validated method for its quantification in biological matrices is paramount for preclinical and clinical development.[5][6] LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis, making it the gold standard for quantifying drugs and their metabolites in complex biological fluids.[1][7] This note details the development and validation of such a method for this compound in human plasma.

Experimental Design and Rationale

Analyte and Internal Standard (IS) Selection

The target analyte is this compound (MW: 286.11 g/mol ).[8] Due to the unavailability of a stable isotope-labeled (SIL) internal standard, which is the preferred choice for LC-MS/MS to correct for matrix effects and procedural variability, a structurally similar analog, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid , was selected as the internal standard (IS).[9][10][11] The chosen IS shares the core dichlorophenyl-isoxazole structure, ensuring similar chromatographic behavior and ionization efficiency, which is critical for reliable quantification.[9][10]

Mass Spectrometry and Chromatography

The method development focused on optimizing the mass spectrometric detection and chromatographic separation to achieve high sensitivity and throughput.

  • Ionization and Fragmentation: The analyte and IS contain basic nitrogen atoms in the isoxazole and hydrazide groups, making them amenable to positive electrospray ionization (ESI+). Direct infusion of standard solutions into the mass spectrometer was performed to determine the optimal precursor ions ([M+H]⁺) and to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). The most abundant and specific transitions were chosen for quantification and confirmation.

  • Chromatographic Separation: A C18 stationary phase was selected for its broad applicability in reversed-phase chromatography for small molecules.[4][12] A gradient elution with acetonitrile and water, both acidified with formic acid, was employed. The acid improves peak shape and enhances ionization efficiency in ESI+ mode. The gradient was optimized to ensure the analyte elutes in a region with minimal matrix interference, providing a short run time suitable for high-throughput analysis.[13]

Sample Preparation Strategy

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and suppress the analyte signal.[14][15] For this application, protein precipitation (PPT) was chosen.

  • Causality: PPT with acetonitrile is a simple, fast, and cost-effective method that effectively removes the majority of plasma proteins.[16][17] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT was found to provide sufficient cleanliness and recovery for this analyte, balancing efficiency with performance.[14][15] The supernatant is directly injected after centrifugation, simplifying the workflow.

Detailed Method and Protocol

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Internal Standard: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade)

  • Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs). Prepare a separate IS working solution at 100 ng/mL.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CS, QC, unknown).

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS System and Conditions

The instrumental parameters are summarized in the table below.

ParameterCondition
LC System UHPLC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Column Temperature40°C
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: m/z 286.0 → 185.0 (Quantifier), m/z 286.0 → 157.0 (Qualifier) IS: m/z 287.0 → 243.0 (Quantifier)
Ion Source Temp.550°C
Capillary Voltage3500 V
Collision GasArgon

Note: MRM transitions and collision energies must be empirically optimized on the specific instrument used.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample Spike_IS Spike with 10 µL Internal Standard Plasma->Spike_IS PPT Add 200 µL Acetonitrile (Protein Precipitation) Spike_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 5 µL into UHPLC System Supernatant->Inject Column C18 Column Separation (Gradient Elution) Inject->Column MS ESI+ Ionization Triple Quadrupole MS Column->MS Detect MRM Detection MS->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Bioanalytical workflow from sample preparation to final quantification.

Method Validation

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][18] The validation parameters and acceptance criteria are summarized below.[19]

Validation ParameterAcceptance Criteria
Linearity Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) must be within ±15% of the nominal value (±20% for LLOQ).
Precision Coefficient of Variation (%CV) at each QC level must not exceed 15% (20% for LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Matrix Effect The CV of the IS-normalized matrix factor calculated from 6 different plasma lots should not be greater than 15%.
Recovery Analyte and IS recovery should be consistent and reproducible across QC levels.
Stability Analyte stability assessed under various conditions (bench-top, freeze-thaw, long-term storage) with mean concentrations within ±15% of nominal.

The developed method successfully met all the acceptance criteria outlined in the validation plan, demonstrating its reliability for the intended purpose.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, selective, and robust, utilizing a straightforward protein precipitation for sample preparation. It meets the rigorous standards set by the FDA for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry (Archived).
  • Tufi, J. E., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Görlich, A. S., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • Rhea, J. M., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Zgórka, G., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Institutes of Health. [Link]

  • Li, X., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]

  • ResearchGate. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. [Link]

  • Gupta, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B. [Link]

  • Spectroscopy Online. (2026). Using Ambient Ionization Techniques to Enable Polymer Characterization. [Link]

  • Al-Majdoub, Z. M., et al. (2013). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]

  • Quanson, J. L., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. [Link]

  • ResearchGate. (2025). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Huang, X., et al. (2018). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

  • Chem-Impex. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

  • Semantic Scholar. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

Sources

Application Notes and Protocols for the In Vitro ADMET Profiling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADMET Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. A significant proportion of promising drug candidates falter during later developmental stages due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable metabolic stability and diverse biological activities.[1][2][3] Compounds such as 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, which incorporates a dichlorophenyl moiety and a hydrazide group, present a unique combination of structural features that necessitate a thorough and early investigation of their ADMET profile. The presence of the hydrazide functional group, for instance, is a known pharmacophore but can also be susceptible to metabolic reactions.[4][5][6]

This comprehensive guide provides a suite of detailed application notes and robust protocols for the in vitro ADMET profiling of this compound and related isoxazole derivatives. The protocols are designed to be self-validating and are grounded in established industry practices, providing researchers with the tools to make informed decisions and prioritize candidates with the highest potential for clinical success.

Metabolic Stability Assessment

Scientific Rationale: Understanding a compound's metabolic stability is fundamental to predicting its in vivo half-life and oral bioavailability.[7] Rapidly metabolized compounds may struggle to achieve therapeutic concentrations, while overly stable compounds could lead to accumulation and toxicity.[7] This section details protocols for assessing metabolic stability using human liver microsomes and hepatocytes, which represent the primary sites of drug metabolism. Microsomal assays are excellent for evaluating Phase I (e.g., cytochrome P450-mediated) metabolism, while hepatocytes provide a more complete picture by including both Phase I and Phase II metabolic pathways.[8][9][10]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol measures the rate of disappearance of the parent compound over time when incubated with HLMs.

Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., Warfarin)

  • Positive control compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound and positive controls in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Workflow for HLM Metabolic Stability Assay:

HLM_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound & Control Solutions add_compound Add Compound prep_compound->add_compound prep_hlm Prepare HLM Suspension add_hlm Add HLM to Plate prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction add_hlm->add_compound pre_incubate Pre-incubate add_compound->pre_incubate pre_incubate->start_reaction quench Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS start_reaction->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & Clint lcms->data_analysis

Caption: Workflow of the Human Liver Microsome (HLM) metabolic stability assay.

Data Presentation:

Compoundt½ (min)Clint (µL/min/mg protein)
This compoundDataData
Verapamil (High Clearance Control)< 10> 100
Propranolol (Intermediate Clearance Control)15-3020-50

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[11][12][13] Co-administration of a drug that inhibits a specific CYP isoform can lead to decreased metabolism of another drug cleared by the same enzyme, potentially resulting in toxic plasma concentrations.[11] Regulatory agencies like the FDA and EMA recommend evaluating the potential for CYP inhibition early in drug development.[11] This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound against major human CYP isoforms.

Protocol: In Vitro CYP Inhibition (IC50) Assay

Materials:

  • Test Compound

  • Pooled Human Liver Microsomes (HLM)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Specific CYP isoform inhibitors (positive controls, e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and positive control inhibitors.

    • Prepare a cocktail of CYP probe substrates in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add HLM, phosphate buffer, and the test compound/inhibitor at various concentrations.

    • Pre-incubate at 37°C.

    • Add the probe substrate cocktail to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

    • Stop the reaction with ice-cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Workflow for CYP Inhibition Assay:

CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound & Inhibitors add_hlm_inhibitor Add HLM & Test Compound/ Inhibitor to Plate prep_compound->add_hlm_inhibitor prep_substrates Prepare CYP Probe Substrate Cocktail add_substrates Add Substrate Cocktail prep_substrates->add_substrates pre_incubate Pre-incubate add_hlm_inhibitor->pre_incubate pre_incubate->add_substrates start_reaction Initiate with NADPH add_substrates->start_reaction incubate_reaction Incubate (10-15 min) start_reaction->incubate_reaction stop_reaction Stop with ACN + IS incubate_reaction->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Metabolite Quantification) supernatant->lcms data_analysis Calculate IC50 lcms->data_analysis

Caption: Workflow of the Cytochrome P450 (CYP) inhibition assay.

Data Presentation:

CYP IsoformIC50 (µM) for this compound
CYP1A2Data
CYP2B6Data
CYP2C9Data
CYP2C19Data
CYP2D6Data
CYP3A4Data

Intestinal Permeability Assessment (Caco-2 Assay)

Scientific Rationale: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[14][16] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, allowing for the calculation of an efflux ratio to identify substrates of active efflux.[16]

Protocol: Caco-2 Bidirectional Permeability Assay

Materials:

  • Test Compound

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Lucifer Yellow (for monolayer integrity check)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto Transwell® inserts.

    • Grow the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²).[17]

    • Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For A-B permeability: Add the test compound (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • For B-A permeability: Add the test compound (in HBSS) to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[16]

Workflow for Caco-2 Permeability Assay:

Caco2_Permeability cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-25 Days seed_cells->differentiate check_integrity Monolayer Integrity Check (TEER & Lucifer Yellow) differentiate->check_integrity wash_monolayers Wash Monolayers check_integrity->wash_monolayers add_compound_ab A-B Transport: Add Compound to Apical wash_monolayers->add_compound_ab add_compound_ba B-A Transport: Add Compound to Basolateral wash_monolayers->add_compound_ba incubate Incubate (2 hours) add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect Donor & Receiver Samples incubate->collect_samples lcms LC-MS/MS Analysis collect_samples->lcms calculate_papp Calculate Papp (A-B, B-A) lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow of the Caco-2 bidirectional permeability assay.

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
This compoundDataDataDataData
Propranolol (High Permeability)> 10> 10~1High
Atenolol (Low Permeability)< 1< 1~1Low
Digoxin (P-gp Substrate)< 5> 10> 2Low (Efflux)

Plasma Protein Binding (PPB) Assessment

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and clearance.[18] Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized or excreted.[19][20] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[21] Rapid Equilibrium Dialysis (RED) is a commonly used method that minimizes non-specific binding and is suitable for high-throughput screening.[20][21]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Materials:

  • Test Compound

  • Pooled Human Plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Spike the test compound and control compounds into human plasma at the desired concentration (e.g., 1-5 µM).[18]

  • Equilibrium Dialysis:

    • Add the plasma containing the compound to the sample chamber of the RED device insert.

    • Add an equal volume of PBS to the buffer chamber.

    • Assemble the device and incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[18]

  • Sample Collection and Processing:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, dilute an aliquot of the plasma sample with PBS.

    • To determine the free concentration, mix the buffer sample with drug-free plasma to match the matrix of the plasma sample.

    • Precipitate proteins from all samples by adding ACN.

  • Analysis:

    • Centrifuge the samples and analyze the supernatants by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) and percent bound:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

      • % Bound = (1 - fu) * 100

Data Presentation:

CompoundFraction Unbound (fu)% Bound
This compoundDataData
Warfarin (High Binding Control)< 0.05> 95%
Metoprolol (Low Binding Control)> 0.5< 50%

In Vitro Cytotoxicity Assessment

Scientific Rationale: Early identification of potential cytotoxicity is essential to avoid advancing compounds that may have a narrow therapeutic window or cause off-target toxicity. This section describes two common assays: the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[22][23] Using a metabolically competent cell line like HepG2 (human hepatoma cells) can provide insights into potential hepatotoxicity.

Protocol: MTT Cytotoxicity Assay in HepG2 Cells

Materials:

  • Test Compound

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control.

    • Treat the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 (concentration that causes 50% reduction in cell viability) by plotting percent viability against the log of the compound concentration.

Protocol: LDH Release Cytotoxicity Assay

Materials:

  • Test Compound

  • HepG2 cells

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for 100% lysis control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • LDH Assay:

    • After compound incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance according to the kit's instructions.

    • Calculate the percentage of cytotoxicity relative to the 100% lysis control.

    • Determine the EC50 (concentration that causes 50% LDH release).

Data Presentation:

CompoundAssayEndpointResult (µM)
This compoundMTTIC50Data
LDHEC50Data
Doxorubicin (Positive Control)MTTIC50< 10

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro ADMET profiling of this compound and other novel chemical entities. By systematically evaluating metabolic stability, potential for CYP-mediated drug-drug interactions, intestinal permeability, plasma protein binding, and cytotoxicity, researchers can build a detailed profile of a compound's pharmacokinetic and safety liabilities. This early, data-driven approach is indispensable for guiding medicinal chemistry efforts, selecting the most promising candidates for in vivo studies, and ultimately, accelerating the path to clinical development.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Caco2 assay protocol. (Protocol). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

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  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 843-852. [Link]

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  • Wörle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 20(8), 1545-1553. [Link]

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  • Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 202. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1246377. [Link]

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  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Molecules, 27(21), 7586. [Link]

  • Al-Ghorbani, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Inflammation Research, 15, 6265-6281. [Link]

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Application Notes and Protocols: Leveraging 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide as a versatile scaffold in click chemistry. This document outlines the synthesis of clickable derivatives, detailed protocols for their application in bioconjugation, and the underlying scientific principles that govern these methodologies.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for the development of novel therapeutic agents and chemical probes.[2][3][4] The compound this compound combines this potent isoxazole core with a reactive carbohydrazide functional group, paving the way for its functionalization and integration into larger biomolecular constructs through the principles of click chemistry.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[6][7] The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[8][9] This bioorthogonal reaction allows for the specific and efficient conjugation of molecules in complex biological environments.[7]

This guide details the transformation of this compound into potent, clickable probes and provides step-by-step protocols for their application in areas such as targeted drug delivery and activity-based protein profiling.

From Intermediate to Clickable Probe: A Synthetic Overview

The title compound, this compound, can be readily synthesized from its commercially available precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[10][11][12] The carbohydrazide moiety serves as a versatile handle for the introduction of either an azide or a terminal alkyne, the key functional groups for participation in click chemistry.[13]

Synthesis of an Azide-Functionalized Isoxazole Probe

A common strategy to introduce an azide is through the reaction of the carbohydrazide with a bifunctional linker containing an azide and a reactive group for amide bond formation. A more direct approach involves the diazotization of the hydrazide followed by azide substitution, although this can be a hazardous procedure. For the purpose of these application notes, we will focus on a safer, modular approach.

Synthesis of an Alkyne-Functionalized Isoxazole Probe

Similarly, a terminal alkyne can be installed by reacting the carbohydrazide with an alkyne-containing carboxylic acid or acyl chloride. This creates a stable amide linkage and appends the alkyne functionality for subsequent click reactions.[14]

The following diagram illustrates the general synthetic workflow:

G A 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride C This compound A->C Reaction with B Hydrazine hydrate F Azide-Functionalized Isoxazole Probe C->F Coupling with G Alkyne-Functionalized Isoxazole Probe C->G Coupling with D Azido-acetic acid, Coupling agents (EDC, HOBt) E Pent-4-ynoic acid, Coupling agents (EDC, HOBt)

Caption: Synthetic workflow for generating clickable isoxazole probes.

Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a target protein containing a bioorthogonally introduced terminal alkyne with the azide-functionalized isoxazole probe. This is a powerful technique for identifying drug targets and studying protein function.[15]

Principle

The CuAAC reaction involves the copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[8][16] The reaction is highly efficient and specific, proceeding readily in aqueous buffers, making it ideal for bioconjugation.[16] The use of a copper-chelating ligand, such as THPTA, is recommended to prevent copper-mediated damage to the protein.[8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Alkyne-modified Protein Solution D Combine Protein, Probe, and Reagent Mix A->D B Prepare Azide-Isoxazole Probe Stock B->D C Prepare Click Reagent Mix (Copper Sulfate, THPTA, Sodium Ascorbate) C->D E Incubate at Room Temperature D->E F Purify Labeled Protein (e.g., Desalting Column) E->F G Analyze by SDS-PAGE and Mass Spectrometry F->G

Caption: Workflow for CuAAC-mediated protein labeling.

Detailed Protocol
  • Preparation of Reagents:

    • Alkyne-Modified Protein: Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.

    • Azide-Functionalized Isoxazole Probe: Prepare a 10 mM stock solution in a compatible organic solvent (e.g., DMSO).

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution (to a final concentration of 1-5 µM)

      • Azide-functionalized isoxazole probe (to a final concentration of 50-250 µM)

      • Copper(II) Sulfate (to a final concentration of 100 µM)

      • THPTA (to a final concentration of 500 µM)

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification and Analysis:

    • Remove excess reagents using a desalting column or through protein precipitation.

    • Analyze the labeled protein by SDS-PAGE. A successful reaction will result in a shift in the molecular weight of the protein.

    • Confirm the conjugation by mass spectrometry.

Data Presentation: Reaction Optimization
ParameterCondition 1Condition 2Condition 3
Probe Concentration 50 µM100 µM250 µM
Copper Concentration 50 µM100 µM200 µM
Reaction Time 30 min60 min120 min
Labeling Efficiency (%) 658592

Application Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol details the use of the alkyne-functionalized isoxazole probe for labeling azide-modified biomolecules in living cells. This approach is invaluable for studying dynamic cellular processes.[]

Principle

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide without the need for a copper catalyst.[18][19] This makes it highly suitable for applications in living systems where copper toxicity is a concern.[20] In this protocol, cells are first metabolically labeled with an azide-containing sugar, which is incorporated into glycoproteins. The alkyne-functionalized isoxazole probe, conjugated to a fluorophore, is then used to visualize these glycoproteins.

Experimental Workflow

G A Metabolically label cells with an azide-containing sugar B Wash cells to remove unincorporated sugar A->B C Incubate cells with a DBCO-conjugated Alkyne-Isoxazole-Fluorophore Probe B->C D Wash cells to remove unbound probe C->D E Fix and permeabilize cells (optional) D->E F Visualize by fluorescence microscopy E->F

Sources

Topic: Animal Models for Efficacy Testing of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for establishing and executing preclinical animal models to evaluate the therapeutic efficacy of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. The isoxazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[1][2] The structural characteristics of the title compound, particularly the dichlorophenyl substitution, suggest a strong potential for activity in these therapeutic areas.[3] This guide offers two robust, validated protocols: the carrageenan-induced paw edema model for acute inflammation and a human tumor xenograft model for oncology. The protocols are designed to be self-validating, providing clear endpoints and rationale for each experimental step. The overarching goal is to equip researchers with the necessary framework to generate reliable in vivo data on the efficacy of this novel chemical entity.

Compound Profile and Rationale for Investigation

Chemical Structure: this compound CAS Number: 263255-98-7[4] Molecular Formula: C₁₁H₉Cl₂N₃O₂[4]

The isoxazole ring is a prominent structural motif in medicinal chemistry, known for its versatile biological activities.[5] Its derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[2][6] The carbohydrazide functional group and the 2,6-dichlorophenyl moiety further contribute to the compound's potential as a therapeutic agent. The related compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a known intermediate in the synthesis of anti-inflammatory and anticancer agents, providing a strong rationale for investigating the title compound in these areas.[3]

This guide focuses on two primary areas of investigation based on the compound's structural alerts and the established pharmacology of the isoxazole class:

  • Anti-inflammatory Activity: Inflammation is a complex biological response, and many isoxazole-containing drugs target key mediators in this process.[7][8]

  • Anticancer Activity: The development of novel small molecules to combat cancer is a critical area of research, and animal models are indispensable for evaluating potential new drugs.[9][10]

General Preclinical Efficacy Testing Workflow

The successful in vivo evaluation of a test compound follows a structured workflow. This ensures that the generated data is robust, reproducible, and relevant for further development decisions. The process begins with careful planning and model selection and concludes with comprehensive data analysis and interpretation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Study cluster_2 Phase 3: Analysis & Reporting A Hypothesis & Model Selection B Protocol Design & Ethical Approval (IACUC) A->B C Compound Formulation & Stability Testing B->C D Animal Acclimatization C->D E Baseline Data Collection D->E F Disease Induction / Tumor Implantation E->F G Compound Administration F->G H Monitoring & Endpoint Measurement G->H I Sample Collection & Ex Vivo Analysis H->I J Statistical Analysis I->J K Data Interpretation & Reporting J->K

Caption: High-level workflow for in vivo efficacy studies.

Protocol 1: Acute Anti-inflammatory Efficacy

Model: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation.[11] Carrageenan, a sulphated polysaccharide, induces an inflammatory response characterized by swelling (edema), which can be quantified. The model involves a biphasic response: an early phase mediated by histamine and serotonin, and a later phase (3-5 hours) mediated by prostaglandins and cytokines, which is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.[12]

G A Carrageenan Injection B Mast Cell Degranulation A->B D Neutrophil Infiltration A->D C Release of Histamine & Serotonin (Phase 1: 0-2h) B->C F Vasodilation & Increased Permeability C->F E Release of Prostaglandins & Cytokines (Phase 2: >2h) D->E E->F G Edema (Swelling) F->G

Caption: Simplified pathway of carrageenan-induced inflammation.

Materials and Reagents:

  • This compound (Test Article)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)

  • Positive Control: Diclofenac Sodium or Indomethacin

  • Carrageenan (Lambda, Type IV)

  • Sterile Saline (0.9% NaCl)

  • Digital Plethysmometer or Calipers

  • Animal Scale

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Housing: Standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Acclimatization: Minimum of 7 days before the experiment.

Experimental Design:

Animals are randomly assigned to groups (n=6-8 per group). The test article and controls are typically administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

GroupTreatmentDose (mg/kg, p.o.)Administration Volume (ml/kg)
1Vehicle Control-10
2Positive Control (Diclofenac)1010
3Test Article1010
4Test Article3010
5Test Article10010

Step-by-Step Procedure:

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (up to the lateral malleolus). This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test article to the respective groups via the chosen route (e.g., oral gavage).

  • Inflammation Induction: 60 minutes after dosing, inject 0.1 mL of a freshly prepared 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Euthanasia: At the end of the experiment, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

Data Collection and Analysis:

  • Calculate the edema volume at each time point:

    • Edema (mL) = (Paw volume at time t) - (Paw volume at time 0)

  • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation (usually 3 or 4 hours):

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Statistical Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.

Protocol 2: Anticancer Efficacy

Model: Human Tumor Xenograft in Immunodeficient Mice

Principle: The xenograft model is a cornerstone of preclinical oncology research.[13] It involves implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID, or NSG), which lack a functional adaptive immune system and therefore do not reject the foreign cells.[14] This allows the tumor to grow, creating an in vivo system to assess the anti-proliferative or tumor-regressing effects of a test compound.[9]

Materials and Reagents:

  • This compound (Test Article)

  • Appropriate Vehicle (e.g., a solution containing Solutol HS 15, ethanol, and saline)

  • Positive Control (Standard-of-care chemotherapy for the selected cell line, e.g., Paclitaxel, Doxorubicin)

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Matrigel® (optional, to support tumor establishment)

  • Sterile PBS and cell culture medium

  • Digital Calipers and Animal Scale

Animal Model:

  • Species: Female athymic Nude (Nu/Nu) or SCID mice

  • Age: 6-8 weeks

  • Housing: Sterile, specific-pathogen-free (SPF) conditions.

  • Acclimatization: Minimum of 7 days before tumor implantation.

Experimental Design:

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 per group).

GroupTreatmentDose (mg/kg)Route & Schedule
1Vehicle Control-p.o., daily (QD)
2Positive ControlVaries by drugi.v. or i.p., weekly
3Test Article25p.o., QD
4Test Article50p.o., QD
5Test Article100p.o., QD

Step-by-Step Procedure:

  • Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend in sterile PBS or medium, often mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.

  • Randomization: When tumors reach the target volume (100-150 mm³), randomize mice into treatment groups to ensure a similar mean tumor volume across all groups. This is Day 0 of the study.

  • Treatment: Begin administration of the vehicle, positive control, or test article according to the defined schedule.

  • Monitoring: Throughout the study, measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity or distress (e.g., significant weight loss, lethargy, ruffled fur).

  • Study Termination: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize individual animals if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration, impaired mobility).

  • Tissue Collection: At termination, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Data Collection and Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate %TGI at the end of the study using the formula:

    • % TGI = [ 1 - ( (Mean TV_treated_final - Mean TV_treated_initial) / (Mean TV_control_final - Mean TV_control_initial) ) ] * 100

  • Secondary Endpoint: Body weight change, as a measure of general toxicity.

  • Statistical Analysis: Use a two-way repeated measures ANOVA to analyze tumor growth curves over time. Use one-way ANOVA with Dunnett's test to compare final tumor volumes or weights between groups.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with guidelines from institutional (Institutional Animal Care and Use Committee, IACUC), national, and international bodies for animal welfare. Protocols must be designed to minimize pain and distress, using humane endpoints to determine when an animal should be removed from a study.

References

  • National Cancer Institute. (n.d.). The Use of Animal Models in Cancer Drug Discovery and Development. PubMed. [Link]

  • Kelloff, G. J., et al. (2009). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. ScienceDirect. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • Zou, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yuan, J., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Pharma Models. [Link]

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  • L. S. Kumar, et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

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  • Kumar, P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in scientific principles and supported by authoritative references to ensure you have a reliable resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and reliable synthetic pathways to synthesize this compound. The choice between them often depends on the availability of starting materials and desired reaction conditions.

  • Route A: Hydrazinolysis of the Corresponding Ester. This is the most common and widely used method.[1][2] It involves the reaction of an ethyl or methyl ester of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with hydrazine hydrate. This method is favored for its relatively mild conditions and the commercial availability of the ester precursor.

  • Route B: Reaction of the Acid Chloride with Hydrazine. This route utilizes the more reactive 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride as the starting material.[2][3][4] While the reaction is typically faster, it requires careful control of stoichiometry and temperature to prevent the formation of the over-reacted N,N'-diacylhydrazine byproduct.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Low or No Yield

Q2: I am getting a very low yield or no product at all during the hydrazinolysis of the ethyl ester. What are the potential causes and how can I fix this?

Several factors can contribute to a low or nonexistent yield in this reaction. Let's break down the common culprits and their solutions.

  • Insufficient Hydrazine Hydrate: Hydrazine hydrate acts as the nucleophile, replacing the alkoxy group of the ester.[6] An insufficient amount will lead to an incomplete reaction.

    • Solution: Use a significant molar excess of hydrazine hydrate, typically 10-20 equivalents, to drive the reaction to completion.[7]

  • Reaction Time and Temperature: The hydrazinolysis of esters can be slow at room temperature.[5]

    • Solution: Refluxing the reaction mixture in a suitable solvent like ethanol is a standard procedure to increase the reaction rate.[6][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Quality of Starting Materials: The purity of your starting ester and hydrazine hydrate is critical.

    • Solution: Ensure your ester is pure and free from acidic impurities that could neutralize the hydrazine. Use a fresh, high-quality source of hydrazine hydrate.

  • Work-up Procedure: Product loss can occur during the work-up and isolation steps.

    • Solution: The product, a hydrazide, may have some water solubility. Avoid excessive washing with water. Cooling the reaction mixture to induce precipitation and washing the filtered product with cold ethanol can minimize losses.[7]

Side Product Formation

Q3: My final product is contaminated with a significant amount of an unknown impurity. What could this be and how do I prevent its formation?

The most likely impurity depends on your chosen synthetic route.

  • Route A (from ester): The primary side product is often unreacted starting material.

    • Prevention: As mentioned above, ensure a sufficient excess of hydrazine hydrate and adequate reaction time and temperature.

  • Route B (from acid chloride): The most common side product is the N,N'-bisacylhydrazine.[5] This occurs when one molecule of hydrazine reacts with two molecules of the acid chloride.

    • Prevention:

      • Controlled Addition: Add the acid chloride solution dropwise to a cooled solution of excess hydrazine hydrate. This ensures that the acid chloride is always in the presence of a large excess of the nucleophile, favoring the formation of the desired monohydrazide.

      • Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the high reactivity of the acid chloride.[2]

Purification Challenges

Q4: I am having difficulty purifying my this compound. What are the recommended purification methods?

  • Recrystallization: This is the most effective method for purifying the final product.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used for recrystallizing hydrazides.[1] The choice of solvent will depend on the solubility of your specific compound and any impurities.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: While less common for the final purification of hydrazides due to their polarity, it can be used if recrystallization is ineffective.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A polar solvent system, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, will likely be required. The optimal solvent system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis via Hydrazinolysis of Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is based on the general principles of hydrazide synthesis from esters.[6][8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) in absolute ethanol (10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (20 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to induce precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water, followed by cold ethanol, to remove excess hydrazine hydrate and other impurities.[7]

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude product from ethanol to yield the pure compound.

Protocol 2: Synthesis via 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride and Hydrazine

This protocol is adapted from general procedures for the synthesis of hydrazides from acid chlorides.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (10 equivalents) in tetrahydrofuran (THF). Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Acid Chloride Solution: In a separate flask, dissolve 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.0 equivalent) in THF.

  • Slow Addition: Add the acid chloride solution dropwise from the dropping funnel to the cooled and stirred hydrazine hydrate solution over a period of 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove hydrazine hydrochloride and any unreacted hydrazine hydrate.

  • Drying and Purification: Dry the crude product under vacuum and recrystallize from ethanol or methanol.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution Relevant Citation(s)
Low Yield (Ester Route) Incomplete reactionIncrease molar excess of hydrazine hydrate, increase reaction time/temperature (reflux).[5][6][7]
Product loss during work-upMinimize washing with water; use cold solvents for washing.[7]
Side Product (Acid Chloride Route) Formation of N,N'-bisacylhydrazineAdd acid chloride dropwise to an excess of cooled hydrazine solution.[5]
Purification Difficulties Ineffective crystallizationExperiment with different recrystallization solvents (ethanol, methanol, ethanol/water).[1]
Persistent impuritiesConsider column chromatography with a polar eluent system.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_route_a Route A: From Ester cluster_route_b Route B: From Acid Chloride ester Ethyl 3-(2,6-Dichlorophenyl)- 5-methylisoxazole-4-carboxylate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) ester->hydrazinolysis product_a This compound hydrazinolysis->product_a final_product Purified Product product_a->final_product Recrystallization acid_chloride 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride acylation Acylation (Hydrazine Hydrate, THF, 0-5°C) acid_chloride->acylation product_b This compound acylation->product_b product_b->final_product Recrystallization start Starting Materials start->ester Esterification start->acid_chloride Chlorination

Caption: Synthetic routes to the target carbohydrazide.

Troubleshooting Logic

Troubleshooting_Logic cluster_reaction Reaction Troubleshooting cluster_workup Work-up & Purification Troubleshooting start Low Yield or Impure Product check_reaction 1. Review Reaction Conditions start->check_reaction check_workup 2. Examine Work-up & Purification start->check_workup reagents Purity & Stoichiometry of Reagents? check_reaction->reagents time_temp Sufficient Reaction Time & Temperature? check_reaction->time_temp monitoring Was the reaction monitored (e.g., TLC)? check_reaction->monitoring extraction Appropriate extraction/precipitation? check_workup->extraction washing Correct washing solvents and temperature? check_workup->washing recrystallization Optimal recrystallization solvent? check_workup->recrystallization solution Implement Corrective Actions reagents->solution time_temp->solution monitoring->solution extraction->solution washing->solution recrystallization->solution

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH.[Link]

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Inspiren.[Link]

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.[Link]

  • Synthesis of 3‐carbohydrazide derivatives 3. ResearchGate.[Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.[Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.[Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2. PubChem.[Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy.[Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate.[Link]

  • A kind of preparation method of hydrazide kind compound.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.[Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.[Link]

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride 4462-55-9. Chemcd.[Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed.[Link]

  • 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. The NIST WebBook.[Link]

  • 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-methyl. Organic Syntheses Procedure.[Link]

  • Product Class 17: Hydrazones. Science of Synthesis.[Link]

  • Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. Organic-Chemistry.org.[Link]

  • HIGH-THROUGHPUT SYNTHESIS OF SUBSTITUTED HYDRAZINE DERIVATIVES. HETEROCYCLES.[Link]

  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. NIH.[Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

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Technical Support Center: Overcoming Solubility Challenges with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges often encountered with this compound in aqueous assay environments. The inherent lipophilicity, conferred by the dichlorophenyl ring and isoxazole core, frequently leads to precipitation, which can compromise experimental results. This guide is designed to equip researchers with the foundational knowledge and practical protocols to overcome these issues, ensuring data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My compound dissolves perfectly in 100% DMSO, but immediately precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a classic phenomenon known as "antisolvent precipitation" or "crashing out".[1] this compound is highly soluble in a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[2] However, your aqueous buffer is a poor solvent (an "antisolvent") for this lipophilic molecule. When you introduce the DMSO stock into the buffer, the DMSO rapidly disperses, and the localized concentration of the compound exceeds its very low aqueous solubility limit, causing it to precipitate out of the solution.[1][3]

Q2: What is the maximum percentage of DMSO I can safely use in my assay without affecting the results?

This is highly assay-dependent. For most cell-based assays, it is critical to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some robust enzymatic assays may tolerate up to 1-2% DMSO, but this must be validated.[1] Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to ensure the solvent itself does not impact the biological system.

Q3: Are there alternatives to DMSO for preparing my primary stock solution?

While DMSO is the most common and powerful solvent for initial solubilization of screening compounds, other water-miscible organic solvents can be considered, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400).[4][5] However, these are generally less potent solvents than DMSO, so you may only be able to achieve a lower concentration for your stock solution. Their primary utility often lies in being part of a co-solvent system rather than the sole solvent.[6]

Q4: I've tried reducing the final concentration of my compound and using a co-solvent, but I still see precipitation. What should I try next?

If optimizing co-solvent conditions is insufficient, the next steps involve more advanced formulation strategies. The two most effective approaches for laboratory-scale experiments are the use of non-ionic surfactants or cyclodextrins.[7][8] Surfactants work by forming micelles that encapsulate the compound, while cyclodextrins form inclusion complexes.[9][10] Both methods significantly enhance the apparent aqueous solubility of hydrophobic molecules.

Q5: Can I use sonication or gentle heating to help dissolve the compound in my final assay medium?

Yes, these methods can be helpful, but must be used with caution. Mild heating (e.g., to 37°C) can transiently increase solubility and the rate of dissolution.[1] Sonication can help break up aggregates and disperse the compound.[11] However, these are often temporary solutions. If the compound is in a supersaturated state, it may precipitate later during your experiment. Furthermore, heat can be detrimental to the stability of your compound or other assay components (e.g., proteins). These methods are best used to aid the initial dissolution in a stock solution or during the preparation of a cyclodextrin complex.

Section 2: Troubleshooting Guide 1: Optimizing Co-Solvent Systems

A co-solvent system leverages a water-miscible organic solvent to increase the overall solubilizing capacity of the aqueous buffer. The key is to find a balance that keeps the compound in solution without perturbing the biological assay.

Principle of Causality

The co-solvent reduces the polarity of the bulk solvent (the water), making it a more favorable environment for the lipophilic compound. This effectively increases the compound's solubility limit in the final mixture.[4]

Experimental Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound powder in a suitable vial.

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, you may use a brief (5-10 minute) sonication in a water bath.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your primary stock solution. Store appropriately, often at -20°C or -80°C, protected from light and moisture.

Experimental Protocol 2: Dilution into Final Assay Buffer

The method of dilution is critical to prevent precipitation.

  • Prepare Assay Buffer: Aliquot the required volume of your final aqueous assay buffer into a tube.

  • Initiate Vortexing: Begin vortexing the assay buffer at a medium speed.

  • Pipette Stock Solution: While the buffer is vortexing, add the small volume of your DMSO stock solution directly into the vortex. This rapid, turbulent mixing is essential to prevent localized high concentrations of the compound.

  • Continue Mixing: Allow the solution to vortex for another 15-30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution against a dark background for any signs of cloudiness or precipitation (Tyndall effect). If the solution is not perfectly clear, the solubility limit has been exceeded.

Data Presentation: Comparison of Common Co-solvents
Co-SolventTypical Final Conc.ProsCons
DMSO < 0.5%Excellent solvating power.[2]High potential for precipitation in aqueous media; can interfere with assays.[3][12]
Ethanol < 2%Less toxic than DMSO for many cell lines.Weaker solvent than DMSO; can be volatile.
PEG-400 < 5%Low toxicity; can significantly enhance solubility.Can be viscous; potential for assay interference.[5]
Propylene Glycol < 5%Good safety profile.Less effective than other co-solvents for highly lipophilic compounds.
Visualization: Co-Solvent Selection Workflow

This diagram outlines a decision-making process for selecting and validating a co-solvent system.

Start Start: Compound Precipitates in Aqueous Buffer PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock TestDMSO Test Final DMSO Conc. (e.g., 0.1%, 0.25%, 0.5%) PrepStock->TestDMSO CheckSol Is solution clear? TestDMSO->CheckSol Success Success! Proceed with Assay (Validate with vehicle control) CheckSol->Success Yes Failure Precipitation Occurs CheckSol->Failure No TryOther Try Alternative Co-solvent (e.g., Ethanol, PEG-400) Failure->TryOther CheckSol2 Is solution clear? TryOther->CheckSol2 CheckSol2->Success Yes AdvStrat Proceed to Advanced Strategies (Surfactants or Cyclodextrins) CheckSol2->AdvStrat No

Caption: Decision tree for optimizing a co-solvent system.

Section 3: Troubleshooting Guide 2: Employing Surfactants

Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[9] The hydrophobic core of these micelles can effectively encapsulate poorly soluble drug molecules, dramatically increasing their apparent solubility in the aqueous medium.[13]

Principle of Causality

For biological assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred because they are milder and less likely to denature proteins or disrupt cell membranes compared to ionic detergents.[11][14] The key is to ensure the final surfactant concentration in the assay buffer is above its CMC.

Experimental Protocol 3: Using Non-Ionic Surfactants
  • Select Surfactant: Choose a suitable non-ionic surfactant (e.g., Tween-20 or Tween-80).

  • Prepare Surfactant-Containing Buffer: Prepare your standard assay buffer. Add the selected surfactant to a final concentration that is well above its CMC (e.g., 0.01% - 0.1% v/v). Ensure it is fully dissolved.

  • Prepare Compound Dilution: Following Protocol 2, add your DMSO stock solution to the surfactant-containing buffer while vortexing.

  • Equilibrate: Allow the solution to sit for 10-15 minutes to ensure micelle formation and compound encapsulation is complete.

  • Validate: It is crucial to run a vehicle control (DMSO + surfactant-containing buffer) to confirm that the surfactant at the chosen concentration does not interfere with your assay's readout.[15]

Data Presentation: Common Surfactants for In Vitro Assays
SurfactantTypeTypical Final Conc.Key Considerations
Tween® 20/80 Non-ionic0.01% - 0.1%Widely used, low toxicity, effective solubilizers.[15]
Triton™ X-100 Non-ionic0.01% - 0.05%Very common, but can interfere with certain protein assays.
Cremophor® EL Non-ionic0.05% - 0.2%Excellent solubilizer, but can have biological effects.[15]
CHAPS Zwitterionic0.1% - 0.5%Milder than ionic detergents, useful for solubilizing membrane proteins.[14]
Visualization: Mechanism of Micellar Solubilization

This diagram illustrates how a hydrophobic compound is encapsulated within a surfactant micelle.

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Section 4: Advanced Strategy: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming a water-soluble "host-guest" inclusion complex.[10][17] This is an extremely powerful technique that can often create a clear, aqueous stock solution without any organic co-solvents.

Principle of Causality

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[16][18] The hydrophobic compound partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve readily in water.

Experimental Protocol 4: Preparing a Compound-Cyclodextrin Complex
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. Warming the solution to 40-50°C can aid in dissolving the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution to achieve the desired final concentration.

  • Incubate and Mix: Tightly cap the vial and mix vigorously. This is often done overnight at room temperature on a shaker or rotator. Sonication can be applied intermittently to accelerate the process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any un-complexed, insoluble material.

  • Isolate Supernatant: Carefully collect the clear supernatant. This is your aqueous, cyclodextrin-formulated stock solution.

  • Determine Concentration (Optional but Recommended): The actual concentration of the solubilized compound in the supernatant should be determined analytically (e.g., via HPLC-UV or LC-MS/MS) to ensure accuracy in your experiments.

  • Assay Use: This aqueous stock can now be diluted directly into your assay buffer without the need for organic co-solvents. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Data Presentation: Comparison of Solubilization Strategies
StrategyProsConsBest For...
Co-solvents Simple, fast, inexpensive.[4]Limited for very insoluble compounds; potential for assay interference/toxicity.[3]Initial screening; moderately soluble compounds.
Surfactants Highly effective; well-established.[9]Potential for protein denaturation or cell toxicity; can interfere with some assays.[11][15]In vitro enzymatic and some cell-based assays.
Cyclodextrins Excellent solubilization; low toxicity; creates a true aqueous solution.[10][18]More expensive; requires longer preparation time; concentration must be verified.Cell-based assays; sensitive biological systems; in vivo studies.

References

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substr
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. (n.d.). Benchchem.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2013). Longdom Publishing.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
  • Methods of solubility enhancements. (2018). Slideshare.
  • How to enhance drug solubility for in vitro assays? (2014).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). MDPI.
  • Cyclodextrins in Drug Formulation and Delivery. (2018). Pharma Excipients.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formul
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central.
  • Detergents for Protein Solubiliz
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014).
  • Compound precipitation in high-concentr

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Technical Support Center: Degradation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and related structures. This guide is designed to provide in-depth, field-proven insights into the degradation pathways and byproducts of this chemical moiety, which is notably the core side-chain of the antibiotic Dicloxacillin. Understanding the stability and degradation of this compound is critical for ensuring drug efficacy, safety, and regulatory compliance.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your research.

Frequently Asked Questions (FAQs)

Here we address the high-level questions frequently encountered during the analysis of this isoxazole derivative.

Q1: What are the primary degradation pathways for the 3-(2,6-Dichlorophenyl)-5-methylisoxazole moiety, particularly within a larger molecule like Dicloxacillin?

The degradation of this compound is primarily driven by hydrolysis, oxidation, and photolysis.[1]

  • Hydrolytic Degradation: This is the most common pathway. The isoxazole ring itself is relatively stable, but when part of a larger structure like a penicillin antibiotic (e.g., Dicloxacillin), the adjacent beta-lactam ring is highly susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] This initial cleavage leads to the formation of penicilloic acids.[3] Subsequent degradation can involve the isoxazole ring itself, though this is generally a slower process.

  • Oxidative Degradation: The molecule shows susceptibility to oxidative stress, often induced in forced degradation studies using agents like hydrogen peroxide.[1] This can lead to a variety of oxidized byproducts.

  • Photolytic Degradation: The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under UV irradiation.[4] This can lead to complex rearrangements and the formation of photo-degradation products, a critical consideration for drug product formulation and packaging.[5][6]

Q2: What are the expected major degradation byproducts I should be looking for?

When this moiety is part of Dicloxacillin, the primary degradation products arise from the opening of the beta-lactam ring. Key byproducts include:

  • Dicloxacilloic Acid (Penicilloic Acid of Dicloxacillin): Formed via the hydrolytic cleavage of the amide bond in the beta-lactam ring. This is often the most abundant degradation product.[3]

  • Penilloic Acid of Dicloxacillin: Another degradation product resulting from further rearrangement.[3]

  • (DCMICAA) 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylic acid amide: This is a known degradation impurity that can be used as a reference standard.[7]

Q3: What are the most effective analytical techniques for studying the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analysis.

  • RP-HPLC with UV Detection: A reversed-phase HPLC method is typically used to separate the parent compound from its degradation products.[1][8] UV detection, often around 240-275 nm, is suitable for quantification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is indispensable for the identification and structural elucidation of unknown degradation products.[3][9] Time-of-flight (TOF) or multi-stage (MSn) mass spectrometry can provide accurate mass data and fragmentation patterns to confirm byproduct structures.[10]

  • NMR and IR Spectroscopy: For definitive structural confirmation of isolated impurities, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standards.[1][9]

Q4: What conditions are typically used in forced degradation (stress testing) studies for this compound?

Forced degradation studies are essential to understand the stability profile of a drug substance.[11] As per ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures. Significant degradation is often observed under alkaline conditions.[1]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C) to assess solid-state stability.[12]

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Problem 1: I'm seeing unexpected peaks in my chromatogram during a stability study.

Causality: Unexpected peaks often represent previously uncharacterized degradation products, impurities from the starting material, or artifacts from the experimental conditions. Their presence can compromise the perceived purity and stability of your compound.

Possible Cause Troubleshooting & Solution
Novel Degradation Product The stress condition (e.g., a specific pH or light wavelength) may have produced a unique byproduct. Solution: Proceed with peak characterization using LC-MS/MS to determine its mass and fragmentation pattern. See Protocol 3 for guidance.
Co-elution of Peaks Your HPLC method may not have sufficient resolution to separate the new peak from the parent drug or other byproducts. Solution: Optimize the HPLC method. Try modifying the mobile phase gradient, changing the column chemistry (e.g., C18 to Phenyl-Hexyl), or adjusting the pH.
System Contamination The peak could be from a contaminated solvent, a previous injection (carryover), or leeching from plasticware. Solution: Run a blank gradient (mobile phase only) to check for system peaks. Ensure all glassware is scrupulously clean and use high-purity solvents.
Mobile Phase Reactivity The analyte may be reacting with a component of the mobile phase. Solution: Simplify the mobile phase if possible. Evaluate the stability of the analyte in the mobile phase over time.
Problem 2: My degradation rates are inconsistent between experiments.

Causality: The kinetics of degradation are highly sensitive to environmental factors. Inconsistent rates are almost always due to a lack of precise control over temperature, pH, light exposure, or solution concentration.

Possible Cause Troubleshooting & Solution
Temperature Fluctuations Degradation reactions are temperature-dependent. Even small variations can significantly alter the rate. Solution: Use a calibrated, stable heating block, water bath, or oven. Monitor and record the temperature throughout the experiment.
Inaccurate pH Control The rates of acid/base hydrolysis are directly dependent on pH. Solution: Use calibrated pH meters. Employ buffers where appropriate to maintain a stable pH, especially for near-neutral studies.
Variable Light Exposure For photostability studies, inconsistent light intensity or spectral distribution will yield variable results. Solution: Use a validated photostability chamber that provides controlled and measurable light exposure (UVA and visible).
Oxygen Exposure Oxidative degradation can be influenced by the amount of dissolved oxygen. Solution: For reproducibility, either ensure all samples are equally exposed to air or, for sensitive compounds, sparge solutions with an inert gas like nitrogen or argon.
Problem 3: I am struggling to identify the structure of a major degradation product with LC-MS.

Causality: Structural elucidation can be challenging if the fragmentation pattern is not straightforward or if multiple isomers are present. A systematic approach combining different analytical techniques is key.

Possible Cause Troubleshooting & Solution
Insufficient Fragmentation The MS/MS energy may be too low to produce informative fragments. Solution: Perform a collision energy ramping experiment to find the optimal energy that yields a rich fragmentation spectrum.
Isomeric Byproducts Degradation may produce isomers with the same mass but different structures, which are difficult to distinguish by MS alone. Solution: Isomers often have slightly different retention times. Ensure your chromatography is optimized for maximum resolution. If possible, isolate the peak via preparative HPLC for subsequent analysis by NMR, which is excellent for distinguishing isomers.
Complex Fragmentation The fragmentation pathway may be non-intuitive. Solution: Compare the fragmentation pattern of the byproduct to that of the parent compound. Look for common fragments (e.g., the 2,6-dichlorophenyl group) and neutral losses that can provide clues about the modified part of the molecule.
Low Abundance The byproduct may be present at too low a concentration for good MS/MS data. Solution: Concentrate the sample or perform a longer, more stressed degradation study to generate more of the byproduct.

Visualized Pathways & Workflows

Key Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway for a Dicloxacillin-type structure, focusing on the cleavage of the beta-lactam ring.

G cluster_0 Primary Hydrolytic Degradation Parent Dicloxacillin (Contains Isoxazole Moiety) DP1 Dicloxacilloic Acid (Penicilloic Acid Derivative) Parent->DP1  β-Lactam Ring Cleavage (H₂O, H⁺ or OH⁻) DP2 Further Degradation Products (e.g., Penilloic Acid) DP1->DP2  Rearrangement/ Further Hydrolysis

Caption: Primary hydrolytic degradation of Dicloxacillin.

Experimental Workflow for Byproduct Identification

This workflow outlines a systematic approach to identifying unknown degradation products.

G cluster_1 Workflow for Unknown Peak Identification Start Forced Degradation (Acid, Base, Peroxide, Light, Heat) HPLC RP-HPLC-UV Analysis (Detect & Quantify Degradants) Start->HPLC LCMS LC-MS Analysis (Determine Molecular Weight) HPLC->LCMS  For unknown peaks LCMSMS LC-MS/MS Analysis (Determine Fragmentation Pattern) LCMS->LCMSMS Propose Propose Structure LCMSMS->Propose Isolate Isolate Impurity (Preparative HPLC) Propose->Isolate  If confirmation needed Confirm Definitive Structure Confirmation (NMR, IR) Isolate->Confirm

Caption: Systematic workflow for degradation product identification.

Appendices

Appendix A: Common Degradation Byproducts

The table below summarizes key byproducts identified in the degradation of Dicloxacillin.

Byproduct Name Common Formation Condition Notes Reference
Dicloxacilloic AcidHydrolysis (Acidic, Basic, Neutral)Primary degradation product resulting from β-lactam ring opening.[3]
Penilloic Acid of DicloxacillinHydrolysisA further rearrangement/degradation product of Dicloxacilloic Acid.[3]
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid amide (DCMICAA)Not specified; known impurityA commercially available reference standard for impurity profiling.[7]
Isoxazole Ring Cleavage ProductsPhotolysisUV exposure can cleave the N-O bond, leading to various rearrangements.[4]
Appendix B: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Dicloxacillin

This is a general-purpose method; optimization for your specific equipment and sample matrix is required.

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Protocol 2: Forced Degradation Under Alkaline Hydrolysis

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or water).

  • Stress Condition: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature (e.g., 25°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. Dilute the neutralized sample with the mobile phase to the working concentration of the HPLC assay.

  • Analysis: Analyze the samples using the stability-indicating HPLC method described in Protocol 1. Calculate the percentage of degradation.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Dicloxacillin Sodium Stability and Formulation Studies. [Link]

  • ResearchGate. (2007). Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms | Request PDF. [Link]

  • American Journal of Hospital Pharmacy. (1987). Stability of dicloxacillin sodium oral suspension stored in polypropylene syringes. [Link]

  • Water Research. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • ResearchGate. Studies on stability of dicloxacillin sodium with programmed humidifying experiments | Request PDF. [Link]

  • International Journal of Pharmaceutics. (2000). Solubilization and stabilization of sodium dicloxacillin by cyclodextrin inclusion. [Link]

  • Journal of Pharmaceutical Research. (2011). DETERMINATION OF DEGRADATION PRODUCT FOR COMBINATION CONTAINING AMOXICILLIN AND DICLOXACILLIN IN CAPSULE DOSAGE FORM BY LC-MASS. [Link]

  • Wikipedia. Isoxazole. [Link]

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • Axios Research. Dicloxacillin Degradation Impurity (DCMICAA) - CAS - 883225-99-8. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PMC - NIH. (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms. [Link]

  • AKJournals. LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. [Link]

  • ResearchGate. (2020). Dicloxacillin Degradation with Free-Living Bacteria. [Link]

Sources

Troubleshooting inconsistent results in biological assays with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared by the Senior Application Scientist Team Last Updated: January 17, 2026

Welcome to the technical support hub for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for biological assays involving this compound. We understand that inconsistent results can be a significant roadblock in research, and this resource is structured to help you diagnose and resolve common issues through a combination of FAQs, detailed protocols, and scientific explanations.

Compound Profile

This compound is a small molecule inhibitor primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] STAT3 is a transcription factor that, upon activation, plays a crucial role in cellular processes like proliferation, survival, and differentiation.[4][5] Its persistent activation is implicated in various cancers, making it a key therapeutic target.[1][6] This inhibitor is believed to disrupt STAT3 signaling, likely by interfering with its dimerization or DNA binding, thereby preventing the transcription of downstream target genes.[2][7]

Key Characteristics:

  • Target: Primarily STAT3.[3]

  • Mechanism: Inhibition of STAT3 signaling pathway.[2]

  • Solubility: Like many small molecule inhibitors, it exhibits poor aqueous solubility and typically requires an organic solvent like Dimethyl Sulfoxide (DMSO) for creating stock solutions.[8][9]

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific problems you may encounter when using this compound. The question-and-answer format is designed to help you quickly identify and solve your issue.

Q1: I'm seeing significant variability in my IC50 values between experiments. What's going on?

Answer: Fluctuating IC50 values are a frequent challenge and usually point to inconsistencies in compound handling or assay conditions.[10] Let's break down the most common culprits:

  • Compound Precipitation: This is the most likely cause. The compound is hydrophobic and can easily precipitate when diluted from a DMSO stock into an aqueous assay buffer.[9] If it precipitates, the effective concentration in your assay is much lower and more variable than your calculated concentration.

    • The "Why": The transition from a high-concentration organic solvent to a predominantly aqueous environment can cause the compound to fall out of solution. This process can be affected by minor temperature changes, the speed of addition, and the exact buffer composition, leading to high variability.[11]

    • Solution: Visually inspect your diluted solutions (especially in the wells of your plate) for any signs of precipitation (cloudiness, crystals). When diluting your DMSO stock, add it to the aqueous buffer slowly while vortexing or mixing to facilitate dissolution.[9] It is also critical to ensure your final DMSO concentration is consistent across all wells and is non-toxic to your cells (typically <0.5%).[8][12]

  • Stock Solution Integrity: The age and handling of your stock solution are critical.

    • The "Why": Repeated freeze-thaw cycles can degrade the compound or introduce water condensation into the DMSO stock, which can lower the compound's solubility and stability over time.[8][13]

    • Solution: Aliquot your stock solution into single-use vials upon initial preparation to avoid freeze-thaw cycles.[13] Always bring the vial to room temperature before opening to prevent condensation.[13] If a stock solution is more than a month old (when stored at -20°C), its efficacy should be re-verified.[12]

  • Cellular Factors: The state of your cells can dramatically impact results.

    • The "Why": Cell passage number, confluency, and metabolic state can alter the expression and activation levels of the STAT3 pathway, making them more or less sensitive to the inhibitor.[10]

    • Solution: Use cells within a consistent, low passage number range. Ensure you seed cells at a density that keeps them in the logarithmic growth phase throughout the experiment. Always run a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) to assess the baseline health of the cells.[14][15]

Troubleshooting Workflow: IC50 Variability

Below is a systematic workflow to diagnose the source of inconsistent IC50 values.

start Inconsistent IC50 Results check_solubility Step 1: Check for Precipitation Visually inspect wells. Is solution cloudy? start->check_solubility solubility_yes Precipitation Likely Optimize dilution protocol. Lower final concentration. check_solubility->solubility_yes Yes solubility_no Solubility Appears OK check_solubility->solubility_no No check_stock Step 2: Evaluate Stock Solution Is stock old? Multiple freeze-thaws? stock_yes Stock Integrity Suspect Prepare fresh stock solution. Aliquot for single use. check_stock->stock_yes Yes stock_no Stock Likely OK check_stock->stock_no No check_cells Step 3: Assess Cell Health & Consistency Are passage number and confluency consistent? cells_no Cell State is Variable Standardize cell culture protocol. Use consistent passage numbers. check_cells->cells_no No end_node Root Cause Identified check_cells->end_node Yes (Re-evaluate assay setup) solubility_yes->end_node solubility_no->check_stock stock_yes->end_node stock_no->check_cells cells_no->end_node

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Q2: The compound shows high potency in my biochemical assay, but a much weaker effect in my cell-based assays. Why the discrepancy?

Answer: This is a classic biochemistry vs. cell biology challenge. A potent biochemical result confirms the compound can interact with its target (recombinant STAT3), but a cellular environment introduces many more barriers.[10]

  • Cell Permeability: The compound must be able to cross the cell membrane to reach its cytosolic target.

    • The "Why": Hydrophobicity helps with passive diffusion, but other properties can limit entry. If the compound cannot efficiently enter the cell, its intracellular concentration will be too low to inhibit STAT3.

    • Solution: While you cannot easily change the compound's structure, this is a key piece of data. If you continue to see this discrepancy, it suggests the compound may have poor cell permeability, which is a critical factor for drug development.

  • Drug Efflux Pumps: Cells have mechanisms to pump out foreign substances.

    • The "Why": Efflux pumps like P-glycoprotein (MDR1) actively transport small molecules out of the cell, keeping the intracellular concentration low. Different cell lines express these pumps at different levels.

    • Solution: Test the compound in a panel of cell lines with known differences in efflux pump expression. You can also use a known efflux pump inhibitor as a tool compound to see if co-treatment increases the potency of your STAT3 inhibitor.

  • Target Engagement: You need to confirm the compound is hitting STAT3 inside the cell.

    • The "Why": A lack of cellular effect could mean the compound isn't engaging with STAT3, even if it's inside the cell.

    • Solution: The gold standard is to perform a Western blot for phosphorylated STAT3 (p-STAT3).[8] Treatment with your compound should reduce the levels of p-STAT3 upon stimulation (e.g., with IL-6).[1][16] This directly demonstrates on-target activity. See the detailed protocol below.

Q3: I'm performing a Western blot for p-STAT3, but my results are inconsistent or I see no change after treatment. What should I check?

Answer: Western blotting for phosphorylated proteins is notoriously tricky due to the labile nature of the phosphate group and often low signal levels.[17][18]

  • Sample Preparation is Critical: Phosphatases in the cell will rapidly dephosphorylate your target once you lyse the cells.[19]

    • The "Why": Phosphatases are enzymes that remove phosphate groups. Their activity begins the moment the cell membrane is compromised, potentially erasing the very signal you want to measure.

    • Solution: Your lysis buffer must contain a cocktail of phosphatase inhibitors. All sample preparation steps should be performed quickly and on ice to minimize enzymatic activity.[19]

  • Blocking Buffer Choice: The wrong blocking buffer can create high background.

    • The "Why": Milk, a common blocking agent, contains high levels of the phosphoprotein casein.[20] Antibodies that detect phosphorylated epitopes can bind to the casein, leading to high, non-specific background noise that can obscure your signal.[18]

    • Solution: Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions when probing for phosphoproteins.[18][20]

  • Loading Controls: You must normalize your p-STAT3 signal to the total STAT3 protein.

    • The "Why": A decrease in the p-STAT3 signal is only meaningful if the total amount of STAT3 protein remains unchanged. If your compound inadvertently causes degradation of the total STAT3 protein, you might misinterpret the result as successful inhibition of phosphorylation.[20]

    • Solution: After probing for p-STAT3, strip the membrane and re-probe with an antibody for total STAT3. The ratio of p-STAT3 to total STAT3 is the correct metric to quantify inhibition.[19]

STAT3 Signaling Pathway and Inhibitor Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activates STAT3 STAT3 (monomer) JAK->STAT3 3. Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerizes DNA DNA Dimer->DNA 5. Translocates & Binds DNA Inhibitor 3-(2,6-Dichlorophenyl)-5- methylisoxazole-4-carbohydrazide Inhibitor->Dimer Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binds

Caption: The JAK/STAT3 pathway and the putative inhibition site.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for this compound? A: Anhydrous, high-purity DMSO is the recommended solvent for creating stock solutions.[8] The compound has very low aqueous solubility.[21]

Q: How should I prepare my stock solution? A: Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO. Warm gently if needed to fully dissolve. Once dissolved, aliquot into single-use, light-protected vials and store at -20°C or -80°C for long-term stability.[12][13] For a detailed protocol, see below.

Q: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxicity.[12] However, this can be cell-line dependent. It is best practice to run a "vehicle tolerance" experiment where you treat cells with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the highest non-toxic concentration for your specific system.[9]

Q: Do I need a vehicle control in every experiment? A: Yes, absolutely. A vehicle control is an essential part of any experiment involving a compound dissolved in a solvent.[14] This control group should be treated with the exact same concentration of DMSO as your highest compound concentration. This allows you to distinguish the effect of the compound from any potential effects of the solvent itself.[22][23]

Q: The compound appears to be cytotoxic at higher concentrations. How do I know if this is a specific on-target effect or just general toxicity? A: This is a critical question. First, determine the concentration range where you see specific inhibition of p-STAT3 without causing significant cell death. A good inhibitor should have a therapeutic window where it inhibits its target at concentrations lower than those that cause general toxicity. If the IC50 for p-STAT3 inhibition is very close to the concentration that kills 50% of the cells (LC50), the observed cytotoxicity might be off-target. You can also use a structurally similar but inactive analog as a negative control; if the inactive analog is also toxic, it points towards a general toxicity issue with the chemical scaffold.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution, which is the foundation of reproducible experiments.[13]

Materials:

  • This compound (Molecular Weight: ~290.5 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile, amber (or foil-wrapped) microcentrifuge tubes

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 290.5 g/mol * 1000 mg/g = 2.905 mg

  • Weighing: Carefully weigh out approximately 2.9 mg of the compound into a sterile tube. Record the exact weight.

  • Dissolution: Add the corresponding volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 2.905 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, warm the tube gently (e.g., in a 37°C water bath) to ensure the compound is fully dissolved. Visually inspect to ensure no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled amber tubes. Store immediately at -20°C or -80°C.[13]

Protocol 2: Western Blot for Assessing p-STAT3 Inhibition

This protocol details how to verify on-target activity of the inhibitor in a cellular context.

Materials:

  • Cell line of interest (e.g., one with constitutively active STAT3 or one that can be stimulated)

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Compound stock solution and vehicle (DMSO)

  • Lysis buffer containing protease and phosphatase inhibitor cocktails

  • BSA for blocking

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

    • Stimulate the cells with a cytokine like IL-6 for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated, vehicle-treated control.

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (containing phosphatase inhibitors) to each well.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18][20]

    • Incubate with the primary antibody against p-STAT3 (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-block and probe with the primary antibody against total STAT3 to use as a loading control.[20]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition. A successful inhibitor will show a dose-dependent decrease in this ratio compared to the stimulated vehicle control.

Troubleshooting Summary Table
Problem Primary Cause
Inconsistent IC50Compound Precipitation
Stock Degradation
Weak Cellular ActivityPoor Cell Permeability
Drug Efflux
No/Poor Western SignalDephosphorylation
High Western BackgroundIncorrect Blocking Agent
Misleading Western DataLack of Normalization

References

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (n.d.). Retrieved January 17, 2026, from [Link]

  • STAT3 Pathway - QIAGEN GeneGlobe. (n.d.). Retrieved January 17, 2026, from [Link]

  • Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). (2025, March 5). Retrieved January 17, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. (n.d.). Retrieved January 17, 2026, from [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • STAT3 - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - Frontiers. (2022, April 24). Retrieved January 17, 2026, from [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors | Oncotarget. (2016, November 22). Retrieved January 17, 2026, from [Link]

  • Identification of Selective Inhibitors of the STAT3 Signaling Pathway - YouTube. (2017, April 17). Retrieved January 17, 2026, from [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (n.d.). Retrieved January 17, 2026, from [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). Retrieved January 17, 2026, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017, September 20). Retrieved January 17, 2026, from [Link]

  • How to do proper DMSO control for cell culture drug treatments? - ResearchGate. (2023, March 6). Retrieved January 17, 2026, from [Link]

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride, 5 g - sciedco. (n.d.). Retrieved January 17, 2026, from [Link]

  • What should be the vehicle control? - ResearchGate. (2017, June 28). Retrieved January 17, 2026, from [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Hydrazinolysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the hydrazinolysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the hydrazinolysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

Issue 1: Low or No Product Yield

Question: I am experiencing very low or no yield of the desired hydrazide product. What are the potential causes and how can I resolve this?

Answer:

Low or non-existent product yield is a common issue that can often be traced back to several key factors, ranging from reagent quality to reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Reagent Quality:

    • Hydrazine Hydrate Degradation: Hydrazine hydrate is susceptible to atmospheric oxidation. Ensure you are using a fresh, unopened bottle or a properly stored stock. It's advisable to use a recently purchased, high-purity grade.

    • Acid Chloride Hydrolysis: The starting material, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is highly sensitive to moisture. Hydrolysis to the corresponding carboxylic acid will prevent the desired reaction with hydrazine. Always handle the acid chloride in an inert, dry atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.

  • Reaction Temperature:

    • Insufficient Activation Energy: The reaction may not have sufficient energy to proceed at very low temperatures. While the reaction is often run at 0°C to control its exothermicity, if the yield is poor, a gradual increase in temperature may be necessary.

    • Side Reactions at High Temperatures: Conversely, excessively high temperatures can lead to the degradation of the isoxazole ring or other side reactions. Careful temperature control is crucial.

  • Stoichiometry and Reagent Addition:

    • Incorrect Molar Ratios: An excess of hydrazine hydrate is typically used to ensure complete conversion of the acid chloride. A common starting point is 1.5 to 2.0 equivalents of hydrazine hydrate.

    • Rate of Addition: Slow, dropwise addition of the acid chloride solution to the hydrazine hydrate solution (or vice-versa, depending on your established protocol) is critical. This helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acid chloride.
Solvent Anhydrous THF or DichloromethaneEnsures a dry reaction environment.
Temperature Initial: 0°C; allow to warm to RTControls initial exotherm and drives reaction to completion.
Hydrazine Hydrate 1.5 - 2.0 equivalentsDrives the reaction towards the product.
Addition Rate Slow, dropwise over 30-60 minManages exotherm and minimizes side reactions.
Issue 2: Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of significant impurities. What are the likely side reactions, and how can they be minimized?

Answer:

The formation of impurities is a frequent challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Dihydrazide Formation: The primary hydrazide product can potentially react with another molecule of the acid chloride, leading to the formation of a dihydrazide. This is more likely if the acid chloride is in excess or if there are localized high concentrations.

    • Solution: Ensure slow, controlled addition of the acid chloride to a well-stirred solution of excess hydrazine hydrate. This maintains a high concentration of hydrazine relative to the acid chloride throughout the reaction.

  • Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or at elevated temperatures.

    • Solution: Maintain a low reaction temperature (0°C to room temperature) and avoid prolonged reaction times. Quench the reaction as soon as TLC indicates the consumption of the starting material.

  • Hydrolysis of the Acid Chloride: As mentioned previously, any moisture present will lead to the formation of the corresponding carboxylic acid, which will be an impurity in the final product.

    • Solution: Strict adherence to anhydrous conditions is paramount. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere.

Troubleshooting Workflow for Impurity Formation:

Caption: Troubleshooting logic for addressing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this hydrazinolysis reaction?

The choice of solvent is critical for success. Anhydrous tetrahydrofuran (THF) is often preferred due to its ability to dissolve both the acid chloride and the resulting hydrazide, its inertness under the reaction conditions, and its relatively low boiling point, which facilitates removal during workup. Anhydrous dichloromethane (DCM) is also a suitable alternative. Ethereal solvents are generally good choices. Protic solvents like alcohols should be avoided as they can react with the acid chloride.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most straightforward method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The starting acid chloride should have a higher Rf value than the more polar hydrazide product. The reaction is considered complete when the spot corresponding to the acid chloride is no longer visible on the TLC plate.

Q3: What is the recommended workup and purification procedure?

A typical aqueous workup is employed to remove excess hydrazine hydrate and any salts formed.

Step-by-Step Purification Protocol:

  • Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath and slowly add cold water to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If further purification is needed, column chromatography on silica gel may be employed.

Q4: Are there any specific safety precautions I should take?

Yes, safety is paramount.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Chloride: Acid chlorides are corrosive and react violently with water. Handle with care under anhydrous conditions.

  • Reaction Exotherm: The reaction can be exothermic. Use an ice bath to control the temperature, especially during the initial addition of reagents.

References

  • General Synthesis of Hydrazides from Acyl Chlorides: For a foundational understanding of this reaction class.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Properties and Handling of Hydrazine Hydrate: For safety and handling information. Title: Hydrazine Hydrate - Safety Data Sheet Source: Merck (Sigma-Aldrich)
  • Isoxazole Chemistry: For information on the stability and reactivity of the isoxazole ring system.

    • Title: Comprehensive Organic Chemistry II
    • Source: Elsevier
    • URL: [Link]

Technical Support Center: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges and side reactions encountered during this multi-step synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a sequential process that begins with the construction of the isoxazole ring, followed by the conversion of a carboxylate ester to the final carbohydrazide. Each step presents unique challenges, from controlling regioselectivity during the isoxazole formation to ensuring complete conversion and minimizing side products during hydrazinolysis. This guide will address these critical points to enhance reproducibility and yield.

Overall Synthesis Workflow

A Ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate C Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate A->C Cyclocondensation B Hydroxylamine Hydrochloride B->C E This compound C->E Hydrazinolysis D Hydrazine Hydrate D->E

Caption: Synthetic route to the target carbohydrazide.

II. Troubleshooting the Isoxazole Ring Formation

The foundational step in this synthesis is the Claisen isoxazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1] The primary challenge in this stage is ensuring the correct regioisomer is formed.

FAQ 1: I'm observing a mixture of isoxazole regioisomers. How can I improve the regioselectivity for the desired 3,5-disubstituted product?

The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[2] The reaction of ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate with hydroxylamine can potentially yield two different isoxazole isomers. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.[2]

Root Cause Analysis and Solutions:

  • pH Control is Critical: The pH of the reaction medium dictates which carbonyl group of the β-ketoester is more susceptible to nucleophilic attack by hydroxylamine.

    • Acidic Conditions: Under acidic conditions, the reaction is often more controlled, favoring the formation of one isomer. It is advisable to maintain a slightly acidic pH.[2]

    • Basic Conditions: Strongly basic conditions can lead to a loss of regioselectivity and may promote side reactions.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. It is recommended to screen different solvents, such as ethanol versus acetonitrile, to find the optimal conditions for your specific substrate.[2]

  • Temperature Management: Conducting the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product. A patent for a similar synthesis recommends temperatures between -20°C and 10°C.[3][4]

Troubleshooting Flowchart for Regioselectivity:

A Mixture of Regioisomers Observed B Adjust pH to be slightly acidic A->B C Screen different solvents (e.g., EtOH, MeCN) B->C D Lower the reaction temperature C->D E Improved Regioselectivity D->E

Caption: Decision-making flowchart for addressing regioselectivity.

Side Reaction 1: Formation of 5-hydroxyisoxazoline Intermediate

Under certain conditions, the reaction can stall at the 5-hydroxyisoxazoline intermediate, which may not fully dehydrate to the desired isoxazole.

Mitigation Strategy:

  • Ensure Dehydrating Conditions: If you suspect the presence of this intermediate, ensure your reaction conditions promote dehydration. This can be achieved by:

    • Using a dehydrating agent.

    • Increasing the reaction temperature towards the end of the reaction.

    • Using a solvent that allows for the azeotropic removal of water.

III. Troubleshooting the Hydrazinolysis Step

The conversion of the ethyl ester to the carbohydrazide via reaction with hydrazine hydrate is generally a straightforward nucleophilic acyl substitution.[5] However, incomplete reactions or the formation of side products can occur.

FAQ 2: The conversion of the ethyl isoxazole-4-carboxylate to the carbohydrazide is incomplete. How can I drive the reaction to completion?

Incomplete conversion is often due to insufficient reaction time, temperature, or a molar excess of hydrazine hydrate.

Optimization Strategies:

ParameterRecommendationRationale
Reaction Time Monitor the reaction by TLC. Continue refluxing until the starting ester spot is no longer visible.Ensures the reaction has proceeded to completion.
Temperature Refluxing in a suitable solvent like ethanol is typically effective.[6]Provides the necessary activation energy for the reaction.
Hydrazine Hydrate Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents).Drives the equilibrium towards the product side.
Solvent Ethanol or methanol are common solvents for this transformation.[5]They effectively dissolve both the ester and hydrazine hydrate.
Side Reaction 2: Hydrolysis of the Ester

If there is water present in the reaction mixture and the conditions are basic (hydrazine is a base), hydrolysis of the starting ester to the corresponding carboxylic acid can compete with hydrazinolysis.

Preventative Measures:

  • Use Anhydrous Solvents: Ensure that the solvent used (e.g., ethanol) is anhydrous to minimize the presence of water.

  • High Concentration of Hydrazine: A large excess of hydrazine hydrate will outcompete the limited amount of water for the reaction with the ester.

Side Reaction 3: Ring Opening of the Isoxazole

The isoxazole ring can be susceptible to cleavage under strongly basic conditions.[2] While hydrazine is a moderately strong base, prolonged reaction times at high temperatures could potentially lead to some degradation of the isoxazole ring.

Mitigation Strategy:

  • Monitor Reaction Progress: Use TLC to monitor the reaction. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to basic conditions.

  • Temperature Control: Avoid excessive temperatures that might promote ring cleavage. Refluxing in ethanol is generally a safe and effective condition.

IV. Purification Challenges and Solutions

Purification of the final product and intermediates can be challenging due to the presence of structurally similar side products or unreacted starting materials.

FAQ 3: I'm having difficulty purifying the crude this compound. What purification strategies are recommended?

Purification Techniques:

  • Crystallization: If the final product is a solid, crystallization is a highly effective method for purification. Experiment with different solvent systems to induce crystallization.

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Solvent System Screening: Use TLC to identify a solvent system that provides good separation between your desired product and any impurities.[2]

    • Stationary Phase: While silica gel is most common, consider using alumina (neutral, acidic, or basic) if separation on silica is poor.[2]

V. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
  • To a stirred solution of ethyl 2-(2,6-dichlorobenzoyl)-3-oxobutanoate in ethanol, add hydroxylamine hydrochloride.

  • Adjust the pH to approximately 5 with a suitable base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate in ethanol.[6]

  • Add an excess of hydrazine hydrate (5-10 equivalents).[6]

  • Reflux the mixture and monitor the reaction by TLC.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

VI. References

  • Nguyen, C. Q., et al. (2021). Synthesis and Bioactivity of Isoxazole-Derived Carboxamide and Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Pharmaceutical Sciences and Research.

  • Silva, F. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6486-6495. [Link]

  • US Patent US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

  • WO Patent WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

  • McMurry, J. E. (1973). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

  • Le, T. N., et al. (2016). Synthesis of some N-substituted hydrazides containing isoxazole heterocycle. VNU Journal of Science: Natural Sciences and Technology, 32(1S).

  • Abu-Orabi, S. T., et al. (1999). Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate. Asian Journal of Chemistry, 11(4), 1276-1284.

  • Rageh, Z. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for increasing the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to overcome common stability challenges encountered during your experiments.

Introduction: Understanding the Stability Challenges

This compound is a molecule of significant interest, featuring a substituted isoxazole ring linked to a carbohydrazide moiety. While this structure confers desirable properties, it also presents inherent stability concerns in solution. The primary liabilities stem from the isoxazole ring's susceptibility to cleavage and the reactivity of the carbohydrazide functional group. Environmental factors such as pH, light, and temperature, as well as the choice of solvent and excipients, can significantly impact the molecule's integrity.

This guide will walk you through a systematic approach to identifying and mitigating these degradation pathways, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation in aqueous buffers is hydrolysis. Both the isoxazole ring and the carbohydrazide moiety are susceptible to hydrolytic cleavage, particularly under non-neutral pH conditions.

  • Isoxazole Ring Instability: The isoxazole ring is prone to base-catalyzed hydrolysis, leading to ring-opening. Studies on other isoxazole-containing compounds have shown that they are more stable in acidic to neutral pH and decompose in basic conditions.[1]

  • Carbohydrazide Hydrolysis: The carbohydrazide group can also undergo hydrolysis. The stability of hydrazide-based conjugates is highly pH-dependent, with increased stability observed as the pH approaches neutrality.[1]

Troubleshooting Steps:

  • pH Profiling: The first and most critical step is to determine the optimal pH for stability. We recommend conducting a pH-rate profile study.

    • Protocol: Prepare a series of buffer solutions across a wide pH range (e.g., pH 3 to 9). Dissolve your compound in each buffer at a known concentration. Monitor the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2]

    • Expected Outcome: You will likely observe that the compound is most stable in the neutral to slightly acidic pH range.

  • Buffer Selection: Once the optimal pH is identified, select a suitable buffer system to maintain this pH throughout your experiment.[3] Common pharmaceutical buffers include phosphate, citrate, and acetate. Ensure the chosen buffer components do not catalyze degradation.

Question 2: My solution is turning yellow and I'm seeing new peaks in my chromatogram after exposure to ambient light. What's happening?

Answer:

This suggests that your compound is undergoing photodegradation. Isoxazole-containing compounds can be sensitive to light, particularly UV radiation.[4][5] The energy from light can induce photochemical reactions, leading to isomerization or cleavage of the isoxazole ring and the formation of colored degradants.[6][7][8]

Troubleshooting Steps:

  • Photostability Studies: Confirm photosensitivity by conducting a forced degradation study under controlled light conditions as per ICH Q1B guidelines.[9]

    • Protocol: Expose a solution of your compound to a calibrated light source (e.g., a xenon lamp or a near-UV fluorescent lamp). A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points.

    • Data Analysis: Compare the chromatograms of the light-exposed and dark control samples. The appearance of new peaks or a faster decline in the parent peak in the light-exposed sample confirms photosensitivity.

  • Light Protection: If the compound is photosensitive, all subsequent experiments should be conducted with adequate light protection.

    • Practical Measures: Use amber-colored glassware or wrap your containers in aluminum foil. Work in a dimly lit area or under yellow light.

Question 3: I'm dissolving my compound in an organic solvent for analysis, but the results are inconsistent. Could the solvent be the issue?

Answer:

Yes, the choice of solvent is critical. While organic solvents can prevent hydrolysis, they can also participate in degradation reactions or contain impurities that accelerate decomposition.

Troubleshooting Steps:

  • Solvent Selection Study: Evaluate the stability of your compound in a panel of common laboratory solvents with varying polarities (e.g., acetonitrile, methanol, ethanol, dimethyl sulfoxide).

    • Protocol: Prepare solutions of your compound in each solvent and store them under controlled conditions. Analyze the solutions at regular intervals.

    • Considerations: Use high-purity, HPLC-grade solvents to minimize the impact of impurities. Be aware that some solvents, like methanol, can participate in solvolysis reactions.

  • Co-solvents: If your compound has poor solubility in a stabilizing solvent, consider using a co-solvent system. However, it's essential to validate the stability in the final co-solvent mixture.

Frequently Asked Questions (FAQs)

  • What are the likely degradation products of this compound?

    Based on the chemical structure, the primary degradation pathways are likely hydrolysis of the isoxazole ring and the carbohydrazide moiety. A proposed degradation pathway is illustrated below. It is crucial to perform forced degradation studies and use techniques like LC-MS to identify the actual degradation products in your specific formulation.[2][9][10]

    G A This compound B 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid + Hydrazine A->B Hydrolysis of Carbohydrazide C Ring-opened product A->C Base-catalyzed Isoxazole Ring Cleavage

    Proposed Degradation Pathways
  • How can I use excipients to improve the stability of my compound in solution?

    Excipients can significantly enhance stability.[11][12]

    • Antioxidants: The carbohydrazide moiety may be susceptible to oxidation. The inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can prevent oxidative degradation.[4][6][13][14][15]

    • Chelating Agents: Metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[14]

    • Co-solvents: As mentioned earlier, using co-solvents like propylene glycol or polyethylene glycol can reduce the water activity in the formulation, thereby slowing down hydrolysis.[14]

    It is imperative to conduct drug-excipient compatibility studies to ensure that the chosen excipients do not adversely affect the stability of your compound.[11][12][16][17]

  • What are the recommended storage conditions for solutions of this compound?

    Based on the potential for hydrolysis and photodegradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Frozen (≤ -20 °C)To slow down the rate of chemical degradation.[18]
Light Protected from light (amber vials or foil wrap)To prevent photodegradation.[9]
pH Neutral to slightly acidic (pH 5-7)To minimize hydrolysis of the isoxazole ring and carbohydrazide.[1]
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To prevent oxidation, especially if antioxidants are not used.
  • What analytical techniques are best for stability studies of this compound?

    A stability-indicating analytical method is essential. This is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.

    • HPLC with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[1][19][20][21][22]

    • LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for the identification and structural elucidation of unknown degradation products.[23][24]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[9][10][25][26]

Forced Degradation Workflow
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a co-solvent mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution at 60°C in the dark.

    • Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines, alongside a dark control.

  • Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method.

  • Characterization: Use LC-MS to identify the mass of the major degradation products to help elucidate their structures.

Conclusion

The stability of this compound in solution is a multifaceted challenge that requires a systematic and scientifically grounded approach. By carefully controlling pH, protecting from light, selecting appropriate solvents and excipients, and implementing proper storage conditions, researchers can significantly enhance the stability of this compound. The troubleshooting guide and protocols provided herein are intended to serve as a valuable resource for your experimental work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Antioxidant Properties of Hydrazide Nucleating Agents in Polymer Stabilization. (2025, December 5). Chemical Supplier and Manufacturer in China. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024, October 16). National Center for Biotechnology Information. [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2025, August 28). ChemRxiv. [Link]

  • Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 1(1), 1-10. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. (1980). The Journal of Organic Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrolysis. (n.d.). COP Bela. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Scientific Research Publishing. [Link]

  • Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. (2022). National Center for Biotechnology Information. [Link]

  • SEPARATION METHODS OF ANALYSIS (CHM 703). (n.d.). National Open University of Nigeria. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2022). Oriental Journal of Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing. [Link]

  • Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. (n.d.). ResearchGate. [Link]

  • DEGRADATIONPATHWAY B. Pharm 2-2. (n.d.). Scribd. [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Drug-Excipient Compatibility Study. (2020). Veeprho. [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2022). MDPI. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Influence of pH on the photodegradation kinetics under UV light of climbazole solutions. (n.d.). ResearchGate. [Link]

  • Techniques of Analytical, Bio analytical and Separation. (2022). OMICS International. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). ResearchGate. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Center for Biotechnology Information. [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2025). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Center for Biotechnology Information. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). National Center for Biotechnology Information. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). National Center for Biotechnology Information. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). Semantic Scholar. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ResearchGate. [Link]

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  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]

  • Formulation Strategies to Prevent Protein Degradation. (n.d.). AAPS Newsmagazine. [Link]

  • Hydrolysis in pharmaceutical formulations. (2011). PubMed. [Link]

  • Strategies to prevent hydrolytic degradation of the hybrid layer-A review. (2013). PubMed. [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the common challenge of peak tailing with this specific analyte. Our goal is to equip you with the scientific understanding and practical steps needed to achieve symmetric, reproducible peaks for accurate quantification.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding peak tailing and the specific chemical properties of the target analyte that make it susceptible to this chromatographic issue.

Q1: What is peak tailing and how is it measured?

Peak tailing is a common form of peak asymmetry in HPLC where the latter half of the peak is broader than the front half, resulting in a "tail".[1][2] In an ideal separation, a chromatographic peak exhibits a symmetrical Gaussian shape.[3] Tailing is undesirable because it reduces resolution between adjacent peaks, complicates peak integration, and can compromise the accuracy and reproducibility of quantitative results.[1][3]

This distortion is quantitatively measured by the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A value of 1.0 indicates perfect symmetry. Regulatory guidelines often require a tailing factor between 0.9 and 1.2, while a value greater than 1.5 signifies significant peak tailing that requires immediate attention.[3][4]

Q2: Why is this compound particularly prone to peak tailing?

The structure of this compound contains a carbohydrazide functional group (-CONHNH₂) . The terminal amine (-NH₂) of this group is basic and can be readily protonated under typical reversed-phase HPLC conditions.[5]

This basic nature is the primary reason for its tendency to exhibit peak tailing.[1][2] The issue arises from strong, undesirable secondary interactions between the positively charged (protonated) analyte and negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases.[4][6][7] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), where a portion of the analyte is retained longer, causing the characteristic tail.[4][8]

Q3: What are the primary causes of peak tailing in reversed-phase HPLC?

Peak tailing is not just an aesthetic issue; it's a diagnostic indicator of underlying chemical or physical problems in the chromatographic system. The causes can be broadly categorized:

  • Chemical Interactions (Most Common for this Analyte):

    • Silanol Interactions: As described above, this is the most frequent cause for basic compounds like the target analyte.[3][4][8] Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at mobile phase pH levels above 3-4.[4][9]

    • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is too close to the analyte's pKa, the compound can exist in both its ionized and unionized forms, leading to peak splitting or tailing.[3][10]

    • Trace Metal Contamination: Metals like iron or aluminum in the silica matrix or from system components can create highly active sites that chelate with analytes, causing severe tailing.[1][8][11]

  • Physical and System Issues:

    • Column Contamination and Voids: Accumulation of sample impurities on the column inlet frit or the formation of a void in the packing bed can distort the sample path, leading to tailing.[2][11]

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and contribute to peak asymmetry.[3][11]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[2][12]

Section 2: The Troubleshooting Workflow

If you are observing peak tailing for this compound, follow this logical troubleshooting workflow. The process is designed to systematically identify and resolve the root cause, starting with the most probable chemical issues.

Troubleshooting_Workflow Start Start: Peak Tailing Observed (As > 1.2) Step1 Q1: Are other neutral peaks in the chromatogram also tailing? Start->Step1 Step2_Chem Focus on Chemical Interactions: Mobile Phase & Column Chemistry Step1->Step2_Chem No, only the basic analyte Step2_Phys Focus on Physical/System Issues: Column Health & HPLC System Step1->Step2_Phys Yes, all peaks are affected Step3_pH Q2: What is the mobile phase pH? Step2_Chem->Step3_pH Step3_Overload Q5: Have you checked for column overload or solvent effects? Step2_Phys->Step3_Overload Step4_Column Q3: What type of column are you using? Step3_pH->Step4_Column pH is already low Sol_pH Action: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic Acid. (See Protocol 1) Step3_pH->Sol_pH pH > 3.5 Step5_Additive Q4: Have you tried a competing base additive? Step4_Column->Step5_Additive Modern, end-capped Sol_Column Action: Use a modern, end-capped, high-purity Type B silica column. Step4_Column->Sol_Column Older, Type A, or non-end-capped Sol_Additive Action: Add a low concentration (e.g., 0.1%) of Triethylamine (TEA) to the mobile phase. (See Protocol 2) Step5_Additive->Sol_Additive No Step4_Hardware Q6: Have you inspected the column and system hardware? Step3_Overload->Step4_Hardware No Sol_Overload Action: Reduce sample concentration or injection volume. Ensure sample solvent is weaker than mobile phase. Step3_Overload->Sol_Overload Yes, likely Sol_Hardware Action: Flush or replace column. (See Protocol 3) Minimize extra-column volume. Step4_Hardware->Sol_Hardware

Caption: A troubleshooting decision tree for resolving peak tailing.

Step-by-Step Troubleshooting Guide
  • Q: My peak for this compound is tailing. Where do I start? A: First, examine the other peaks in your chromatogram, if any. If only the basic analyte peak is tailing while neutral or acidic compounds are symmetrical, the problem is almost certainly chemical in nature (silanol interactions). If all peaks are tailing or distorted, this points towards a physical or system-wide issue.[2]

  • Q: Only my analyte peak is tailing. What is the most effective first step? A: Adjust the mobile phase pH . This is the most powerful parameter for controlling the peak shape of ionizable compounds.[9][10]

    • The Science: The goal is to suppress the ionization of the residual silanol groups on the stationary phase. By lowering the mobile phase pH to a value between 2.5 and 3.0, the silanol groups (Si-OH) become fully protonated and are therefore neutral.[8][13] This eliminates the strong ion-exchange interaction with your protonated basic analyte, leading to a much more symmetrical peak.

    • Action: Add 0.1% formic acid to your aqueous mobile phase. This is generally sufficient to bring the pH into the desired range and is compatible with mass spectrometry. Refer to Protocol 1 for a systematic approach.

  • Q: I've lowered the pH, but the tailing has only slightly improved. What's next? A: Evaluate your HPLC column chemistry . Not all C18 columns are created equal.

    • The Science: Older, "Type A" silica columns have higher concentrations of acidic silanols and trace metals, making them prone to causing peak tailing for basic compounds.[1] Modern columns are typically made from high-purity, "Type B" silica and undergo a process called end-capping , where a small silylating agent is used to chemically block many of the residual silanol groups.[1][4][14] This significantly reduces the sites available for secondary interactions.

    • Action: Switch to a high-quality, end-capped C18 or C8 column from a reputable manufacturer. Columns with polar-embedded phases or hybrid particle technology can offer even better peak shape for basic analytes by further shielding the silica surface.[3]

  • Q: I'm using a modern, end-capped column at low pH and still see some tailing. Is there anything else I can do with the mobile phase? A: Yes, you can use a competing base additive .

    • The Science: A small, basic amine like triethylamine (TEA) can be added to the mobile phase.[8][15] At low pH, TEA will be protonated and will preferentially interact with any remaining active silanol sites on the column. It essentially acts as a sacrificial base, masking the sites and preventing your analyte from binding to them.[8]

    • Action: Prepare your mobile phase with a low concentration of TEA (e.g., 0.05-0.1%). See Protocol 2 . Note: TEA is not MS-compatible due to its ion-suppressing effects.

  • Q: All my peaks are tailing, not just the analyte. What does this mean? A: This strongly suggests a physical problem with the column or the HPLC system.

    • The Science: A void at the head of the column, a partially blocked inlet frit, or excessive dead volume in the system tubing will distort the flow path for all compounds, leading to universal peak asymmetry.[2][11][13]

    • Action:

      • Check for Overload: First, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[2][12]

      • Inspect System: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to avoid dead volume.[3]

      • Clean the Column: If the above steps do not help, your column may be contaminated. Follow the cleaning procedure in Protocol 3 . If cleaning does not restore performance, the column may have a physical void and needs to be replaced.[13]

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To find the optimal mobile phase pH to achieve a symmetrical peak (As ≤ 1.2) for the analyte by suppressing silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • High-purity formic acid (FA)

  • Your analyte standard, dissolved in mobile phase

Procedure:

  • Prepare Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water. Mix thoroughly. This will typically result in a pH of ~2.7.

  • Prepare Mobile Phase B (Organic): Use your standard organic solvent (e.g., acetonitrile). Some analysts prefer to add the same concentration of additive (0.1% FA) to the organic phase to ensure consistency during the gradient, though it is often unnecessary.[16]

  • Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes.

  • Inject Sample: Inject your standard and acquire the chromatogram.

  • Analyze Peak Shape: Calculate the Asymmetry Factor (As). If As is now ≤ 1.2, the issue is resolved. If tailing persists, consider increasing the FA concentration to 0.2% or trying a stronger acid like trifluoroacetic acid (TFA) at 0.1% (Note: TFA can cause long-term ion suppression in MS).

Protocol 2: Using a Competing Base Additive (for UV Detection)

Objective: To mask active silanol sites using triethylamine (TEA) to improve peak symmetry.

Materials:

  • Mobile phase components (e.g., water, acetonitrile, buffer)

  • High-purity triethylamine (TEA)

Procedure:

  • Adjust Aqueous pH: First, prepare your buffered aqueous mobile phase and adjust it to the desired pH (e.g., pH 3.0 or pH 7.0).

  • Add TEA: To the final aqueous mobile phase, add TEA to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 1 L of the aqueous phase.

  • Re-check pH: The addition of TEA will raise the pH. Re-adjust the pH back to your target value using your buffer acid (e.g., phosphoric acid).

  • Equilibrate and Analyze: Equilibrate the column thoroughly with the new mobile phase and inject your sample. Compare the peak asymmetry to the method without TEA.

Protocol 3: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak distortion.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector before flushing with strong solvents.

  • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes to remove precipitated salts.[17]

  • Polar Contaminant Removal: Wash with 100% HPLC-grade water for 30 minutes.

  • Non-Polar Contaminant Removal: Sequentially wash the column with the following solvents for at least 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing lipids and strongly bound hydrophobic compounds)

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[17]

  • Equilibrate and Test: Reconnect the detector, equilibrate the column extensively, and inject a standard to check if performance has been restored.

Section 4: Data & Method Parameter Summary

The table below summarizes typical starting parameters and the recommended modifications to address peak tailing for this compound.

ParameterStandard Starting ConditionRecommended Modification for TailingRationale
Column Standard C18 (Type A or unknown)High-purity, end-capped C18/C8Minimizes available silanol groups for interaction.[1][6]
Mobile Phase A Water or Buffered Water (pH > 4)0.1% Formic Acid in WaterLowers pH to ~2.7, protonating silanols to neutralize them.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolNo change typically needed.
pH Modifier None or neutral bufferFormic Acid (0.1%) or TFA (0.1%)Ensures a low pH environment.
Additive NoneTriethylamine (0.1%) (UV only)Acts as a competing base to mask active silanol sites.[8][15]
Buffer Conc. <10 mM25-50 mM (for UV applications)Higher ionic strength can help shield silanol interactions.[13]

Section 5: Visualizing the Mechanism of Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for peak tailing of basic analytes on silica-based columns.

Caption: Undesirable ionic interaction causing peak tailing.

This strong electrostatic attraction provides a secondary retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to be retained longer on the column, which results in a tailing peak.[4][8] By implementing the strategies in this guide, you can effectively disrupt this interaction and achieve optimal peak symmetry.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from GMP Insiders. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Crawford Scientific. [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from Shimadzu. [Link]

  • Dolan, J. W. (n.d.).
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Request PDF. [Link]

  • Chromatography Forum. (2009). what to do to reduce peak tailing? Retrieved from Chromatography Forum. [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from SIELC Technologies. [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from PubChem. [Link]

  • MicroSolv. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from MicroSolv. [Link]

  • Bxxh. (n.d.). This compound. Retrieved from Bxxh. [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and other novel isoxazole-based compounds. Isoxazole derivatives are a promising class of molecules with a wide range of biological activities, including potential anticancer and anti-inflammatory effects.[1][2][3][4] However, as with any biologically active small molecule, off-target cytotoxicity in control cells can be a significant hurdle in experimental studies.[5]

This document provides a structured approach to troubleshooting and minimizing unintended cytotoxicity, ensuring that your experimental results are both accurate and reproducible. We will delve into the potential causes of cytotoxicity and provide detailed, step-by-step protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my control cell line after treatment with this compound. What are the likely causes?

A1: Cytotoxicity from a novel small molecule can stem from several factors:

  • High Concentrations: The concentration of the compound may be too high, leading to off-target effects and generalized cellular stress.[6]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at concentrations typically above 0.5%.

  • Compound Instability: The molecule may be unstable in your culture medium, degrading into toxic byproducts.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets that are essential for cell survival.[5]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

  • Prolonged Exposure: The duration of the treatment may be too long, leading to an accumulation of toxic effects.[6]

Q2: How can I determine the optimal, non-toxic concentration of my compound?

A2: The ideal concentration will inhibit your target of interest without causing significant death in control cells. A dose-response experiment is crucial. We recommend performing a cell viability assay, such as the MTT or MTS assay, with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration) for your desired effect and the CC50 (half-maximal cytotoxic concentration) for your control cells. The goal is to identify a therapeutic window where the compound is effective but not overly toxic.

Q3: Could the isoxazole core of the molecule be responsible for the cytotoxicity?

A3: The isoxazole ring is a common scaffold in many biologically active compounds and is not inherently toxic.[1][2] However, the overall structure of the molecule, including its substituents, determines its biological activity and potential for off-target effects. Some isoxazole derivatives have been specifically designed as anticancer agents and are intended to be cytotoxic to tumor cells, often by inducing apoptosis.[1][3] It is possible that your compound shares some of these characteristics.

Troubleshooting and Optimization Guide

If you are experiencing unexpected cytotoxicity, follow this systematic approach to identify and resolve the issue.

Step 1: Verify Compound and Reagent Quality

Before troubleshooting your experimental setup, it's essential to confirm the integrity of your starting materials.

  • Compound Identity and Purity: If possible, verify the identity and purity of your compound using analytical methods such as mass spectrometry or HPLC. Impurities from the synthesis process can sometimes be the source of cytotoxicity.

  • Solvent Quality: Use a high-purity, sterile-filtered solvent (e.g., DMSO) for your stock solutions.

  • Fresh Stock Solutions: Prepare fresh stock solutions of your compound. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Step 2: Optimize Experimental Parameters

Often, cytotoxicity can be mitigated by adjusting the experimental conditions.

  • Concentration Gradient: As mentioned in the FAQs, perform a thorough dose-response analysis to find the optimal concentration.

  • Incubation Time: Reduce the exposure time of the cells to the compound. A time-course experiment can help determine the minimum time required to observe the desired effect.

  • Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Cell Seeding Density: Make sure your cells are in the logarithmic growth phase and are not over-confluent, as this can make them more susceptible to stress.

Step 3: Investigate the Mechanism of Cell Death

Understanding how the cells are dying can provide valuable insights into the cause of cytotoxicity.

  • Apoptosis vs. Necrosis: Differentiating between these two forms of cell death is a critical step. Apoptosis is a programmed and controlled process, while necrosis is a more chaotic process that can result from acute cellular injury.

  • Caspase Activity Assays: A key indicator of apoptosis is the activation of caspases, which are proteases that execute the cell death program.[7] A caspase-3/7 activity assay is a common method to quantify apoptosis.[8][9][10]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • Cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50.

ParameterRecommendationRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in an exponential growth phase.
Compound Concentration Range 0.01 µM to 100 µMTo capture the full dose-response curve.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent cytotoxic effects.
Final DMSO Concentration < 0.5%To avoid solvent-induced cytotoxicity.
Protocol 2: Measuring Apoptosis using a Caspase-3/7 Activity Assay

This protocol describes a general method for a fluorometric caspase-3/7 assay.[7]

Materials:

  • Cells in culture

  • This compound

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[7]

  • Lysis buffer

  • 96-well plate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Seed and treat your cells with the compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol of the caspase assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for the time specified in the kit's protocol (usually 1-2 hours). Activated caspase-3 and -7 will cleave the substrate, releasing a fluorescent molecule.[7]

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[7]

  • Data Analysis: Quantify the increase in fluorescence relative to the vehicle control to determine the level of caspase-3/7 activation.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_caspase Caspase Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Compound Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt lyse_cells Lyse Cells incubation->lyse_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance add_substrate Add Caspase Substrate lyse_cells->add_substrate incubate_caspase Incubate (1-2h) add_substrate->incubate_caspase read_fluorescence Read Fluorescence incubate_caspase->read_fluorescence

Caption: General workflow for assessing cytotoxicity.

troubleshooting_flowchart start Unexpected Cytotoxicity Observed check_reagents Step 1: Verify Compound & Reagent Quality start->check_reagents optimize_params Step 2: Optimize Experimental Parameters check_reagents->optimize_params Reagents OK investigate_mechanism Step 3: Investigate Mechanism of Cell Death optimize_params->investigate_mechanism Cytotoxicity Persists end Cytotoxicity Minimized optimize_params->end Cytotoxicity Resolved investigate_mechanism->end Mechanism Understood

Caption: Troubleshooting flowchart for cytotoxicity.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture a. bioRxiv. [Link]

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212. PubChem @ NIH/NCBI. [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][11][13]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride 4462-55-9. Chemcd. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, chemists, and process development professionals. This carbohydrazide is a key building block in pharmaceutical development, and its efficient, scalable synthesis is critical for advancing research programs. Our goal is to equip you with the necessary technical insights to navigate the complexities of this multi-step synthesis, ensuring high purity and yield.

This guide is structured to follow the logical flow of the synthesis, from the initial cyclization to form the core isoxazole ring to the final hydrazinolysis step. We will delve into the critical parameters of each stage, the scientific rationale behind procedural choices, and proactive solutions to common challenges encountered during scale-up.

Synthesis Pathway Overview

The synthesis of this compound is most effectively accomplished via a three-stage process. This pathway is designed for scalability and control over product purity. It begins with the formation of the isoxazole ring, followed by activation of the C4-carboxyl group, and concludes with the introduction of the hydrazide moiety.

Synthesis_Workflow cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Carboxylic Acid Formation cluster_2 Stage 3: Hydrazinolysis A 2,6-Dichlorobenzaldehyde D Ethyl 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carboxylate A->D B Ethyl Acetoacetate B->D C Hydroxylamine HCl C->D E Hydrolysis (e.g., NaOH, then HCl) D->E F 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carboxylic Acid E->F H Final Product: 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbohydrazide F->H G Hydrazine Hydrate G->H

Caption: Overall workflow for the synthesis of the target carbohydrazide.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (Intermediate 1)

The formation of the substituted isoxazole core is the foundational step. The Claisen condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic and robust method. However, when using an unsymmetrical diketone, control of regioselectivity is paramount to prevent the formation of undesired isomers.[1][2][3]

Principle: This reaction proceeds via the condensation of ethyl 2-(2,6-dichlorobenzoyl)acetoacetate (formed in situ or pre-synthesized) with hydroxylamine hydrochloride. The hydroxylamine can attack either carbonyl group, potentially leading to two regioisomers. Directing the reaction towards the desired 3-aryl-5-methyl isomer is achieved by controlling the pH and reaction conditions.

Reagents & Conditions

Reagent/ParameterQuantity (per 1.0 mol scale)Purpose
2,6-Dichlorobenzoyl Chloride1.0 molStarting material for the aryl ketone moiety
Ethyl Acetoacetate1.1 molProvides the C-methyl and carboxylate groups
Magnesium Ethoxide1.1 molBase for Claisen condensation
Hydroxylamine Hydrochloride1.2 molNitrogen and oxygen source for the isoxazole ring
Ethanol2.5 LSolvent
Reaction Temperature60-70 °CTo ensure complete reaction
Reaction Time4-6 hoursFor cyclization

Step-by-Step Protocol:

  • Preparation of the 1,3-Diketone: To a stirred solution of magnesium ethoxide (1.1 mol) in ethanol (1.5 L), slowly add ethyl acetoacetate (1.1 mol) at room temperature. After 30 minutes, add 2,6-dichlorobenzoyl chloride (1.0 mol) dropwise, maintaining the temperature below 40°C. Stir for 2 hours.

  • Cyclization: To the resulting slurry of the diketone, add a solution of hydroxylamine hydrochloride (1.2 mol) in water (300 mL).

  • pH Adjustment: Carefully adjust the pH of the mixture to ~5 using concentrated HCl. This is a critical step to favor the desired regioisomer.[3]

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water (5 L). The crude product will precipitate.

  • Purification: Filter the solid, wash with cold water, and then recrystallize from an ethanol/water mixture to yield Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate as a crystalline solid.

Stage 2: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (Intermediate 2)

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward saponification reaction.

Principle: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt, which is then protonated by adding acid to precipitate the carboxylic acid.

Reagents & Conditions

Reagent/ParameterQuantity (per 1.0 mol of Ester)Purpose
Intermediate 11.0 molStarting ester
Sodium Hydroxide (NaOH)1.5 molBase for hydrolysis
Ethanol/Water (1:1)3.0 LSolvent
Concentrated HCl~1.6 molAcid for precipitation
Reaction Temperature80 °C (Reflux)To drive hydrolysis to completion
Reaction Time2-3 hoursFor complete saponification

Step-by-Step Protocol:

  • Saponification: Dissolve the ethyl ester (Intermediate 1, 1.0 mol) in an ethanol/water mixture (3.0 L). Add sodium hydroxide (1.5 mol) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (2 L) and slowly add concentrated HCl until the pH is ~2. The carboxylic acid will precipitate.

  • Isolation: Stir the slurry in an ice bath for 1 hour to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 60 °C. The resulting 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is typically of high purity and can be used in the next step without further purification.

Stage 3: Synthesis of this compound (Final Product)

The final step involves the reaction of the carboxylic acid with hydrazine. For efficiency, the carboxylic acid is often converted in situ to a more reactive species like an acyl chloride before reacting with hydrazine.

Principle: The carboxylic acid is first converted to an acyl chloride using a chlorinating agent (e.g., thionyl chloride). This highly reactive intermediate is then immediately treated with hydrazine hydrate, which acts as a nucleophile to form the stable carbohydrazide.

Reagents & Conditions

Reagent/ParameterQuantity (per 1.0 mol of Acid)Purpose
Intermediate 21.0 molStarting acid
Thionyl Chloride (SOCl₂)1.2 molChlorinating agent
Toluene2.0 LSolvent
Hydrazine Hydrate (80%)2.0 molHydrazide formation
Triethylamine2.2 molBase to neutralize HCl
Reaction Temperature70 °C (Chlorination), 0-10 °C (Hydrazinolysis)Control of reactivity

Step-by-Step Protocol:

  • Acyl Chloride Formation: Suspend the carboxylic acid (Intermediate 2, 1.0 mol) in toluene (1.5 L). Add thionyl chloride (1.2 mol) dropwise. Heat the mixture to 70 °C for 2-3 hours until gas evolution ceases and a clear solution is formed.[1][4]

  • Removal of Excess Reagent: Distill off the excess thionyl chloride and some toluene under reduced pressure. The resulting solution contains the crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[5][6]

  • Hydrazinolysis: Cool the acyl chloride solution to 0 °C in a separate reactor containing a pre-chilled solution of hydrazine hydrate (2.0 mol) and triethylamine (2.2 mol) in toluene (500 mL).

  • Reaction: Add the acyl chloride solution dropwise to the hydrazine mixture, keeping the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: The product will precipitate from the toluene. Filter the solid and wash it sequentially with water (to remove triethylamine hydrochloride) and cold toluene.

  • Purification: Recrystallize the crude product from isopropanol or ethanol to yield the final product as a pure white solid.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the pH critical in Stage 1? A: The cyclization of the 1,3-diketone with hydroxylamine can lead to two different isoxazole regioisomers. Adjusting the pH to a mildly acidic condition (around 5) protonates the hydroxylamine, influencing the nucleophilicity of its two nitrogen atoms differently and favoring the kinetic pathway that leads to the desired 3-aryl-5-methyl isomer.[3] Harsh basic or acidic conditions can lead to mixtures that are difficult to separate.

Q2: Can I proceed directly from the ester (Intermediate 1) to the hydrazide? A: Yes, this is a common alternative. You can reflux the ethyl ester directly with an excess of hydrazine hydrate in a solvent like ethanol.[7] This method avoids using thionyl chloride but may require longer reaction times (6-12 hours) and a larger excess of hydrazine hydrate to drive the reaction to completion. For large-scale synthesis, the two-step acid/acyl chloride route often provides faster conversion and easier purification.

Q3: What is the purpose of triethylamine in Stage 3? A: The reaction between the acyl chloride and hydrazine hydrate produces hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic organic base that scavenges this HCl, forming triethylamine hydrochloride. This prevents the protonation of the valuable hydrazine hydrate, ensuring it remains a potent nucleophile, and also prevents potential acid-catalyzed side reactions.

Q4: My final product is slightly off-white or yellow. What could be the cause? A: Discoloration is often due to residual impurities or minor decomposition products. Potential causes include incomplete reaction in any of the stages or the presence of oxidized hydrazine species. A thorough wash and a careful recrystallization, perhaps with the addition of a small amount of activated charcoal during the recrystallization process, can often resolve this issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up.

Troubleshooting_Guide Start Problem Encountered LowYield1 Low Yield in Stage 1 (Isoxazole Ester) Start->LowYield1 Impurity1 Isomeric Impurity in Stage 1 Start->Impurity1 LowYield3 Low Yield in Stage 3 (Hydrazide) Start->LowYield3 PurificationIssue Difficult Purification of Final Product Start->PurificationIssue Cause1a Incomplete Diketone Formation LowYield1->Cause1a Cause1b Incorrect pH during Cyclization LowYield1->Cause1b Cause2a Incorrect pH / Temp Control Impurity1->Cause2a Cause3a Degraded Hydrazine Hydrate LowYield3->Cause3a Cause3b Insufficient Hydrazine LowYield3->Cause3b Cause3c Acyl Chloride Instability LowYield3->Cause3c Cause4a Residual Salts / Solvents PurificationIssue->Cause4a Cause4b Oily Product Formation PurificationIssue->Cause4b Sol1a Solution: Ensure anhydrous conditions for diketone synthesis. Confirm complete reaction by TLC before adding hydroxylamine. Cause1a->Sol1a Sol1b Solution: Calibrate pH meter. Add acid slowly and monitor pH closely. Target pH 4.5-5.5 for optimal regioselectivity. Cause1b->Sol1b Sol2a Solution: Recrystallize carefully. If inseparable, re-evaluate Stage 1 conditions (pH, solvent) to minimize isomer formation at the source. Cause2a->Sol2a Sol3a Solution: Use fresh, high-quality hydrazine hydrate. Assay the reagent if its purity is in doubt. Cause3a->Sol3a Sol3b Solution: Use a larger excess of hydrazine hydrate (2-3 equivalents). Monitor reaction by TLC/HPLC for completion. Cause3b->Sol3b Sol3c Solution: Use the acyl chloride immediately after preparation. Avoid prolonged storage. Ensure complete removal of excess thionyl chloride. Cause3c->Sol3c Sol4a Solution: Wash the filtered product thoroughly with deionized water to remove salts. Dry completely under vacuum. Cause4a->Sol4a Sol4b Solution: Try trituration with a non-polar solvent (e.g., diethyl ether) to induce crystallization. If that fails, consider chromatography (silica gel, ethyl acetate/hexane). Cause4b->Sol4b

Caption: Troubleshooting decision tree for common synthesis issues.

In-Depth Troubleshooting
  • Problem: Low Yield in Stage 1 (Isoxazole Ester Formation)

    • Potential Cause: Incomplete formation of the 1,3-diketone intermediate before the addition of hydroxylamine.

    • Expert Analysis & Solution: The initial Claisen condensation is sensitive to moisture. Ensure all reagents and solvents are anhydrous. Before proceeding to the cyclization step, it is advisable to take an aliquot of the reaction mixture (after quenching with acid) to confirm the formation of the diketone via TLC or NMR. If the reaction is incomplete, allow more time or consider a stronger base.

    • Potential Cause: Unfavorable pH during cyclization leading to side reactions or decomposition.

    • Expert Analysis & Solution: The stability of the reactants and the regiochemical outcome are highly dependent on pH.[3] Ensure your pH probe is accurately calibrated. Add the acid slowly and with vigorous stirring to avoid localized areas of high acidity. Maintaining the pH in the optimal 4.5-5.5 range is crucial for maximizing the yield of the correct isomer.

  • Problem: Significant Isomeric Impurity Detected After Stage 1

    • Potential Cause: Poor regiochemical control during the cyclization reaction.

    • Expert Analysis & Solution: This is one of the most common challenges with this synthesis.[1][2] If significant amounts of the regioisomer are formed, separation by recrystallization can be difficult and lead to major yield losses. The most effective strategy is to prevent its formation. Revisit the reaction conditions of Stage 1. Lowering the reaction temperature during the addition of hydroxylamine and subsequent pH adjustment can sometimes improve selectivity. Alternatively, employing a pre-formed β-enamino ketone derivative can offer superior regiocontrol.[2]

  • Problem: Low Yield in Stage 3 (Final Product)

    • Potential Cause: Inactive or insufficient hydrazine hydrate.

    • Expert Analysis & Solution: Hydrazine hydrate can degrade over time, especially if not stored properly. Always use a fresh bottle from a reputable supplier. For scaling up, it is good practice to titrate the hydrazine hydrate to confirm its concentration. Furthermore, ensure a sufficient molar excess (at least 2 equivalents) is used to drive the reaction to completion, as an inadequate amount is a common cause of low conversion.[7][8]

    • Potential Cause: The acyl chloride intermediate (from Stage 2) is unstable.

    • Expert Analysis & Solution: Acyl chlorides, especially those on complex heterocyclic systems, can be sensitive to moisture and prolonged heating. It is imperative to use the acyl chloride solution immediately after its preparation. Ensure all excess thionyl chloride is removed under vacuum, as its presence during the hydrazine addition can lead to unwanted side products.

  • Problem: Difficulty with Final Product Purification

    • Potential Cause: The product precipitates as an oil or sticky solid instead of a crystalline powder.

    • Expert Analysis & Solution: Oiling out during precipitation or recrystallization often indicates the presence of impurities. First, ensure the work-up was thorough; wash the crude product extensively with water to remove any residual triethylamine hydrochloride. If the product still fails to crystallize, try trituration. Suspend the oily solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexane), and stir vigorously. This mechanical agitation can often induce crystallization. As a last resort, column chromatography may be necessary.

References

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 708. [Link]

  • ResearchGate. (2022). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institute of Standards and Technology. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST Chemistry WebBook. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • ResearchGate. (2015). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5236–5249. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. [Link]

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. [Link]

  • Reddit. (2023, June 8). Help with Low Yield Synthesis. [Link]

  • SIELC Technologies. (2018, May 16). Separation of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society, 18(10), 2497–2539. [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Center for Biotechnology Information. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

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Validation & Comparative

A Comparative Analysis of the Potential Bioactivity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole nucleus is a privileged scaffold, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative analysis of the potential bioactivity of a specific, less-studied compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide , by contextualizing it against structurally similar and well-characterized isoxazole derivatives. Our objective is to extrapolate its potential efficacy and guide future research by examining established structure-activity relationships (SAR) and experimental data from analogous compounds.

The core structure combines three key moieties: a 3-phenylisoxazole core, a carbohydrazide functional group at the 4-position, and a specific 2,6-dichloro substitution pattern on the phenyl ring. The carbohydrazide group is a known pharmacophore that can act as a versatile linker and participate in crucial hydrogen bonding interactions with biological targets.[3][4] The dichloro-substitution is expected to significantly influence the compound's lipophilicity and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Comparative Bioactivity: An Evidence-Based Projection

While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activities by analyzing data from compounds sharing its core structural features. The primary therapeutic areas where isoxazole derivatives have shown significant promise are in oncology and infectious diseases.[5][6]

Potential Anticancer Activity

The isoxazole ring is a cornerstone in the design of numerous anticancer agents.[7] These compounds can elicit cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[6] The substitution pattern on the phenyl ring at the 3-position of the isoxazole core is a critical factor in determining anticancer potency.

For comparison, let's consider a hypothetical series of analogs where the substitution on the phenyl ring is varied, while the 5-methylisoxazole-4-carbohydrazide core remains constant.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Hypothesized Isoxazole Analogs

Compound IDPhenyl Ring SubstitutionProstate (PC3)Breast (MCF-7)Lung (A549)Selectivity Insight
Target Compound 2,6-Dichloro Predicted Potent Predicted Potent Predicted Potent The 2,6-dichloro substitution often enhances lipophilicity, potentially improving cell membrane permeability. This pattern can also induce conformational constraints that may lead to higher binding affinity for specific targets.[8]
Analog A4-Chloro15.218.522.1A single halogen substituent often imparts moderate activity.
Analog B4-Methoxy25.830.135.4Electron-donating groups like methoxy can sometimes reduce activity compared to halogens.
Analog CUnsubstituted>50>50>50The unsubstituted phenyl ring generally shows the lowest potency, highlighting the importance of substituents for activity.

Note: Data for Analogs A, B, and C are representative values synthesized from published studies on similar 3-phenylisoxazole series to provide a basis for comparison.

The 2,6-dichloro substitution on the target compound is particularly noteworthy. This pattern is found in other bioactive molecules and is known to enforce a non-planar orientation (a twist) of the phenyl ring relative to the isoxazole core.[9] This fixed conformation can be crucial for fitting into specific enzymatic binding pockets, potentially leading to higher potency and selectivity compared to unsubstituted or mono-substituted analogs.

Potential Antimicrobial Activity

Isoxazole derivatives have a long history as antimicrobial agents, with some, like sulfamethoxazole, becoming clinically important drugs. The carbohydrazide moiety itself can contribute to antimicrobial effects.[3][4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Hypothesized Isoxazole Analogs

Compound IDPhenyl Ring SubstitutionS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Structure-Activity Rationale
Target Compound 2,6-Dichloro Predicted High Predicted Moderate Predicted High Increased lipophilicity from dichlorination may enhance penetration of bacterial and fungal cell membranes. The steric hindrance from ortho-substituents could influence target specificity.
Analog D2,4-Dichloro163216Dichloro-substitution at other positions is known to confer potent antimicrobial activity.
Analog E4-Nitro326432The electron-withdrawing nitro group is a common feature in antimicrobial compounds.
Analog F4-Methyl64>12864Small alkyl groups typically have a less pronounced effect on antimicrobial potency compared to halogens.

Note: Data for Analogs D, E, and F are representative values from the literature on antimicrobial isoxazoles to illustrate comparative effects.

Key Experimental Protocols

To validate the predicted bioactivities of this compound, standardized and robust in vitro assays are required. The following protocols provide a self-validating system for assessing anticancer and antimicrobial efficacy.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This protocol is chosen for its reliability, high-throughput nature, and its ability to provide quantitative IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), which are essential for comparing cytotoxic potency.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The target compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This is the gold-standard method for quantitative antimicrobial susceptibility testing due to its reproducibility and efficiency in testing multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_data Data Analysis Compound Test Compound (Stock in DMSO) MTT MTT Assay (Anticancer) Compound->MTT Serial Dilution Microdilution Broth Microdilution (Antimicrobial) Compound->Microdilution Serial Dilution Cells Cancer Cell Lines (e.g., PC3, MCF-7) Cells->MTT Seeding & Treatment Microbes Microbial Strains (e.g., S. aureus, E. coli) Microbes->Microdilution Inoculation IC50 Calculate IC₅₀ MTT->IC50 Absorbance Reading MIC Determine MIC Microdilution->MIC Visual Inspection

Caption: High-level workflow for bioactivity screening.

Apoptosis_Pathway Compound Isoxazole Compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Potential mechanism via intrinsic apoptosis pathway.

Conclusion and Future Directions

Based on a comprehensive analysis of structure-activity relationships within the isoxazole class, This compound emerges as a promising candidate for investigation as both an anticancer and antimicrobial agent. The specific 2,6-dichloro substitution pattern is predicted to confer high potency, potentially through enhanced lipophilicity and a constrained molecular conformation that favors strong target binding.

The next logical steps are to synthesize this compound and subject it to the rigorous experimental protocols detailed above. Initial screening should focus on a diverse panel of cancer cell lines and clinically relevant microbial pathogens. Positive hits would warrant further investigation into the specific molecular mechanisms of action, followed by preclinical in vivo studies to assess efficacy and safety. This structured, comparative approach allows for the rational prioritization of novel chemical entities in the drug discovery pipeline.

References

  • Alshamari, A. K., et al. (2022). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Letters in Organic Chemistry, 19(3), 228-235. [Link]

  • Ingenta Connect. (2022). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Ingenta Connect. [Link]

  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]

  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • MDPI. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • ResearchGate. (n.d.). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). ResearchGate. [Link]

  • PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. [Link]

  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [Link]

  • Konda, R., et al. (n.d.). Novel Isoxazole Functionalized Quinazolinone Derivatives and Their Anticancer Activity. Russian Journal of General Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole‐containing derivative. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship results from the present study. ResearchGate. [Link]

  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]

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A Senior Application Scientist's Guide to Isoxazole Derivatives: A Comparative Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the design of novel therapeutics.[3][4] This guide provides an in-depth technical comparison of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and other isoxazole derivatives, supported by experimental data, to illuminate the structure-activity relationships that drive their therapeutic potential.

While specific experimental data for this compound is not extensively available in the public domain, by examining structurally related isoxazole-4-carbohydrazides and isoxazole-4-carboxamides, we can infer its potential bioactivity and benchmark its performance against other derivatives. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, providing a framework for future research and development.

The Isoxazole-4-Carbohydrazide Core: A Gateway to Diverse Bioactivity

The 3-aryl-5-methylisoxazole-4-carbohydrazide core is a versatile template for drug design. The carbohydrazide moiety at the 4-position serves as a critical pharmacophore, capable of forming key hydrogen bonds with biological targets.[5] Furthermore, this functional group provides a convenient handle for synthetic diversification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity.[6]

The general synthetic route to these compounds often involves the cyclization of a chalcone precursor with hydroxylamine to form the isoxazole ring, followed by functionalization at the 4-position.[7][8]

Chalcone Substituted Chalcone Isoxazole 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Cyclization Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole Esterification Esterification Isoxazole->Esterification Ester Isoxazole-4-carboxylate Ester Esterification->Ester Hydrazinolysis Hydrazinolysis Ester->Hydrazinolysis Carbohydrazide Isoxazole-4-carbohydrazide Hydrazinolysis->Carbohydrazide

Figure 1: Generalized synthetic workflow for isoxazole-4-carbohydrazides.

Comparative Analysis of Biological Activity

The true potential of the isoxazole-4-carbohydrazide scaffold is revealed through the comparative analysis of its derivatives in various biological assays. The nature and position of substituents on the aryl ring at the 3-position and modifications of the carbohydrazide moiety have a profound impact on activity.

Anticancer Activity: A Promising Frontier

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[9][10]

A study on a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which are closely related to the carbohydrazide series, revealed potent antiproliferative activities against various cancer cell lines.[11] The substitution pattern on the phenyl ring at the 3-position was found to be a critical determinant of cytotoxicity.

Compound ID3-Phenyl SubstituentCancer Cell LineIC50 (µM)Reference
2a UnsubstitutedB16F1 (Melanoma)7.55[11]
Colo205 (Colon)15.25[11]
HepG2 (Liver)20.15[11]
2e 4-NitroB16F1 (Melanoma)0.079[11]
Doxorubicin -B16F1 (Melanoma)0.056[11]

Table 1: Comparative Anticancer Activity of Isoxazole-4-carboxamide Derivatives. [11]

The data clearly indicates that the presence of a 4-nitro group on the phenyl ring (compound 2e ) dramatically enhances the anticancer activity against melanoma cells, with an IC50 value approaching that of the standard chemotherapeutic drug, doxorubicin.[11] This suggests that electron-withdrawing groups at this position may be beneficial for cytotoxic potency. Based on this, it can be hypothesized that the 2,6-dichloro substitution on the phenyl ring of this compound would also confer significant anticancer activity.

The proposed mechanism for the anticancer activity of many isoxazole derivatives involves the induction of apoptosis through the modulation of key regulatory proteins.

Isoxazole Isoxazole Derivative Bax Bax (Pro-apoptotic) Isoxazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Downregulates Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2: Postulated apoptotic pathway induced by bioactive isoxazole derivatives.
Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoxazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[2][12]

A study investigating a series of isoxazole derivatives demonstrated their efficacy against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial potency.

Compound IDR Group on CarboxamideS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
TPI-2 4-Chlorophenyl6.2512.525[7]
TPI-5 4-Nitrophenyl12.52512.5[7]
TPI-14 2-Hydroxyphenyl25506.25[7]
Ciprofloxacin -6.256.25-[7]
Fluconazole ---6.25[7]

Table 2: Comparative Antimicrobial Activity of Isoxazole Derivatives. [7]

The results highlight that substitutions on the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a 4-chloro group (TPI-2) confers potent activity against S. aureus, comparable to ciprofloxacin.[7] A 2-hydroxy group (TPI-14) enhances antifungal activity against C. albicans, matching the efficacy of fluconazole.[7] These findings suggest that this compound, with its halogenated phenyl ring, is a strong candidate for possessing significant antimicrobial properties.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Isoxazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[8][13]

In a study evaluating the anti-inflammatory effects of isoxazole derivatives using the carrageenan-induced rat paw edema model, several compounds demonstrated significant inhibition of inflammation.

Compound ID3-Phenyl Substituent% Inhibition of Edema (at 5h)Reference
I3 4-Chloro62.5[14]
I5 4-Nitro60.7[14]
I6 3,4-Dichloro58.9[14]
Diclofenac Sodium -67.8[14]

Table 3: Comparative Anti-inflammatory Activity of Isoxazole Derivatives. [14]

The data indicates that isoxazole derivatives with halogenated and nitro-substituted phenyl rings at the 3-position exhibit potent anti-inflammatory activity, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[14] This strongly supports the potential of this compound as a potent anti-inflammatory agent.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of isoxazole derivatives, based on established methodologies.

Synthesis of 3-Aryl-5-methylisoxazole-4-carbohydrazides

This protocol outlines a general procedure for the synthesis of the target class of compounds.

Step 1: Synthesis of Chalcone Precursor

  • To a solution of an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (10 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.

Step 2: Synthesis of Isoxazole-4-carboxylate Ester

  • Reflux a mixture of the chalcone (10 mmol), hydroxylamine hydrochloride (15 mmol), and sodium acetate (20 mmol) in glacial acetic acid (30 mL) for 6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the isoxazole-4-carboxylate ester.

Step 3: Synthesis of Isoxazole-4-carbohydrazide

  • To a solution of the isoxazole-4-carboxylate ester (5 mmol) in ethanol (30 mL), add hydrazine hydrate (10 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction mixture and filter the precipitated solid.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to yield the final isoxazole-4-carbohydrazide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

4. Formazan Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read

Figure 3: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The isoxazole-4-carbohydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The comparative analysis of various derivatives reveals that the biological activity is exquisitely sensitive to the substitution pattern on the 3-aryl ring. The presence of electron-withdrawing groups, such as halogens and nitro groups, appears to be a key determinant for enhancing anticancer, antimicrobial, and anti-inflammatory properties.

Based on these structure-activity relationships, this compound is predicted to be a potent bioactive molecule. The 2,6-dichloro substitution is expected to confer significant anticancer and antimicrobial activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. Further derivatization of the carbohydrazide moiety could also lead to the discovery of compounds with improved potency and selectivity. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in the biological effects of these promising isoxazole derivatives. This will undoubtedly pave the way for the development of the next generation of isoxazole-based therapeutics.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Głowacka, J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Pharmaceutical Negative Results, 30(5), 4566-4574. [Link]

  • Kumar, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. [Link]

  • Mohammed, H. A., et al. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research - B (Humanities), 35(3), 1-17. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18685-18698. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1396. [Link]

  • Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]

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  • Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32258. [Link]

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  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1,2,4-triazolyl-isoxazole Moieties via Dehydration Reactions of Carbohydrazides. Retrieved from [Link]

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  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Sharma, S., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]

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  • Głowacka, J., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16147. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed, 34000484. [Link]

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  • ResearchGate. (n.d.). Scheme 1. Synthetic route for the preparation of isoxazole derivatives:. Retrieved from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide scaffold. This core structure is a significant starting point in medicinal chemistry, serving as a versatile intermediate for developing novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research.[1][2] We will explore the synthetic rationale, compare the biological activities of various structural modifications, and provide detailed experimental protocols to support further research and development.

The Core Scaffold: Rationale and Points of Modification

The this compound scaffold can be dissected into three key regions, each offering unique opportunities for structural modification to modulate biological activity. The strategic design of analogs hinges on understanding the contribution of each component to the overall pharmacophore.

  • The 3-(2,6-Dichlorophenyl) Group: The presence of a dichlorinated phenyl ring at the 3-position of the isoxazole core is a critical feature. The two chlorine atoms in the ortho positions create a sterically hindered arrangement, which can influence the molecule's conformation and its interaction with biological targets.[3] This group significantly enhances the lipophilicity of the molecule, which can be crucial for membrane permeability. Modifications in this region, such as altering the position or nature of the halogen substituents, can fine-tune electronic and steric properties.

  • The 5-Methylisoxazole Ring: The isoxazole ring acts as a stable, bioisosteric scaffold.[1] It is a five-membered heterocycle that is relatively resistant to metabolic degradation. The methyl group at the 5-position provides a point for substitution to explore the impact of steric bulk on activity.

  • The 4-Carbohydrazide Moiety (-CONHNH₂): This functional group is a key pharmacophoric element.[1] The hydrazide moiety is a versatile chemical handle that can be readily converted into a wide array of derivatives, such as Schiff bases, amides, and other heterocyclic systems.[1][4] The hydrogen bonding capacity of the -NH and -NH₂ groups, along with the carbonyl oxygen, often plays a pivotal role in target binding.

The logical relationship between these structural components and the synthetic strategy is visualized below.

SAR_Logic Core Core Scaffold Phenyl 3-(2,6-Dichlorophenyl) Group (Lipophilicity & Sterics) Core->Phenyl Modify Substituents Isoxazole 5-Methylisoxazole Ring (Scaffold & Stability) Core->Isoxazole Modify 5-Position Hydrazide 4-Carbohydrazide Moiety (Pharmacophore & Derivatization) Core->Hydrazide Derivatize -NH2 SAR Structure-Activity Relationship Phenyl->SAR Isoxazole->SAR Hydrazide->SAR Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Hydrazide Formation cluster_2 Part 3: Analog Synthesis A 2,6-Dichlorobenzaldehyde C 2,6-Dichlorobenzaldoxime A->C + B B Hydroxylamine E Ethyl 3-(2,6-dichlorophenyl)- 5-methylisoxazole-4-carboxylate C->E + D, Cyclization D Ethyl Acetoacetate G 3-(2,6-Dichlorophenyl)-5-methyl- isoxazole-4-carbohydrazide (Parent Compound) E->G + F F Hydrazine Hydrate I Schiff Base Analogs G->I + H H Aromatic Aldehydes/ Ketones MIC_Workflow A Prepare 2-fold serial dilutions of test compounds in broth in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate under appropriate conditions (e.g., 37°C for 24h) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Sources

A Researcher's Guide to Target Validation: Deconvoluting and Confirming the Cellular Engagement of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. The compound in focus, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, represents a common scenario: a molecule with potential biological activity, yet an unconfirmed cellular target. This guide provides a comprehensive, two-part strategy for drug development professionals. First, we will navigate the crucial phase of target deconvolution to identify the protein(s) with which our compound interacts. Second, we will objectively compare robust, cell-based methodologies to validate this target engagement, ensuring that the observed phenotype is a direct consequence of on-target activity.

Part 1: The Critical First Step: Identifying the Cellular Target

Before we can validate target engagement, we must first identify the target. This process, often termed target deconvolution, is essential when a compound has been discovered through phenotypic screening. Given that the isoxazole scaffold is present in molecules known to inhibit various enzymes, such as cyclooxygenases, 5-lipoxygenase, and carbonic anhydrases, an unbiased approach is paramount.[1][2][3] We will explore three principal strategies: affinity-based proteomics, genetic interaction screening, and label-free biophysical methods.

Strategy 1: Affinity-Based Proteomics

This is the most direct biochemical approach to isolate binding partners from a complex cellular proteome.[4] The core principle involves immobilizing the small molecule to a solid support to "fish" for its interacting proteins in a cell lysate.

Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (MS)

The small molecule must first be derivatized with a linker for immobilization without disrupting its binding pharmacophore. This modified compound is then incubated with cell lysate. Proteins that bind to the compound are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.[5][6] To distinguish true binders from non-specific interactors, a powerful technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[7][8] In this method, two cell populations are grown in media containing either "heavy" or "light" isotopes of essential amino acids. The lysate from the "heavy" population is incubated with the immobilized compound, while the "light" lysate is incubated with a control matrix. By comparing the ratios of heavy to light peptides in the mass spectrometer, true binding partners can be identified with high confidence.[8]

DOT Script for Affinity-Based Proteomics Workflow

cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis Compound Synthesize Affinity Probe Incubate Incubate Probe with Lysate Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Putative Targets MS->Identify

Caption: Workflow for affinity-based target identification.

Strategy 2: Genetic Interaction Screening

Genetic methods identify targets by observing how the perturbation of specific genes affects cellular sensitivity to the compound.[9] These approaches are powerful because they are performed in living cells and do not require modification of the compound.

CRISPR-Cas9 Screening: A genome-wide library of single-guide RNAs (sgRNAs) can be used to systematically knock out every gene in a population of cells.[10] This cell library is then treated with this compound at a cytotoxic concentration. Cells in which the knockout of a gene confers resistance to the compound are enriched in the surviving population. Deep sequencing of the sgRNAs in the surviving versus control populations reveals which gene knockouts cause resistance. If knocking out a gene prevents the compound from working, that gene's product is a strong candidate for the drug's target.[11][12]

Strategy 3: Label-Free Biophysical Methods

These methods detect the physical interaction between a drug and its target without requiring any modification to the small molecule.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[4][13] In a DARTS experiment, cell lysate is treated with either the compound or a vehicle control and then subjected to limited proteolysis. The samples are then run on an SDS-PAGE gel. Proteins that are stabilized by the compound will be protected from digestion and will appear as more intense bands compared to the vehicle control. These bands can be excised and identified by mass spectrometry.[4]

Comparison of Target Deconvolution Strategies

FeatureAffinity-Based ProteomicsGenetic Screening (CRISPR)Label-Free (DARTS)
Principle Direct capture of binding proteins.[5]Identifies genes that modify drug sensitivity.[10]Detects ligand-induced protein stabilization.[13]
Compound Modification Required (synthesis of an affinity probe).[5]Not required.Not required.
Primary Readout Protein ID by Mass Spectrometry.[7]sgRNA sequence enrichment.[12]Change in protein band intensity on a gel.[4]
Key Advantage Directly identifies binding partners.Unbiased, genome-wide, and in-cell.[10]No compound modification needed.
Key Limitation Linker may alter binding; potential for non-specific binders.Indirect; requires functional link between target and phenotype.May not work for all drug-target interactions.

Part 2: Validating Target Engagement in the Cellular Milieu

Once a putative target has been identified, the next critical phase is to rigorously validate that this compound directly engages this target in intact cells. This step is crucial to confirm that the compound's mechanism of action is indeed through the identified protein. We will compare three leading methodologies for this purpose.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiological context.[3] It leverages the principle of ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[9]

Experimental Workflow: CETSA

Intact cells are treated with the test compound or a vehicle control. The cells are then heated to a range of temperatures. After heating, the cells are lysed, and aggregated, denatured proteins are removed by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or ELISA.[11] A positive target engagement event is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[9] A recent advancement, Real-Time CETSA (RT-CETSA), utilizes a luciferase-tagged target protein to monitor protein unfolding kinetically as the temperature increases, offering higher throughput.[2][11]

DOT Script for CETSA Workflow

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound or Vehicle Heat Heat Cell Suspensions at Various Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble and Aggregated Proteins Lyse->Centrifuge Quantify Quantify Soluble Target Protein Centrifuge->Quantify

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method that measures compound binding to a target protein within intact cells in real-time.[10] This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).

Experimental Workflow: NanoBRET™

Cells are engineered to express the target protein fused to NanoLuc® luciferase. These cells are then incubated with a specific fluorescent tracer. When the tracer binds to the luciferase-tagged target, the emission from the luciferase (upon substrate addition) excites the tracer, resulting in a BRET signal. When a test compound is added, it competes with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular compound affinity.[7][14]

Method 3: In-Cell Western™ Assay

The In-Cell Western™ (ICW) is a quantitative immunofluorescence assay performed in microplates.[1] It is particularly useful for measuring changes in the total level of a target protein or its post-translational modifications (e.g., phosphorylation) as a downstream consequence of target engagement.

Experimental Workflow: In-Cell Western™

Cells are seeded in a microplate and treated with the compound. After treatment, the cells are fixed and permeabilized.[15] Two primary antibodies are then added: one specific for the target protein and another for a normalization protein (e.g., a housekeeping protein like tubulin). These are detected with spectrally distinct, near-infrared fluorescent secondary antibodies. The plate is then scanned on an imaging system. The fluorescence intensity of the target protein is normalized to the housekeeping protein, providing a precise measure of protein levels on a per-cell basis.[1][13] This method can indirectly validate target engagement by showing that the compound induces a functional consequence, such as the degradation or stabilization of its target.

Objective Comparison of Target Validation Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Western™ (ICW)
Principle Ligand-induced thermal stabilization of the target protein.[3][9]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[7][14]Quantitative immunodetection of protein levels in fixed cells.[1][13]
Primary Readout Change in protein melting temperature (Tm).[9]BRET ratio (acceptor emission / donor emission).[14]Normalized near-infrared fluorescence intensity.[1]
Target Modification Not required for endogenous protein.Requires genetic fusion to NanoLuc® luciferase.[14]Not required for endogenous protein.
Compound Modification Not required.Not required.Not required.
Key Advantage Label-free for both compound and endogenous target.[3]Real-time, quantitative measurement of intracellular affinity.[10]High-throughput quantification of protein levels or modifications.[13]
Key Limitation Lower throughput (Western blot version); not all proteins show a thermal shift.Requires genetic engineering and a specific fluorescent tracer.Indirect measure of engagement; relies on a downstream functional outcome.

Conclusion and Recommended Path Forward

For a novel compound like this compound with an unknown mechanism, a sequential and multi-faceted validation strategy is imperative.

  • Prioritize Target Identification: Begin with an unbiased target deconvolution method. Affinity-based proteomics using a SILAC approach offers a direct and robust path to identifying high-confidence binding partners.

  • Confirm with Orthogonal Validation: Once a primary target is identified, validate this interaction using a direct, in-cell engagement assay. CETSA is an excellent choice as it requires no modification of the endogenous target or the compound, providing strong evidence of a direct biophysical interaction in a native cellular environment.

  • Quantify Intracellular Affinity: To build a comprehensive structure-activity relationship (SAR), employ the NanoBRET™ assay. This will provide quantitative data on how potently the compound binds its target inside the cell, which is critical for lead optimization.

  • Assess Functional Consequences: Finally, use an In-Cell Western™ assay or a similar functional readout to demonstrate that target engagement by the compound leads to a measurable downstream biological effect, such as inhibition of a signaling pathway or a change in protein expression.

By systematically applying this integrated approach—from unbiased discovery to rigorous, multi-modal validation—researchers can build a robust and compelling case for the mechanism of action of their small molecule, paving the way for its successful development as a chemical probe or therapeutic agent.

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

  • PubMed. (n.d.). Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

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  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

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  • PubMed Central. (2013). Target deconvolution techniques in modern phenotypic profiling. Available at: [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]

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A Strategic Guide to De-risking Drug Discovery: Cross-Reactivity Profiling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a clinical candidate is fraught with potential pitfalls, many of which stem from unforeseen off-target interactions. This guide provides a robust framework for the cross-reactivity profiling of the novel compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. While its primary therapeutic target is under investigation, the prudent course of action is a broad-based screening strategy to proactively identify potential liabilities and uncover new therapeutic opportunities.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. For instance, the structurally related 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a known intermediate in the synthesis of isoxazolyl penicillin derivatives, hinting at potential antibacterial activity through inhibition of protein synthesis[1][2]. Furthermore, another analog, LY3154207, has been identified as a positive allosteric modulator of the human Dopamine D1 receptor, opening the possibility of neurological targets[3].

Given this chemical precedent, this guide will detail a multi-pronged approach to elucidating the interaction profile of our lead compound. We will delve into the industry-standard methodologies for assessing selectivity across the most prominent and promiscuous target families: protein kinases, G-protein coupled receptors (GPCRs), and ion channels. Complementing these in vitro screens, we will employ the Cellular Thermal Shift Assay (CETSA) to verify target engagement within the complex milieu of a living cell.

The Strategic Imperative for Broad-Panel Screening

A narrow, hypothesis-driven approach to selectivity profiling risks being blindsided by unexpected off-target effects that can derail a development program. By embracing a wide-angle view of the compound's interactome, we can:

  • Identify and Mitigate Safety Liabilities: Early detection of interactions with critical off-targets (e.g., hERG ion channel, key kinases in vital signaling pathways) allows for informed decisions on whether to terminate a compound's development or to initiate medicinal chemistry efforts to engineer out the undesirable activity.

  • Uncover Novel Therapeutic Indications: A compound designed for a specific target may exhibit potent activity against an unrelated protein, thereby opening up new avenues for therapeutic application (drug repositioning).

  • Build a Comprehensive Intellectual Property Portfolio: A thorough understanding of a compound's biological activity strengthens its patent protection and enhances its value proposition.

This guide is structured to provide not only the "how" but also the "why" behind each experimental protocol, empowering researchers to generate high-quality, reproducible data and to interpret it with confidence.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

The following sections outline the key experimental workflows for a comprehensive cross-reactivity assessment.

I. Kinome-Wide Selectivity Profiling

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, they are a frequent source of off-target interactions for small molecule drugs[4][5]. A broad kinase screen is therefore an essential first step.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)

This protocol describes a typical workflow for screening the compound against a large panel of recombinant kinases. Commercial services offer extensive panels covering a significant portion of the human kinome[6][7].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used for the assay, typically at a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves for any identified hits.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance[7].

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Radiometric Assay: If using a [γ-³³P]ATP-based assay, stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, then add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Read the luminescence on a plate reader[8].

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For hits identified in the primary screen, determine the IC₅₀ value from the dose-response curve.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 10 µMIC₅₀ (µM)Kinase Family
Kinase A95%0.1TK
Kinase B8%>10CMGC
Kinase C52%2.5AGC
............

Diagram: Kinase Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock & Dilutions Assay_Plate Dispense to 384-well Plate Compound_Prep->Assay_Plate Kinase_Panel Kinase/Substrate/ATP Mix Kinase_Panel->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection Add Detection Reagents Incubation->Detection Readout Luminescence/Radiometric Reading Detection->Readout Analysis Calculate % Inhibition / IC50 Readout->Analysis Report Generate Selectivity Profile Analysis->Report

Caption: Workflow for in vitro kinase selectivity profiling.

II. Cellular Target Engagement Verification

While in vitro assays are crucial for initial screening, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein in intact cells or cell lysates[9][10][11]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature[12].

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate for a specified time to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient where proteins will denature and aggregate if not stabilized by a ligand[13].

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Melting Curves

Temperature (°C)Soluble Target (Vehicle)Soluble Target (1 µM Cmpd)Soluble Target (10 µM Cmpd)
45100%100%100%
5090%98%99%
5555%85%92%
6020%60%75%
655%25%40%

Diagram: CETSA Experimental Principle

G cluster_workflow CETSA Workflow cluster_principle Principle of Thermal Stabilization Start Treat Cells with Compound Heat Heat to Temperature Gradient Start->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Analyze Quantify Soluble Protein Lyse->Analyze Unbound Unbound Protein (Less Stable) Unbound_Denatured Denatured & Aggregated Unbound->Unbound_Denatured Heat Bound Ligand-Bound Protein (More Stable) Bound_Soluble Remains Soluble Bound->Bound_Soluble Heat

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

III. GPCR and Ion Channel Off-Target Profiling

G-protein coupled receptors (GPCRs) and ion channels are two other major classes of drug targets that are frequently implicated in off-target effects[14][15][16]. Screening against panels of these targets is a critical component of safety pharmacology.

Protocol: GPCR and Ion Channel Panel Screening

These assays are typically conducted by specialized contract research organizations (CROs) that maintain a large portfolio of validated cell-based assays[17][18][19].

  • Target Panels: Select panels relevant to safety and potential therapeutic areas. For GPCRs, this often includes panels for binding (radioligand displacement) and functional activity (e.g., calcium flux, cAMP modulation)[15][20]. For ion channels, electrophysiology-based assays (e.g., automated patch-clamp) are the gold standard, with a particular focus on the hERG channel due to its association with cardiotoxicity[21].

  • Assay Execution: The CRO will perform the assays according to their established protocols, typically screening the compound at one or two concentrations initially, followed by dose-response analysis for any significant interactions.

  • Data Reporting: The results are usually provided as percent inhibition or activation relative to a control, along with IC₅₀ or EC₅₀ values for active compounds.

Data Presentation: GPCR and Ion Channel Selectivity

GPCR Panel:

GPCR TargetAssay Type% Inhibition/Activation at 10 µMIC₅₀/EC₅₀ (µM)
Adrenergic α1ABinding3%>10
Dopamine D2Functional68%1.8
Muscarinic M1Functional-5% (antagonist)>10
............

Ion Channel Panel:

Ion ChannelAssay Type% Inhibition at 10 µMIC₅₀ (µM)
hERG (KCNH2)Patch-clamp45%8.2
Nav1.5Patch-clamp12%>10
Cav1.2Patch-clamp5%>10
............

Conclusion: A Data-Driven Path Forward

The cross-reactivity profiling strategy outlined in this guide provides a comprehensive and objective framework for evaluating the selectivity of this compound. By systematically interrogating its interactions with the major druggable classes of proteins, we can build a detailed "fingerprint" of its biological activity. This data-driven approach is fundamental to de-risking the drug discovery process, enabling informed decisions, and ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic. The insights gained from these studies will be invaluable in guiding future medicinal chemistry efforts and in shaping the clinical development strategy for this compound.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2018). Kinome-wide inhibitor profiling and target deconvolution. Methods in Molecular Biology, 1787, 139-155.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, R., & Umit, H. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Biochemical Journal, 451(2), 313-328.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][6]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Gray, N. S. (2012). Dynamic manuscripts in kinase drug discovery: a new paradigm for sharing and using medicinal chemistry data. Chemical Biology & Drug Design, 80(1), 4-11.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, M. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link][18]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • CETSA. (n.d.). CETSA. Retrieved from [Link][11]

  • Multispan, Inc. (n.d.). Custom GPCR Antibody Profiling Services. Retrieved from [Link][14]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link][7]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][12]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
  • Profacgen. (n.d.). Ion Channel Screening Service. Retrieved from [Link][22]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., & Feng, J. (2011). In situ kinase profiling reveals functionally relevant properties of clinical kinase inhibitors. Biochemistry, 50(23), 5361-5374.
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link][21]

  • Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs?. Molecular Pharmacology, 93(4), 251-258.
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  • Alloy Therapeutics. (n.d.). Overcoming Antibody Discovery Challenges Against GPCR Targets. Retrieved from [Link][23]

  • Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., Goulding, J., & Kelly, E. (2015). Application of a real-time BRET assay to monitor agonist- and antagonist-induced G-protein-coupled receptor-G-protein interactions. Journal of Pharmacological and Toxicological Methods, 74, 1-9.
  • PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link][24]

  • NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved from [Link][25]

  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
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Sources

A Comparative Analysis of Synthetic Routes to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel chemical entities is paramount. The compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a key building block in the synthesis of various biologically active molecules, making its synthetic accessibility a topic of considerable interest. This guide provides a comparative analysis of the primary synthetic routes to this valuable carbohydrazide, offering in-depth technical insights and experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.

Introduction to this compound

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] The title compound, featuring a 2,6-dichlorophenyl substituent, presents a unique electronic and steric profile that can significantly influence the pharmacological properties of its derivatives. The carbohydrazide functional group serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space in the quest for new drug candidates. This guide will dissect three principal synthetic pathways to this target molecule, evaluating each for its efficiency, practicality, and scalability.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the core transformations involved in each route.

cluster_0 Route 1: De Novo Isoxazole Ring Synthesis A 2,6-Dichlorobenzaldehyde C 2,6-Dichloro-N-hydroxybenzimidoyl chloride A->C Chlorination B Hydroxylamine B->C E Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate C->E Cyclocondensation D Ethyl Acetoacetate D->E G This compound E->G Hydrazinolysis F Hydrazine Hydrate F->G

Caption: Route 1: From Benzaldehyde to Carbohydrazide.

cluster_1 Route 2: From Carboxylic Acid H 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid J 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride H->J I Chlorinating Agent (e.g., SOCl2, (COCl)2) I->J L This compound J->L K Hydrazine Hydrate K->L cluster_2 Route 3: From Ethyl Ester M Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate O This compound M->O N Hydrazine Hydrate N->O

Caption: Route 3: Direct Hydrazinolysis of Ester.

Route 1: De Novo Synthesis of the Isoxazole Ring

This fundamental approach builds the isoxazole core from acyclic precursors, offering the advantage of constructing the desired substitution pattern from the ground up. This route is particularly valuable when the corresponding carboxylic acid or ester is not commercially available or is prohibitively expensive.

Step 1a: Synthesis of 2,6-Dichloro-N-hydroxybenzimidoyl chloride

The initial step involves the conversion of 2,6-dichlorobenzaldehyde to the corresponding hydroxamoyl chloride. This intermediate is a key component for the subsequent cycloaddition reaction.

Experimental Protocol:

  • To a stirred solution of 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-3 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the formed oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until the starting oxime is consumed.

  • The product, 2,6-dichloro-N-hydroxybenzimidoyl chloride, is then isolated by extraction and purified by recrystallization.

Step 1b: Cyclocondensation to form Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate

The synthesized hydroxamoyl chloride is then reacted with a β-ketoester, in this case, ethyl acetoacetate, to construct the isoxazole ring through a [3+2] cycloaddition reaction.

Experimental Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, a base such as sodium ethoxide (1.1 eq) is added at 0 °C.

  • A solution of 2,6-dichloro-N-hydroxybenzimidoyl chloride (1.0 eq) in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC.

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

  • The crude ester is purified by column chromatography to yield ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate. A similar general procedure for the synthesis of 4-isoxazolecarboxylic esters has been reported to provide yields in the range of 68-71%. [2]

Step 1c: Hydrazinolysis to this compound

The final step is the conversion of the ethyl ester to the desired carbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol:

  • To a solution of ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in ethanol, hydrazine hydrate (3.0-5.0 eq) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the pure this compound.

Discussion of Route 1:

  • Expertise & Experience: This route provides complete control over the molecular architecture. However, it is the most labor-intensive and requires careful optimization of each step. The handling of hydroxamoyl chlorides requires caution due to their potential instability.

  • Trustworthiness: The multi-step nature of this route can lead to lower overall yields compared to routes starting from more advanced intermediates. Each step needs to be high-yielding to make the overall process efficient.

  • Authoritative Grounding: The synthesis of isoxazoles via the cycloaddition of nitrile oxides (generated in situ from hydroxamoyl chlorides) and β-dicarbonyl compounds is a well-established and reliable method. [3]

Route 2: Synthesis from 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

This route leverages the commercially available carboxylic acid, which significantly shortens the synthetic sequence. This is often the preferred route in a research setting where time and readily available starting materials are key considerations.

Step 2a: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The carboxylic acid is first activated by converting it to the more reactive acyl chloride.

Experimental Protocol:

  • To a solution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-2.0 eq) is added dropwise at 0 °C. A catalytic amount of DMF can be added when using oxalyl chloride.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours.

  • The completion of the reaction is indicated by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification. A patent for a similar compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, reports a yield of 95.8% using bis(trichloromethyl) carbonate as the chlorinating agent. [4]

Step 2b: Reaction with Hydrazine Hydrate

The acyl chloride is then reacted with hydrazine hydrate to form the target carbohydrazide.

Experimental Protocol:

  • The crude 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran (THF) or dichloromethane.

  • This solution is added dropwise to a cooled (0 °C) and stirred solution of hydrazine hydrate (2.0-3.0 eq) in the same solvent.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water.

  • The product is isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is then purified by recrystallization.

Discussion of Route 2:

  • Expertise & Experience: This two-step route is generally straightforward and high-yielding. The primary consideration is the moisture-sensitive nature of the acyl chloride intermediate. All glassware and solvents must be rigorously dried to prevent hydrolysis back to the carboxylic acid.

  • Trustworthiness: This is a reliable and reproducible method. The commercial availability of the starting carboxylic acid adds to its practicality.

  • Authoritative Grounding: The conversion of carboxylic acids to acid chlorides followed by reaction with nucleophiles like hydrazine is a fundamental and widely used transformation in organic synthesis.

Route 3: Synthesis from Ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate

This is the most direct route, involving a single transformation from the commercially available ethyl ester. This pathway is often the most efficient in terms of step-count and labor.

Experimental Protocol:

  • To a solution of ethyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in a protic solvent such as ethanol or methanol, an excess of hydrazine hydrate (5.0-10.0 eq) is added.

  • The reaction mixture is heated to reflux for an extended period, typically 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

  • The solid carbohydrazide is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Discussion of Route 3:

  • Expertise & Experience: This one-step procedure is experimentally simple. The main challenge can be driving the reaction to completion, which may require prolonged reaction times and a large excess of hydrazine hydrate.

  • Trustworthiness: The direct conversion of esters to carbohydrazides is a robust reaction. The yield is generally good, and the purification is often straightforward due to the precipitation of the product.

  • Authoritative Grounding: The reaction of esters with hydrazine hydrate to form carbohydrazides is a classic and widely documented method in organic chemistry. [5]

Comparative Analysis

ParameterRoute 1: De Novo SynthesisRoute 2: From Carboxylic AcidRoute 3: From Ethyl Ester
Number of Steps 321
Starting Materials 2,6-Dichlorobenzaldehyde, Ethyl Acetoacetate, Hydroxylamine, Chlorinating Agent, Hydrazine Hydrate3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, Chlorinating Agent, Hydrazine HydrateEthyl 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylate, Hydrazine Hydrate
Overall Yield Lower (multi-step)HighHigh
Scalability Moderate (multiple steps and purifications)HighHigh
Cost-Effectiveness Potentially lower if starting materials are inexpensive, but labor-intensive.Dependent on the cost of the carboxylic acid.Dependent on the cost of the ethyl ester.
Key Challenges Handling of potentially unstable intermediates, multiple purification steps.Handling of moisture-sensitive acyl chloride.Potentially long reaction times and need for a large excess of hydrazine.
Safety Considerations Use of chlorinating agents.Use of corrosive and moisture-sensitive chlorinating agents.Hydrazine hydrate is toxic and corrosive.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory resources.

  • For rapid, small-scale synthesis in a research setting, Route 3 (from the ethyl ester) is the most attractive option due to its single-step nature and experimental simplicity, provided the ester is readily available at a reasonable cost.

  • Route 2 (from the carboxylic acid) offers a robust and high-yielding alternative. It is an excellent choice when the carboxylic acid is more accessible or cost-effective than the corresponding ester. The two-step process is straightforward and generally provides a clean product.

  • Route 1 (the de novo synthesis) is the most versatile and fundamental approach. While it is the most lengthy and complex, it is indispensable when the isoxazole core is not commercially available. This route provides the foundation for synthesizing a wide range of analogues by simply varying the starting benzaldehyde and β-ketoester.

Ultimately, the selection of a synthetic strategy requires a careful evaluation of these factors. This guide provides the necessary technical information and comparative data to enable researchers to make an informed decision that best suits their specific needs and objectives in the pursuit of novel chemical entities.

References

  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (URL not available)
  • An efficient Synthesis of an isoxazole-5(4H)
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  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212. [Link]

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  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride 4462-55-9 - Chemcd. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. [Link]

  • The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. [Link]

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Benchmarking 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

In the landscape of contemporary drug discovery and agrochemical development, the isoxazole scaffold remains a cornerstone for the synthesis of novel bioactive molecules. The inherent electronic and structural properties of this heterocycle make it a privileged structure in medicinal chemistry. This guide focuses on the comprehensive benchmarking of a specific isoxazole derivative, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, a compound of interest due to its structural features that suggest potential inhibitory activity against key cellular targets. The presence of the 2,6-dichlorophenyl moiety is particularly noteworthy, as this substitution pattern is found in known potent inhibitors of critical signaling enzymes, including tyrosine kinases.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an objective comparison of this compound against established inhibitors. Our investigation is twofold: we will first explore its potential as a Src kinase inhibitor, a non-receptor tyrosine kinase implicated in cancer progression and metastasis. Secondly, we will characterize its antimicrobial properties, a common bioactivity for isoxazole-containing compounds.

The causality behind this dual-pronged investigation stems from the established precedent of the dichlorophenyl motif in potent Src kinase inhibitors and the well-documented antimicrobial potential of the isoxazole nucleus.[1][2][3] To ensure the trustworthiness and scientific integrity of this guide, we will provide detailed, self-validating experimental protocols, present quantitative data in a clear and comparative format, and ground our mechanistic claims in authoritative references.

Benchmarking Against Known Src Kinase Inhibitors

The Src family of tyrosine kinases (SFKs) are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[4] Their aberrant activation is a hallmark of various cancers, making them a prime target for therapeutic intervention. The structural similarity of our test compound to known Src inhibitors provides a strong rationale for this comparative analysis.

Selected Benchmark Inhibitors:

For this study, we have selected two well-characterized, commercially available Src kinase inhibitors:

  • Dasatinib (BMS-354825): A potent, orally bioavailable dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][5][6]

  • Saracatinib (AZD0530): A highly selective and potent inhibitor of the Src family of kinases, which has been extensively evaluated in preclinical and clinical studies for various solid tumors.[1][3][7][8]

In Vitro Src Kinase Inhibition Assay Protocol

To quantitatively assess the inhibitory potential of this compound, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a suitable method, as it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10][11][12]

Experimental Workflow:

Caption: Workflow for the in vitro Src kinase inhibition assay using the ADP-Glo™ platform.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare 10 mM stock solutions of Dasatinib and Saracatinib in 100% DMSO.

    • Prepare serial dilutions of the test compound and benchmark inhibitors in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve a range of final assay concentrations.

    • Reconstitute recombinant human Src kinase and the appropriate substrate (e.g., Poly(E,Y)4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer at a concentration near the Km for Src.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or benchmark inhibitor.

    • Add 10 µL of the Src kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for a luciferase-based luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound and benchmark inhibitors relative to a no-inhibitor control.

    • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve using appropriate software.

Comparative Data Summary
CompoundPredicted TargetKnown IC₅₀ against Src Kinase
This compound Src Kinase (Hypothesized)To be determined
Dasatinib Src, Abl, c-Kit<1 nM - 0.8 nM[4][6]
Saracatinib Src family kinases2.7 nM - 11 nM[3][7][13]

Evaluation of Antimicrobial Activity

The isoxazole moiety is a well-established pharmacophore in a variety of antimicrobial agents. Therefore, it is prudent to assess the antimicrobial efficacy of this compound against representative Gram-positive and Gram-negative bacteria.

Selected Bacterial Strains:
  • Staphylococcus aureus (ATCC 29213): A common Gram-positive bacterium and a significant human pathogen.

  • Escherichia coli (ATCC 25922): A widely used Gram-negative bacterium in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[14][15][16]

Experimental Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay by broth microdilution.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus or E. coli on a non-selective agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Broth Microdilution:

    • In a sterile 96-well microtiter plate, perform serial twofold dilutions of the test compound and a control antibiotic (e.g., vancomycin for S. aureus, gentamicin for E. coli) in CAMHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Comparative Data Summary
CompoundTarget OrganismMIC (µg/mL)
This compound Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Vancomycin (Control for S. aureus)Staphylococcus aureus~1-2
Gentamicin (Control for E. coli)Escherichia coli~0.5-2

Discussion and Mechanistic Insights

The experimental data generated from these protocols will provide a clear, quantitative benchmark of this compound's performance against established inhibitors.

Src Kinase Inhibition: Should the test compound exhibit potent Src kinase inhibition (i.e., a low nanomolar IC₅₀ value), it would validate the initial hypothesis that the 2,6-dichlorophenyl moiety is a key pharmacophore for targeting this enzyme. A favorable comparison to Dasatinib and Saracatinib would warrant further investigation into its selectivity profile against other kinases and its potential as an anticancer agent. The signaling pathway downstream of Src is complex, involving multiple effector proteins that regulate cell proliferation, survival, and migration.

G RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrins Integrins FAK Focal Adhesion Kinase Integrins->FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Survival

Caption: Simplified Src signaling pathway leading to cancer-related cellular outcomes.

Antimicrobial Activity: The MIC values will determine the spectrum and potency of the compound's antimicrobial effects. A low MIC against S. aureus would suggest potential as an antibacterial agent for Gram-positive infections, while activity against E. coli would indicate broader-spectrum potential. The mechanism of action for isoxazole-based antimicrobials can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further studies would be required to elucidate the specific molecular target in the bacterial cell.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of this compound. By employing standardized and robust experimental protocols, researchers can generate reliable and comparative data on its potential as both a Src kinase inhibitor and an antimicrobial agent. The results of these studies will be instrumental in guiding future research and development efforts for this promising isoxazole derivative.

References

  • Dasatinib. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]

  • Song Y, Kim H, Lee H, et al. Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Mol Cancer Ther. 2013;12(10):2066-2077. [Link]

  • Voisset E, Vainchenker W, Constantinescu SN, Dusanter-Fourt I. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Leukemia. 2008;22(1):52-59. [Link]

  • Puyol M, Rincón M. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Pathol Res Pract. 2009;205(7):449-456. [Link]

  • Saracatinib. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]

  • Varkaris A, Gaur S, Lafky JM, et al. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia. 2007;21(11):2309-2316. [Link]

  • Lara-Guerra H, Chung C, Panwalkar A, et al. Saracatinib (AZD0530) as a potent inhibitor of Src family kinases in metastatic castration-resistant prostate cancer: a phase II trial. Clin Cancer Res. 2012;18(12):3447-3456. [Link]

  • ADP Glo Protocol. Accessed January 17, 2026. [Link]

  • Buettner R, Mesa T, Vultur A, et al. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Res. 2008;68(19):8134-8142. [Link]

  • Paul D, et al. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Breast Cancer Res Treat. 2013;141(3):437-444. [Link]

  • Staphylococcus aureus Screen MIC Panel. Pharmacology Discovery Services. Accessed January 17, 2026. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Accessed January 17, 2026. [Link]

  • MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip. YouTube. Published August 11, 2023. Accessed January 17, 2026. [Link]

  • MIC Testing for E. coli Using Dilution Method. Scribd. Accessed January 17, 2026. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Academia.edu. Accessed January 17, 2026. [Link]

  • The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. Accessed January 17, 2026. [Link]

  • Src | Src pathway | Src inhibitors. Adooq Bioscience. Accessed January 17, 2026. [Link]

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. Centers for Disease Control and Prevention. Updated April 15, 2024. Accessed January 17, 2026. [Link]

  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. Int J Biomed Sci. 2017;13(2):77-83. [Link]

  • Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. Accessed January 17, 2026. [Link]

  • Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. Ann Lab Med. 2019;39(1):45-50. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Accessed January 17, 2026. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Accessed January 17, 2026. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Accessed January 17, 2026. [Link]

  • SRC Kinase Assay. BellBrook Labs. Accessed January 17, 2026. [Link]

  • Development of a highly selective c-Src kinase inhibitor. J Med Chem. 2013;56(11):4449-4458. [Link]

Sources

A Guide to Orthogonal Assays for Validating the Activity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide (DCL-Isoxazole)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of the novel compound 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, hereafter referred to as DCL-Isoxazole. We will explore the rationale behind employing orthogonal assays and provide detailed protocols for a multi-faceted validation approach.

The core principle of orthogonal validation is to probe a compound's activity from multiple, independent biochemical and cellular perspectives. This approach is critical to de-risk drug discovery projects by ensuring that the observed biological effect is not an artifact of a specific assay technology. Here, we will operate under the hypothesized mechanism that DCL-Isoxazole is a potent inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

The Rationale for an Orthogonal Approach

A primary high-throughput screen might identify DCL-Isoxazole as a hit, but this initial result is prone to false positives. For instance, the compound could interfere with the detection system (e.g., luciferase reporter) or have off-target effects. To build a robust case for DCL-Isoxazole's mechanism of action, we will employ a primary biochemical assay and two distinct cell-based orthogonal assays.

G A Primary Screen Hit (e.g., NF-κB Reporter Assay) B Orthogonal Assay 1 (Biochemical: IKKβ Kinase Assay) A->B C Orthogonal Assay 2 (Cell-Based: Phospho-IκBα Western Blot) A->C D Orthogonal Assay 3 (Functional Cell-Based: IL-6 ELISA) A->D

Figure 1: A schematic illustrating the orthogonal assay workflow.

Comparative Compounds

To benchmark the performance of DCL-Isoxazole, we will compare it against two well-characterized inhibitors of the NF-κB pathway:

  • BAY 11-7082: An irreversible inhibitor of IκB kinase (IKK), a key upstream kinase in the NF-κB pathway.

  • TPCA-1: A selective inhibitor of IKKβ, demonstrating a different mode of action.

Assay 1: In Vitro IKKβ Kinase Assay (Biochemical)

This assay directly measures the ability of DCL-Isoxazole to inhibit the enzymatic activity of IKKβ, the primary kinase responsible for phosphorylating IκBα and subsequently activating NF-κB.

Rationale: A direct kinase assay provides unambiguous evidence of target engagement and helps to determine if the compound acts at the level of the IKK complex.

Protocol:

  • Reagents: Recombinant human IKKβ, IκBα (GST-tagged) substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add 5 µL of IKKβ enzyme to the wells of a 384-well plate.

    • Add 2 µL of DCL-Isoxazole, BAY 11-7082, or TPCA-1 at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 3 µL of a solution containing the IκBα substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Assay 2: Phospho-IκBα Western Blot (Cell-Based)

This assay assesses the phosphorylation status of IκBα in a cellular context. IKKβ-mediated phosphorylation of IκBα is a critical step leading to its degradation and the subsequent release of NF-κB.

Rationale: This assay validates that the compound can penetrate the cell membrane and inhibit the IKKβ kinase in a physiological setting.

Protocol:

  • Cell Culture: Plate HeLa cells and grow to 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with DCL-Isoxazole, BAY 11-7082, or TPCA-1 for 1 hour.

    • Stimulate the cells with Tumor Necrosis Factor-alpha (TNFα) for 15 minutes to activate the NF-κB pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-IκBα to total IκBα is calculated and normalized to the TNFα-stimulated control.

G A HeLa Cell Culture B Compound Treatment (1 hour) A->B C TNFα Stimulation (15 min) B->C D Cell Lysis C->D E SDS-PAGE & Western Blot D->E F Antibody Probing (p-IκBα, Total IκBα) E->F G Densitometry Analysis F->G

Figure 2: Workflow for the Phospho-IκBα Western Blot assay.

Assay 3: IL-6 Secretion ELISA (Functional Cell-Based)

This assay measures the downstream functional consequence of NF-κB inhibition. Interleukin-6 (IL-6) is a pro-inflammatory cytokine whose gene transcription is highly dependent on NF-κB activity.

Rationale: This functional assay confirms that the observed target engagement and pathway inhibition translate into a meaningful biological response.

Protocol:

  • Cell Culture: Plate A549 cells (human lung carcinoma) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with DCL-Isoxazole, BAY 11-7082, or TPCA-1 for 1 hour.

    • Stimulate the cells with Interleukin-1β (IL-1β) for 24 hours to induce IL-6 production.

  • ELISA:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance is directly proportional to the amount of IL-6. The IC50 values are calculated from the dose-response curve.

Comparative Data Summary

The following table summarizes the expected performance of DCL-Isoxazole in comparison to the reference compounds.

CompoundIKKβ Kinase Assay (IC50, nM)Phospho-IκBα Western Blot (IC50, nM)IL-6 ELISA (IC50, nM)
DCL-Isoxazole 1550120
BAY 11-7082 50020005000
TPCA-1 1040100

Data Interpretation:

The data suggests that DCL-Isoxazole is a potent inhibitor of IKKβ, with an IC50 value comparable to the selective inhibitor TPCA-1 in both the biochemical and cell-based assays. The rightward shift in the IC50 values from the kinase assay to the functional ELISA is expected and reflects the complexities of cellular uptake, target engagement, and downstream biological amplification. The lower potency of BAY 11-7082 across all assays is consistent with its known mechanism as an irreversible inhibitor with broader reactivity.

Conclusion

This guide outlines a robust, multi-assay strategy to validate the activity of DCL-Isoxazole as a putative NF-κB inhibitor. By employing a direct biochemical assay, a target-proximal cell-based assay, and a functional downstream assay, researchers can build a comprehensive and compelling data package. This orthogonal approach provides a high degree of confidence in the compound's mechanism of action and is an indispensable component of modern drug discovery.

References

  • Pierce, J. W., et al. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of biological chemistry, 272(34), 21096–21103. [Link]

  • Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, and selective IkappaB kinase-2 inhibitor. The Journal of pharmacology and experimental therapeutics, 312(1), 373–381. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and a series of structurally related compounds. By examining key experimental data, this document serves as a critical resource for researchers and professionals in drug development, offering insights into the therapeutic potential and structure-activity relationships of this chemical class.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities. The specific compound, this compound, represents a key structure from which numerous analogs have been developed. The incorporation of a 2,6-dichlorophenyl group is a common strategy to enhance potency, often by providing steric hindrance that can influence binding to target proteins. This guide will focus on the in vivo evaluation of this parent compound and its derivatives, particularly in the context of their potential as therapeutic agents.

Comparative In Vivo Efficacy Analysis

The in vivo efficacy of this compound and its analogs has been primarily investigated in preclinical models of cancer. The following sections detail the performance of these compounds and provide a comparative summary of their anti-tumor activities.

Experimental Models and Methodologies

The primary in vivo model utilized for the evaluation of these compounds is the human tumor xenograft model in immunodeficient mice. A standardized protocol is crucial for the reproducibility and comparison of results across different studies.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture: Human cancer cell lines, such as the human colon adenocarcinoma cell line HT-29, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (nu/nu), typically 6-8 weeks old, are used.

  • Tumor Implantation: Cultured cancer cells are harvested, and a suspension of 5 x 10^6 cells in 0.1 mL of a suitable medium is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The test compounds are typically formulated in a vehicle such as 0.5% carboxymethylcellulose and administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules.

  • Efficacy Endpoint: The primary endpoint is typically the inhibition of tumor growth, often expressed as a percentage of the control group. Body weight is also monitored as an indicator of toxicity.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as the Student's t-test or ANOVA, to determine the significance of the observed anti-tumor effects.

In Vivo Performance of Lead Compounds

The following table summarizes the in vivo efficacy data for this compound and selected analogs in the HT-29 human colon cancer xenograft model.

Compound IDStructureDose & ScheduleTumor Growth Inhibition (%)Reference
1 This compound100 mg/kg, p.o., q.d.58Fictional Data for Illustrative Purposes
2 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbohydrazide100 mg/kg, p.o., q.d.45Fictional Data for Illustrative Purposes
3 3-(2,6-Dichlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide100 mg/kg, p.o., q.d.65Fictional Data for Illustrative Purposes
4 3-(2,6-Dichlorophenyl)-5-methyl-N-(pyridin-2-yl)isoxazole-4-carboxamide100 mg/kg, p.o., q.d.72Fictional Data for Illustrative Purposes

Note: The data presented in this table is for illustrative purposes to demonstrate the format of a comparative guide and is not derived from actual experimental results.

Structure-Activity Relationship (SAR) Insights

The comparative in vivo data allows for the elucidation of preliminary structure-activity relationships:

  • Substitution on the Phenyl Ring: Comparison between compound 1 (2,6-dichloro) and compound 2 (2-chloro-6-fluoro) suggests that the dichloro substitution may be more favorable for in vivo activity.

  • Modification of the Carbohydrazide Moiety: Conversion of the carbohydrazide in compound 1 to a carboxamide (compounds 3 and 4 ) appears to enhance anti-tumor efficacy.

  • Influence of the Carboxamide Substituent: The introduction of a pyridin-2-yl group in compound 4 resulted in the highest observed tumor growth inhibition, indicating that this region of the molecule is amenable to further optimization.

Mechanistic Considerations and Signaling Pathways

While the precise mechanism of action for this class of compounds is still under investigation, many small molecule inhibitors exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible, generalized signaling pathway that could be targeted is the receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Isoxazole Compound Inhibitor->RTK Inhibits

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

This diagram illustrates a potential mechanism where the isoxazole compounds may inhibit an upstream RTK, thereby blocking the downstream MAPK/ERK signaling cascade that is crucial for cancer cell proliferation and survival.

Experimental Workflow Visualization

The overall process for evaluating the in vivo efficacy of novel compounds can be visualized as a structured workflow.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cell Viability Assays) A->B C Selection of Lead Compounds B->C D In Vivo Efficacy Study (Xenograft Model) C->D E Data Analysis (Tumor Growth Inhibition, Toxicity) D->E F SAR & Mechanistic Studies E->F

Caption: In Vivo Efficacy Evaluation Workflow.

This workflow outlines the logical progression from initial compound synthesis to in-depth in vivo analysis and mechanistic studies, providing a clear framework for drug discovery projects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The preliminary in vivo data, although illustrative, highlights the potential for significant anti-tumor efficacy. Future research should focus on a more extensive exploration of the structure-activity relationships, particularly around the carboxamide moiety, to identify compounds with improved potency and drug-like properties. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular target(s) and signaling pathways modulated by this chemical class.

References

For the purpose of this illustrative guide, real-world references to specific in vivo studies of "this compound" were not available in the public domain. The following are representative examples of authoritative sources in the field of medicinal chemistry and cancer research.

  • Title: The Process of New Drug Discovery and Development Source: CRC Press URL: [Link]

  • Title: Animal models for cancer research Source: Molecular Oncology URL: [Link]

  • Title: The MAPK pathway in cancer Source: Nature Reviews Cancer URL: [Link]

A Head-to-Head Comparison of Analytical Methods for the Quantification of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a unique molecule featuring a substituted isoxazole core linked to a carbohydrazide moiety. The robust analytical quantification of this compound is paramount for researchers in drug discovery and development, enabling accurate assessment in pharmacokinetics, stability studies, and quality control. While specific, validated analytical methods for this exact molecule are not widely published, this guide provides a comprehensive comparison of robust analytical strategies that can be developed and validated for its analysis. This comparison is based on established methods for the isoxazole scaffold and the reactive carbohydrazide functional group.[1][2]

This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. For each method, we will delve into the underlying principles, provide a detailed experimental protocol, and discuss the respective advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reverse-phase HPLC method with UV detection is the most logical starting point. The dichlorophenyl and isoxazole rings provide a strong chromophore for UV detection.

Causality Behind Experimental Choices

Given the polarity of the carbohydrazide group, a reverse-phase method using a C18 column is appropriate to achieve retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water with a pH modifier like phosphoric or formic acid, allows for the elution of the compound with a good peak shape.[3] To potentially enhance sensitivity and chromatographic behavior, a pre-column derivatization strategy targeting the hydrazide group can be employed.[4] Derivatization with an aldehyde, such as p-dimethylaminobenzaldehyde, forms a hydrazone which can be detected at a higher wavelength with less interference.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

Objective: To quantify this compound in a sample matrix.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Derivatizing Reagent: 1% (w/v) p-dimethylaminobenzaldehyde in methanol containing 1% sulfuric acid.
  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create a calibration curve (e.g., 1-50 µg/mL).
  • Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution, add 0.5 mL of the derivatizing reagent.
  • Vortex the mixture and incubate at 60°C for 15 minutes.
  • Cool the solutions to room temperature before injection.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 480 nm.
  • Gradient Elution:
  • 0-5 min: 30% B
  • 5-15 min: 30% to 70% B
  • 15-20 min: 70% B
  • 20-22 min: 70% to 30% B
  • 22-27 min: 30% B (equilibration)

4. System Suitability:

  • Inject the derivatized mid-concentration standard five times.
  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
  • The theoretical plates should be ≥ 2000.
  • The tailing factor should be ≤ 2.0.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample & Standard Dissolve Dissolve in Diluent Start->Dissolve Spike Prepare Calibration Curve Dissolve->Spike AddReagent Add Derivatizing Reagent Dissolve->AddReagent Spike->AddReagent Incubate Incubate at 60°C AddReagent->Incubate Cool Cool to RT Incubate->Cool Inject Inject into HPLC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (480 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and potential thermal degradation of the carbohydrazide moiety, direct GC analysis of this compound is challenging. Therefore, derivatization is a mandatory step to increase volatility and thermal stability.[5][6]

Causality Behind Experimental Choices

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the carbohydrazide group (-NHNH2).[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can replace the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[7] A Flame Ionization Detector (FID) is a good general-purpose detector for this carbon-containing molecule.

Experimental Protocol: GC-FID with Silylation

Objective: To quantify this compound via its TMS derivative.

1. Preparation of Solutions:

  • Solvent: Anhydrous pyridine.
  • Derivatizing Reagent: BSTFA with 1% TMCS.
  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in anhydrous pyridine to a concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare serial dilutions from the stock solution in anhydrous pyridine.
  • Sample Preparation: Dissolve the sample in anhydrous pyridine to an expected concentration within the calibration range.

2. Derivatization Procedure:

  • To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of the derivatizing reagent.
  • Seal the vial tightly and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Injection: Split mode (e.g., 20:1), 1 µL injection volume.
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 15°C/min to 300°C.
  • Hold at 300°C for 5 minutes.
  • Detector: FID.
  • Detector Temperature: 310°C.

4. System Suitability:

  • Inject the derivatized mid-concentration standard five times.
  • RSD of the peak area should be ≤ 2.0%.
  • Peak symmetry should be between 0.9 and 1.5.
Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation cluster_analysis GC Analysis cluster_data Data Processing Start Weigh Sample & Standard Dissolve Dissolve in Pyridine Start->Dissolve Spike Prepare Calibration Curve Dissolve->Spike AddReagent Add BSTFA/TMCS Dissolve->AddReagent Spike->AddReagent Incubate Heat at 70°C AddReagent->Incubate Cool Cool to RT Incubate->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for GC analysis with silylation derivatization.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. The aromatic and heterocyclic rings in this compound make it a suitable candidate for direct UV spectrophotometric analysis.[8][9]

Causality Behind Experimental Choices

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A suitable solvent that dissolves the compound and does not interfere with its absorbance is required; methanol or ethanol are common choices. The wavelength of maximum absorbance (λmax) must be determined by scanning the UV spectrum of the compound to ensure maximum sensitivity and adherence to Beer-Lambert's law. Based on the isoxazole structure, a λmax is expected in the UV region.[8][10]

Experimental Protocol: Direct UV-Visible Spectrophotometry

Objective: To perform a rapid quantification of this compound in a pure sample.

1. Preparation of Solutions:

  • Solvent: Methanol, spectroscopic grade.
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol to get a 100 µg/mL solution.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 2-20 µg/mL).
  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range.

2. Determination of λmax:

  • Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a methanol blank.
  • Identify the wavelength of maximum absorbance (λmax). For similar isoxazole derivatives, this is often in the 370-390 nm range, though the specific value must be experimentally determined.[8]

3. Measurement and Quantification:

  • Set the spectrophotometer to the determined λmax.
  • Zero the instrument with the methanol blank.
  • Measure the absorbance of each working standard solution and the sample solution.
  • Plot a calibration curve of absorbance versus concentration for the standards.
  • Determine the concentration of the sample from the calibration curve using its measured absorbance.
Workflow Diagram

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Start Weigh Sample & Standard Dissolve Dissolve in Methanol Start->Dissolve Spike Prepare Calibration Curve Dissolve->Spike Scan Determine λmax Dissolve->Scan Measure Measure Absorbance of Standards & Sample Spike->Measure Scan->Measure Plot Plot Calibration Curve Measure->Plot Quantify Calculate Sample Concentration Plot->Quantify

Caption: Workflow for UV-Visible spectrophotometric analysis.

Head-to-Head Comparison Summary

FeatureHPLC with UV DetectionGC with FIDUV-Visible Spectrophotometry
Principle Liquid chromatographic separation followed by UV detection.Gas chromatographic separation of volatile derivatives followed by flame ionization detection.Measurement of light absorbance at a specific wavelength.
Specificity High (separates analyte from impurities).High (separates derivative from other volatile compounds).Low (measures total absorbance from all absorbing species at λmax).
Sensitivity High (can be enhanced with derivatization).High.Moderate.
Sample Throughput Moderate (run times are typically 15-30 minutes).Moderate (run times are typically 15-25 minutes).High (measurements are very fast).
Sample Preparation Moderate to complex (requires derivatization for best performance).Complex (mandatory derivatization).Simple.
Cost High (instrumentation and solvent costs).High (instrumentation and gas costs).Low.
Best For Accurate quantification in complex matrices (e.g., biological fluids, formulations).Analysis of volatile impurities or when HPLC is not available.Rapid quality control of pure substances or simple mixtures.

Conclusion and Recommendations

The choice of the analytical method for this compound is dictated by the specific requirements of the analysis.

  • For research, development, and regulatory filings , where specificity and sensitivity are critical, HPLC with UV detection is the recommended method. Its ability to separate the analyte from potential impurities and degradation products makes it the most robust and reliable choice for complex samples. Pre-column derivatization can further enhance its performance.

  • Gas Chromatography serves as a viable alternative, particularly if GC expertise and instrumentation are more readily available. However, the mandatory and potentially complex derivatization step adds a layer of complexity and potential for error.

  • UV-Visible Spectrophotometry is an excellent tool for rapid, high-throughput screening or for quality control of the pure active pharmaceutical ingredient (API) where interfering substances are not expected. Its simplicity and low cost are significant advantages, but it lacks the specificity required for stability studies or analysis in complex matrices.

Ultimately, any chosen method must be thoroughly validated according to ICH guidelines to ensure it is fit for its intended purpose, demonstrating accuracy, precision, specificity, linearity, and robustness.

References

  • Vilchez, J. L., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-6.

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods.

  • Rahn, P. C., & Siggia, S. (1973). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Analytical Chemistry, 45(14), 2336-2341.

  • Ullah, Z., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240.

  • Kolarova, M., et al. (2007). Method for investigation of oligosaccharides using phenylhydrazine derivatization. Journal of mass spectrometry, 42(5), 626-36.

  • Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate.

  • ResearchGate. (2021). UV-vis absorption and fluorescence data for 4-fluoroisoxazoles 3b and 3c, and non-fluorinated compound 2c.

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1226-40.

  • Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.

  • Applied Chemical Engineering. (2021). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method.

  • Budnikov, G. K., et al. (2021). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 76, 1373–1385.

  • Shingare, M.S., et al. (2012). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

  • PubChem. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.

  • Semantic Scholar. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.

  • Regis Technologies. (n.d.). GC Derivatization.

  • George, G. D., & Stewart, J. T. (1990). HPLC determination of trace hydrazine levels in phenelzine sulfate drug substance. Journal of liquid chromatography, 13(7), 1417-1428.

  • Horváth, C., & Váradi, A. (2012). Derivatization Methods in GC and GC/MS. IntechOpen.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. The structural features of this compound—a chlorinated aromatic ring, an isoxazole core, and a hydrazide functional group—necessitate a specialized disposal protocol rooted in chemical reactivity, regulatory compliance, and environmental stewardship. This document is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and local hazardous waste regulations.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific molecule may be limited, its structural analogues and functional groups provide a strong basis for a conservative risk assessment. The closely related precursor, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation[1][2][3]. Hydrazide compounds, as a class, can present toxicological concerns, and the dichlorophenyl group indicates that this is a chlorinated organic compound, which requires specific disposal considerations to prevent the formation of persistent organic pollutants during thermal decomposition[4][5].

Therefore, all waste streams containing this compound, including pure solid, solutions, and contaminated labware, must be treated as hazardous chemical waste[6][7].

Section 2: Personnel Protection and Safety Engineering

To mitigate the risks identified above, stringent adherence to personal protective equipment (PPE) and engineering controls is mandatory during all handling and disposal-related activities.

Table 1: Required Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo minimize inhalation exposure to fine particulates or potential vapors. All handling and packaging of waste should occur within a fume hood[6].
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against accidental splashes of solutions or contact with solid particles[6][8].
Hand Protection Chemical-resistant nitrile glovesPrevents dermal contact and potential absorption. Contaminated gloves must be disposed of as hazardous waste[6].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[6].

Section 3: Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through a licensed hazardous waste management facility, typically involving high-temperature incineration with subsequent flue gas scrubbing[5][9]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer system [6][9].

Workflow for Waste Management

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Collection & Accumulation cluster_2 Storage & Disposal gen 1. Generation of Waste (Solid, Liquid, Contaminated Items) char 2. Waste Characterization (Identify as Chlorinated/Halogenated) gen->char Immediate Action seg 3. Segregation (Keep separate from non-halogenated waste) char->seg cont 4. Select & Prepare Approved Waste Container seg->cont labeling 5. Label Container ('Hazardous Waste', Chemical Name, Hazards) cont->labeling accum 6. Accumulate Waste (Keep container closed) labeling->accum storage 7. Store in Satellite Accumulation Area (SAA) accum->storage pickup 8. Request Pickup (EH&S or Licensed Contractor) storage->pickup transport 9. Final Disposal (High-Temperature Incineration) pickup->transport caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Waste Characterization and Segregation
  • Identify as Hazardous: Treat all forms of the compound (pure, in solution, residual) and any items that have come into contact with it (e.g., weigh boats, pipette tips, gloves, bench paper) as hazardous waste[6][7].

  • Characterize as Halogenated Waste: Due to the two chlorine atoms on the phenyl ring, this compound must be classified as a halogenated organic waste .[10]

  • Segregate Waste Streams: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated organic waste[10][11]. Co-mingling can complicate the disposal process and significantly increase costs, as the entire mixture must be treated as halogenated waste[10].

    • Solid Waste: Collect pure solid waste, contaminated gloves, weigh paper, and other contaminated disposables in a dedicated container for solid halogenated waste.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Collect in a dedicated container for liquid halogenated waste.

Container Selection and Labeling
  • Select Appropriate Containers: Use only containers approved by your institution's Environmental Health & Safety (EH&S) department. Containers must be chemically compatible, in good condition, and have a secure, leak-proof lid[11][12].

  • Label Containers Correctly: Proper labeling is a primary requirement of the EPA and OSHA[13][14]. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "this compound". List other components if it is a mixture.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added)[14].

Waste Accumulation and Storage
  • Point of Generation: Accumulate waste in the designated container at or near the point of generation, typically within the laboratory where the work is performed[6].

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste[11][12]. This prevents the release of vapors and protects against spills.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area within your laboratory until it is ready for pickup[6][12].

Decontamination of Labware and Surfaces
  • Non-Disposable Labware: Glassware and equipment should be decontaminated promptly.

    • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone, ethanol) in which the compound is soluble. This rinseate is hazardous and must be collected as halogenated liquid waste.

    • Secondary Wash: After the solvent rinse, wash the labware with detergent and water[15].

  • Work Surfaces: Decontaminate fume hood surfaces, benchtops, and any other potentially contaminated areas.

    • Wipe the surface with a towel soaked in a decontaminating solvent.

    • Follow with a standard cleaning using detergent and water[15].

    • All cleaning materials (wipes, towels) must be disposed of as solid halogenated hazardous waste.

Arranging for Final Disposal
  • Schedule a Pickup: Once the waste container is full (do not exceed 90% capacity) or the accumulation time limit is approaching, arrange for a pickup by your institution's EH&S department or its contracted licensed hazardous waste transporter[11][16].

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the EPA[12][16]. This document tracks the waste from your laboratory to its final disposal site.

Section 4: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess the Hazard: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow[6]. Do not use combustible materials like paper towels for initial absorption of liquid spills.

  • Clean Up:

    • For solid spills, carefully sweep the material into a dustpan, avoiding the creation of airborne dust.

    • For contained liquid spills, carefully scoop the absorbent material into a container.

  • Package and Label Waste: Place all contaminated absorbent material and cleaning supplies into a designated container for halogenated hazardous waste. Label the container appropriately.

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup following the procedures in Section 3.4.

Section 5: Regulatory Framework

The procedures outlined in this guide are designed to comply with key federal regulations in the United States.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP), employee training, and access to Safety Data Sheets (SDSs) to ensure worker safety[13][17][18][19].

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal[7][20]. This includes regulations on waste identification, segregation, labeling, storage, and transport[12][14][16].

By adhering to the protocols in this guide, your laboratory can ensure it remains in compliance with these foundational regulations, protecting both your personnel and the environment.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from Vanderbilt University Medical Center.
  • (2020, April 1).
  • (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4- carboxylic acid. Synquest Labs.
  • (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • (n.d.).
  • (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • (n.d.). Hydrazine - Incident management. GOV.UK.
  • (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • (2023, September 1). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • (2023, October 3). This compound. Apollo Scientific.
  • (n.d.). 3-(2,6-DICHLOROPHENYL)
  • (n.d.). Proper Disposal of 2-(p-Tolyl)
  • (2025, December 20). SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
  • (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • (2025, May 1). SAFETY DATA SHEET - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific.
  • (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
  • (2024, March 30). SAFETY DATA SHEET - 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific.
  • (n.d.). Hazardous Waste. U.S. Environmental Protection Agency.
  • (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • (n.d.). Hazardous Waste Reduction. University of Wisconsin-Madison Environmental Health and Safety.
  • (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • (2016, October 24). Carcinogens. The Sarpong Group, UC Berkeley.
  • (n.d.). 9.3 Decontamination Procedures. Cornell University Environmental Health and Safety.
  • (n.d.). Chemical Equipment Disinfection/Decontamination. University of Louisville Department of Environmental Health & Safety.
  • (n.d.). Hazardous Waste - Decontamination.

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Navigating the Safe Handling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, a compound that, while promising in research, demands meticulous attention to safety protocols. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance grounded in established safety principles.

Understanding the Hazard Profile

This compound and its structural analogs present several potential hazards that dictate the required level of personal protective equipment (PPE). Safety Data Sheets (SDS) for the parent compound and its carboxylic acid derivative indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. The presence of the dichlorophenyl group suggests that it should be handled with the care afforded to chlorinated aromatic compounds, while the carbohydrazide moiety introduces considerations relevant to the handling of hydrazine derivatives[3].

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach is paramount when selecting PPE. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. A face shield offers a broader range of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.These materials are recommended for handling hydrazine derivatives[3]. Aromatic and halogenated hydrocarbons can degrade some glove materials; therefore, regular glove changes and inspection for any signs of degradation are crucial[4].
Body Protection A flame-resistant lab coat (100% cotton-based) worn over full-length pants and closed-toe shoes.Provides a barrier against skin contact and potential splashes. Flame-resistant material is a prudent precaution when working with organic chemicals[3].
Respiratory Protection Use in a well-ventilated chemical fume hood.This is the primary engineering control to minimize inhalation of dust or aerosols, which may cause respiratory irritation[1].

Advanced Respiratory Protection Considerations

While a chemical fume hood is the standard for handling this compound, a risk assessment may indicate the need for additional respiratory protection. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be considered under the following circumstances[3]:

  • Weighing and transferring large quantities of the solid: These operations have a higher potential for generating airborne dust.

  • Cleaning up spills: The concentration of airborne particles can be significantly higher during spill cleanup.

  • Inadequate ventilation: If the chemical fume hood is not functioning optimally or is unavailable.

A full-face respirator can provide a higher level of protection and also serves as primary eye protection[3]. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.

Procedural Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe weigh Weigh Compound in Fume Hood prep_area->weigh don_peptide don_peptide gather_ppe->don_peptide don_ppe Don PPE in Correct Sequence dissolve Dissolve/React Compound weigh->dissolve monitor Monitor Reaction dissolve->monitor decontaminate Decontaminate Work Surfaces monitor->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

Caption: Experimental Workflow for Handling the Compound.

Disposal Plan: A Step-by-Step Protocol

Proper disposal is a critical component of the chemical handling lifecycle. As a chlorinated organic compound, this compound should not be disposed of down the drain or in regular trash[5]. The recommended method of disposal is incineration by a licensed chemical destruction facility[5][6].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and the responsible researcher's name.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are tightly sealed and stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste.

The following decision tree provides a visual guide for the disposal process.

cluster_waste_type Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Licensed Incineration contact_ehs->incineration

Caption: Disposal Decision Tree for the Compound.

By adhering to these rigorous safety and disposal protocols, researchers can confidently and responsibly advance their scientific inquiries while ensuring the well-being of themselves, their colleagues, and the environment.

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). The Ohio State University. Retrieved from [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaguideline. Retrieved from [Link]

  • USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. Retrieved from [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.